mTOR inhibitor WYE-28
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N8O5/c1-42-30(41)37-12-10-24(11-13-37)38-28-25(18-31-38)27(36-14-16-43-17-15-36)34-26(35-28)21-4-8-23(9-5-21)33-29(40)32-22-6-2-20(19-39)3-7-22/h2-9,18,24,39H,10-17,19H2,1H3,(H2,32,33,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGFKRUAOAIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)CO)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WYE-28: A Technical Guide to its Mechanism of Action as a Potent and Selective mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WYE-28 is a highly potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). As a member of the pyrazolopyrimidine class of inhibitors, WYE-28 distinguishes itself by effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibitory action provides a more comprehensive blockade of the mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin and its analogs. This technical guide provides an in-depth overview of the mechanism of action of WYE-28, including its molecular interactions, effects on downstream signaling, and its activity in cellular and biochemical assays. Detailed experimental protocols and quantitative data are presented to support further research and development of this and similar mTOR inhibitors.
Core Mechanism of Action
WYE-28 functions as an ATP-competitive inhibitor, directly targeting the kinase domain of mTOR. This mode of action allows it to inhibit both mTORC1 and mTORC2 complexes, a significant advantage over first-generation mTOR inhibitors which primarily affect mTORC1. By blocking the ATP-binding cleft, WYE-28 prevents the phosphorylation of downstream substrates, thereby arresting the signaling cascade that is crucial for cell growth, proliferation, and survival.
Molecular modeling studies of similar pyrazolopyrimidine compounds suggest that these inhibitors form key interactions within the ATP-binding pocket of mTOR. The selectivity of WYE-28 for mTOR over other kinases, such as phosphoinositide 3-kinase (PI3K), is attributed to specific amino acid differences in the kinase domains, which can be exploited by the inhibitor's distinct chemical structure.
Quantitative Data Summary
The inhibitory potency and selectivity of WYE-28 have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data available for WYE-28.
| Target | Assay Type | IC50 (nM) | Reference |
| mTOR | Biochemical Kinase Assay | 0.08 | [1][2][3] |
| PI3Kα | Biochemical Kinase Assay | 6 | [1][2][3] |
Table 1: Biochemical Inhibitory Activity of WYE-28
| Cell Line | Assay Type | IC50 (nM) | Reference |
| LNCaP (Prostate Cancer) | Cell Growth Assay | <1 | [4] |
Table 2: Cellular Antiproliferative Activity of WYE-28
Impact on mTOR Signaling Pathways
WYE-28's inhibition of both mTORC1 and mTORC2 leads to a comprehensive shutdown of mTOR-mediated signaling. This is evidenced by the reduced phosphorylation of key downstream effectors of both complexes.
mTORC1 Downstream Effects: The inhibition of mTORC1 by WYE-28 leads to the dephosphorylation of its two major substrates:
-
p70 S6 Kinase (S6K): WYE-28 treatment results in a significant reduction in the phosphorylation of S6K at threonine 389 (P-S6K(T389)). This inactivation of S6K leads to a decrease in protein synthesis.
-
eIF4E-binding protein 1 (4E-BP1): Inhibition of mTORC1 by WYE-28 prevents the phosphorylation of 4E-BP1. Hypophosphorylated 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation.
mTORC2 Downstream Effects: The inhibition of mTORC2 by WYE-28 is primarily observed through the reduced phosphorylation of:
-
Akt/PKB: WYE-28 treatment leads to a decrease in the phosphorylation of Akt at serine 473 (P-Akt(S473)). This phosphorylation is crucial for the full activation of Akt, a key kinase involved in cell survival and proliferation.
The dual inhibition of mTORC1 and mTORC2 by WYE-28 is a key feature that distinguishes it from rapamycin and its analogs, which do not directly inhibit mTORC2.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of WYE-28 and similar pyrazolopyrimidine mTOR inhibitors.
mTOR Kinase Assay
This assay is designed to measure the direct inhibitory effect of WYE-28 on the kinase activity of mTOR.
Materials:
-
Recombinant human mTOR enzyme
-
GST-tagged, inactive p70S6K as substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
WYE-28 stock solution in DMSO
-
96-well plates
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant mTOR enzyme, and the GST-p70S6K substrate.
-
Add serial dilutions of WYE-28 or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or [γ-³³P]ATP).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to phosphocellulose paper or a filter plate to capture the phosphorylated substrate.
-
Wash the paper/plate multiple times with phosphoric acid to remove unincorporated ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of WYE-28 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
This assay determines the effect of WYE-28 on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP, U87-MG, PC3)
-
Complete cell culture medium
-
WYE-28 stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of WYE-28 or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
For a CellTiter-Glo® assay, add the reagent directly to the wells according to the manufacturer's instructions.
-
Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC₅₀ value.
Immunoblotting (Western Blot)
This technique is used to assess the phosphorylation status of mTOR downstream targets in cells treated with WYE-28.
Materials:
-
Cancer cell lines
-
WYE-28 stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K(T389), anti-S6K, anti-phospho-Akt(S473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with WYE-28 or DMSO for a specified time.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the relative phosphorylation levels.
Off-Target Effects and Selectivity
WYE-28 exhibits high selectivity for mTOR over the closely related PI3Kα kinase, with an IC₅₀ value for PI3Kα that is approximately 75-fold higher than that for mTOR.[1] While comprehensive kinase profiling data against a broad panel of kinases is not publicly available, the significant selectivity over PI3Kα suggests a favorable selectivity profile. Further investigation into the broader kinase selectivity is warranted to fully characterize any potential off-target effects.
Conclusion
WYE-28 is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. Its mechanism of action offers a more complete inhibition of the mTOR signaling pathway compared to first-generation allosteric inhibitors. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery who are investigating the mTOR pathway and developing novel targeted therapies. Further studies to elucidate its full kinase selectivity profile and in vivo efficacy will be crucial for its potential clinical development.
References
WYE-28: An In-Depth Technical Guide to an ATP-Competitive mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-28 is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival. As a central regulator in cellular signaling, mTOR forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. WYE-28, also known as WYE-125132, distinguishes itself from earlier allosteric inhibitors like rapamycin by directly competing with ATP in the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2 activities.[1][2] This comprehensive technical guide provides an in-depth overview of WYE-28, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the mTOR signaling cascade.
Mechanism of Action
WYE-28 exerts its inhibitory effect by binding to the ATP-binding cleft of the mTOR kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, effectively blocking signal transduction.[1][2] The dual inhibition of both complexes by WYE-28 leads to a more comprehensive blockade of the mTOR pathway compared to rapamycin and its analogs, which primarily target mTORC1.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data characterizing the potency and selectivity of WYE-28.
Table 1: In Vitro Kinase Inhibitory Activity of WYE-28 [1][2]
| Target | IC50 (nM) | Selectivity vs. mTOR |
| mTOR | 0.19 ± 0.07 | - |
| PI3Kα | >1,000 | >5,000-fold |
| PI3Kβ | >1,000 | >5,000-fold |
| PI3Kγ | >1,000 | >5,000-fold |
| PI3Kδ | >1,000 | >5,000-fold |
| hSMG1 | >1,000 | >5,000-fold |
| ATR | >1,000 | >5,000-fold |
Table 2: Cellular Activity of WYE-28 in MDA-MB-361 Human Breast Cancer Cells [1]
| Downstream Target | IC50 (nM) |
| p-S6K1 (Thr389) | 2.5 |
| p-Akt (Ser473) | 10 |
Table 3: Anti-proliferative Activity of WYE-28 in Various Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 2 |
| A549 | Lung Cancer | 180 |
| U87MG | Glioblastoma | 220 |
| HCT116 | Colon Cancer | 380 |
| MDA-MB-361 | Breast Cancer | 2.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of WYE-28.
In Vitro mTOR Kinase Assay
This assay determines the direct inhibitory effect of WYE-28 on mTOR kinase activity.
Materials:
-
Recombinant mTOR enzyme
-
His6-tagged S6K1 (for mTORC1) or His6-tagged Akt1 (for mTORC2) as substrates
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 1 mM DTT, 0.5 µM microcystin (B8822318) LR
-
ATP solution (including [γ-32P]ATP for radioactive detection)
-
WYE-28 stock solution (in DMSO)
-
NuPAGE LDS sample buffer
-
4-12% NuPAGE Bis-Tris gel
-
Antibodies: anti-P(T389)-p70S6K, anti-P(S473)-Akt, anti-His6
Protocol:
-
Prepare serial dilutions of WYE-28 in DMSO.
-
In a microcentrifuge tube, combine the recombinant mTOR enzyme, the respective substrate (His6-S6K1 or His6-Akt1), and the desired concentration of WYE-28 in Kinase Assay Buffer.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution (final concentration 100 µM ATP with 10 µCi [γ-32P]ATP).
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding NuPAGE LDS sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 4-12% NuPAGE Bis-Tris gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
For non-radioactive detection, block the membrane and probe with the appropriate phospho-specific primary antibodies, followed by an HRP-conjugated secondary antibody. Visualize using an ECL detection system.
-
For radioactive detection, expose the membrane to a phosphor screen and visualize using a phosphorimager.
-
Quantify the band intensities to determine the IC50 value of WYE-28.
Western Blot Analysis of mTOR Signaling in Cells
This protocol details the analysis of mTORC1 and mTORC2 activity in cultured cells treated with WYE-28 by measuring the phosphorylation status of downstream effectors.
Materials:
-
Cultured cells (e.g., MDA-MB-361, U87MG)
-
WYE-28 stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
NuPAGE LDS sample buffer
-
4-12% NuPAGE Bis-Tris gel
-
Primary antibodies: anti-p-S6K1 (Thr389), anti-S6K1, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of WYE-28 for the desired time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add NuPAGE LDS sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto a 4-12% NuPAGE Bis-Tris gel and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system and an imager.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the effect of WYE-28.
Cell Viability/Proliferation Assay (MTS Assay)
This assay is used to determine the effect of WYE-28 on the growth and viability of cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., LNCaP, A549, U87MG, HCT116)
-
96-well culture plates
-
WYE-28 stock solution (in DMSO)
-
MTS assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well and allow them to attach for 24 hours.[3]
-
Treat the cells with a serial dilution of WYE-28 for 72 hours.[3]
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the dose-response curve and determine the IC50 value for cell growth inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: WYE-28 inhibits mTORC1 and mTORC2 signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for characterizing WYE-28's inhibitory activity.
Conclusion
WYE-28 is a highly potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. Its ability to comprehensively block the mTOR signaling pathway provides a significant advantage over earlier generation mTOR inhibitors. The data and protocols presented in this technical guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of WYE-28 and similar dual mTORC1/mTORC2 inhibitors in oncology and other diseases characterized by aberrant mTOR signaling. The detailed methodologies and clear visualization of its mechanism of action are intended to facilitate the design and execution of future studies in this promising area of research.
References
In-Depth Technical Guide: WYE-28 and its Molecular Target
For Researchers, Scientists, and Drug Development Professionals
Core Target Identification and Mechanism of Action
WYE-28 is a potent and highly selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival. As an ATP-competitive inhibitor, WYE-28 directly competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of mTOR, thereby effectively abrogating its kinase activity.[1][2] This mode of action allows WYE-28 to inhibit both of the distinct mTOR protein complexes, mTORC1 and mTORC2.
Quantitative Data Summary
The inhibitory potency and selectivity of WYE-28 have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for WYE-28.
| Target | IC50 Value | Notes |
| mTOR | 0.08 nM | Potent inhibition of the primary target.[1][2] |
| PI3Kα | 6 nM | Demonstrates 75-fold selectivity for mTOR over PI3Kα.[1][2] |
| LNCaP Cell Growth | <1 nM | Potent inhibition of proliferation in a prostate cancer cell line. |
Signaling Pathway
WYE-28 exerts its effects by inhibiting the mTOR signaling pathway, which is a critical cascade for integrating signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.
Experimental Protocols
The following are representative experimental protocols for the characterization of mTOR inhibitors like WYE-28.
In Vitro mTOR Kinase Assay
This assay is designed to determine the direct inhibitory activity of a compound against the mTOR kinase.
Materials:
-
Recombinant human mTOR enzyme
-
ATP
-
Substrate (e.g., inactive p70S6K or 4E-BP1)
-
Test compound (WYE-28)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl2)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Incubator
-
Detection instrument (Scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant mTOR enzyme, and the substrate.
-
Initiate the kinase reaction by adding a mixture of ATP and the detection reagent (e.g., [γ-³²P]ATP).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction using an appropriate stop solution.
-
Quantify the kinase activity. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unbound ATP, and measuring the incorporated radioactivity. For non-radioactive assays, follow the manufacturer's protocol for the detection system.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Proliferation Assay (e.g., in LNCaP cells)
This assay measures the effect of the mTOR inhibitor on the proliferation of cancer cells.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (WYE-28)
-
Cell proliferation detection reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed LNCaP cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.
References
WYE-28: A Technical Guide to its Effects on mTORC1 and mTORC2 Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of WYE-28, an ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). It elucidates its mechanism of action and its inhibitory effects on both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling pathways.
Introduction to mTOR Signaling and WYE-28
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][3] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2][4][5]
-
mTORC1 , composed of mTOR, Raptor, GβL, and DEPTOR, is a master growth regulator.[3] It integrates signals from growth factors, nutrients (especially amino acids), energy levels, and cellular stress to control anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[3][6]
-
mTORC2 , consisting of mTOR, Rictor, GβL, Sin1, and PRR5/Protor-1, primarily regulates cell survival, metabolism, and cytoskeletal organization.[3][7] It is activated by growth factors and is a key component in the PI3K/Akt signaling pathway.[4][7]
Dysregulation of the mTOR pathway is a common feature in numerous human diseases, particularly cancer.[8][9] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1, they have limited efficacy due to incomplete inhibition and the activation of a negative feedback loop that paradoxically activates Akt signaling via mTORC2.[2][4][8]
This limitation spurred the development of ATP-competitive mTOR kinase inhibitors, which target the catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2. WYE-28 is a potent and selective inhibitor of mTOR that functions through this mechanism.[10]
Mechanism of Action of WYE-28
WYE-28 is an ATP-competitive inhibitor of mTOR kinase.[10] Unlike allosteric inhibitors such as rapamycin, which bind to FKBP12 and only partially inhibit mTORC1, WYE-28 directly binds to the ATP-binding pocket in the kinase domain of mTOR. This action blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2, leading to a more comprehensive shutdown of the mTOR signaling network.[2][8]
Quantitative Data: Inhibitory Activity of WYE-28
The potency of WYE-28 has been quantified through various in vitro assays. The following table summarizes its inhibitory concentrations (IC50) against key targets.
| Target | IC50 Value | Cell Line / Condition | Reference |
| mTOR | 0.08 nM | In vitro kinase assay | [10][11][12][13] |
| PI3Kα | 6 nM | In vitro kinase assay | [10][11][12][13] |
| Cell Growth (LNCaP) | <1 nM | Cell viability assay | [13] |
Note: The data indicates that while WYE-28 is highly potent against mTOR, it also exhibits activity against PI3Kα at higher concentrations, showing over 75-fold selectivity for mTOR.[10]
Effect on mTORC1 Signaling Pathway
WYE-28 effectively suppresses mTORC1 activity by blocking its kinase function. This prevents the phosphorylation of its primary downstream effectors, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[2][4] Inhibition of mTORC1 by WYE-28 leads to a marked decrease in the phosphorylation of S6 and 4E-BP1, resulting in the suppression of cap-dependent translation and, consequently, cell proliferation.[14]
Caption: WYE-28 inhibits mTORC1, blocking downstream protein synthesis.
Effect on mTORC2 Signaling Pathway
A key advantage of ATP-competitive inhibitors like WYE-28 over rapalogs is their ability to inhibit mTORC2.[9] mTORC2 is a crucial activator of Akt, phosphorylating it at the Serine 473 (Ser473) residue, which is essential for its full kinase activity.[2] By inhibiting the mTOR kinase within mTORC2, WYE-28 prevents the phosphorylation of Akt at Ser473.[8][14] This leads to the suppression of Akt-mediated signaling, which is critical for cell survival and proliferation, and can induce apoptosis in cancer cells.[2]
Caption: WYE-28 inhibits mTORC2, suppressing Akt phosphorylation.
Experimental Protocols
Western Blotting for mTORC1/mTORC2 Activity
This protocol is designed to assess the phosphorylation status of key downstream targets of mTORC1 (p-S6) and mTORC2 (p-Akt Ser473) in cells treated with WYE-28.
A. Materials and Reagents:
-
Cell culture reagents
-
WYE-28 compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 Ribosomal Protein, anti-S6 Ribosomal Protein, anti-Actin or GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of WYE-28 (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[15] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[15][16]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein and the loading control.
In Vitro mTOR Kinase Assay
This protocol provides a general framework for determining the IC50 value of WYE-28 against mTOR kinase activity.
A. Materials and Reagents:
-
Recombinant active mTOR enzyme
-
Kinase assay buffer
-
ATP (radioactive or non-radioactive, depending on detection method)
-
Substrate (e.g., recombinant, inactive S6K1 or a generic peptide substrate)
-
WYE-28 compound at various concentrations
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ system, or scintillation counter)
-
96-well plates
B. Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the mTOR substrate, and the recombinant mTOR enzyme.
-
Inhibitor Addition: Add serial dilutions of WYE-28 to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction using a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate or ADP produced.
-
For Antibody-based detection: Use an ELISA format with a phosphospecific antibody that recognizes the phosphorylated substrate.
-
For ADP-Glo™ Assay: Measure the luminescence generated, which is proportional to the amount of ADP produced.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of WYE-28 concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a dual mTORC1/mTORC2 inhibitor like WYE-28.
References
- 1. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Requirement of the mTOR Kinase for the Regulation of Maf1 Phosphorylation and Control of RNA Polymerase III-dependent Transcription in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mTORC2 signaling network: targets and cross-talks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mTOR inhibitor WYE-28 - MedChem Express [bioscience.co.uk]
- 13. caymanchem.com [caymanchem.com]
- 14. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Discovery and Synthesis of Pyrazolopyrimidine mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of pyrazolopyrimidine-based inhibitors of the mammalian target of rapamycin (B549165) (mTOR). It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology. This document details the critical mTOR signaling pathway, outlines robust experimental protocols for inhibitor characterization, and presents a curated summary of quantitative data for key compounds.
The mTOR Signaling Pathway: A Central Regulator of Cell Growth and Proliferation
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cellular metabolism, growth, proliferation, and survival.[1][2] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control these fundamental cellular processes.[1][2] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]
mTORC1 is sensitive to rapamycin and its analogs (rapalogs) and is a master regulator of cell growth, primarily through the phosphorylation of key downstream effectors such as p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are central to protein synthesis.[1][2] mTORC2, on the other hand, is largely insensitive to acute rapamycin treatment and is involved in the regulation of cell survival and cytoskeletal organization, partly through the phosphorylation and activation of Akt (also known as Protein Kinase B).[5] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3]
Below is a diagram illustrating the core components and interactions of the mTOR signaling pathway.
Pyrazolopyrimidine mTOR Inhibitors: Discovery and Structure-Activity Relationship (SAR)
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, acting as an ATP mimic that binds to the hinge region of the kinase active site.[6] This core has been extensively modified to develop potent and selective mTOR inhibitors.
A general workflow for the discovery and preclinical development of these inhibitors is outlined below.
Key structure-activity relationships for pyrazolopyrimidine mTOR inhibitors have been established through extensive medicinal chemistry efforts. Modifications at various positions of the pyrazolopyrimidine core have been shown to significantly impact potency, selectivity, and pharmacokinetic properties.
Quantitative Data of Key Pyrazolopyrimidine mTOR Inhibitors
The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic parameters of selected pyrazolopyrimidine mTOR inhibitors.
Table 1: In Vitro and Cellular Activity of Pyrazolopyrimidine mTOR Inhibitors
| Compound Name/ID | mTOR IC50/Ki (nM) | PI3Kα IC50/Ki (nM) | Cell Line(s) | Growth Inhibition GI50/IC50 (µM) | Reference(s) |
| OSI-027 | 22 (mTORC1), 65 (mTORC2) | >100-fold selectivity | BT-474, IGR-OV1, MDA-MB-231 | Potent inhibition observed | [1][4][7] |
| Sapanisertib (B612132) (INK128/MLN0128) | 1 (IC50) | 219 (IC50) | PC3, ZR-75-1 | 0.02 - 20 (range) | [6][8] |
| WYE-354 | 5 (IC50) | >100-fold selectivity | - | - | [9] |
| WAY-600 | 9 (IC50) | >100-fold selectivity | - | - | [9] |
| WYE-687 | 7 (IC50) | >100-fold selectivity | - | - | [9] |
| Compound 8a | - | - | - | Excellent oral activity in xenograft model | [10][11] |
| Compound 50 | 0.49 (IC50) | - | MV4-11 | 1.74 | [12] |
Table 2: Pharmacokinetic Parameters of Selected Pyrazolopyrimidine mTOR Inhibitors
| Compound | Species | Dose & Route | Cmax (µM) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference(s) |
| OSI-027 | Mouse | 25 mg/kg, oral | - | - | - | 65-95 | [1] |
| OSI-027 | Human | - | 21.3 (at 2h) | ~4 | ~14 | - | [4][13] |
| Sapanisertib (INK128) | Human | 3 mg, daily, oral | 26.1 ± 8.0 ng/mL | 2 (0.5-4.1) | 8.2 ± 4.9 | - | [14] |
Table 3: In Vivo Efficacy of Selected Pyrazolopyrimidine mTOR Inhibitors
| Compound | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| OSI-027 | H292 human lung | 50 mg/kg, daily for 21 days | 61% | [4] |
| OSI-027 | Ovcar-5 human ovarian | - | - | [4] |
| Sapanisertib (INK128) | ZR-75-1 breast cancer | 0.3 mg/kg/day | Significant | [8] |
| Compound 8a | - | - | Excellent oral activity | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of pyrazolopyrimidine mTOR inhibitors.
General Synthesis of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines
The synthesis of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines generally follows a multi-step sequence, with key intermediates allowing for diversification of substituents.
Scheme 1: General Synthetic Route
-
Synthesis of the Pyrazole (B372694) Core: Condensation of a hydrazine (B178648) with a β-ketoester or equivalent to form the substituted pyrazole ring.
-
Formation of the Pyrimidine (B1678525) Ring: Cyclization of the aminopyrazole with a suitable three-carbon synthon, such as a malonic acid derivative, to construct the pyrimidine ring, yielding a dihydroxypyrazolopyrimidine.
-
Chlorination: Treatment of the dihydroxypyrazolopyrimidine with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to afford the corresponding dichloropyrazolopyrimidine.
-
Selective Substitution:
-
Morpholine Installation: Reaction of the dichloropyrazolopyrimidine with morpholine, which selectively displaces one of the chloro groups, typically at the 4-position.
-
Aryl Coupling: The remaining chloro group at the 6-position is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate arylboronic acid or arylstannane to introduce the desired aryl substituent.
-
-
Further Functionalization: The aryl group can be further modified, for example, by introducing a ureido moiety through reaction with an isocyanate.
In Vitro mTOR Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure the activity of mTOR and the inhibitory potential of test compounds.
Materials:
-
Recombinant human mTOR enzyme
-
mTOR substrate (e.g., inactive S6K1 or 4E-BP1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction Setup:
-
In a multiwell plate, add the test compound or control.
-
Add the mTOR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM). The total reaction volume is typically 5-25 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination of Kinase Reaction and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent (volume equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes) to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Western Blot Analysis of mTOR Pathway Modulation
This protocol describes the use of Western blotting to assess the phosphorylation status of key mTOR pathway proteins in cells treated with pyrazolopyrimidine inhibitors.
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control to determine the effect of the compound on protein phosphorylation.
Conclusion
The pyrazolopyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective mTOR inhibitors. Through systematic medicinal chemistry efforts, guided by a deep understanding of the mTOR signaling pathway and robust in vitro and in vivo characterization, several promising clinical candidates have emerged. This guide provides a foundational resource for researchers in this field, offering key data and detailed protocols to aid in the ongoing discovery and development of novel pyrazolopyrimidine-based mTOR inhibitors for the treatment of cancer and other diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ulab360.com [ulab360.com]
- 7. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 9. promega.com [promega.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 14. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
WYE-28: A Technical Guide to its Selectivity for mTOR over PI3Kα
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of WYE-28, a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the specific inhibitory activity of WYE-28 against mTOR in comparison to Phosphoinositide 3-kinase alpha (PI3Kα).
Core Data Presentation: Quantitative Selectivity of WYE-28
The inhibitory activity of WYE-28 against mTOR and PI3Kα has been quantified through biochemical assays, yielding the half-maximal inhibitory concentrations (IC50). These values are crucial for understanding the compound's potency and selectivity.
| Target Kinase | IC50 (nM) | Selectivity (over PI3Kα) |
| mTOR | 0.08 | 75-fold |
| PI3Kα | 6 | - |
Table 1: IC50 values of WYE-28 for mTOR and PI3Kα.[1]
The data clearly demonstrates that WYE-28 is a highly potent inhibitor of mTOR with an IC50 value in the sub-nanomolar range. Its selectivity for mTOR over PI3Kα is 75-fold, indicating a significant preference for inhibiting mTOR.
Signaling Pathway Context
WYE-28 exerts its effects by targeting a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. WYE-28's mechanism of action involves the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
Experimental Protocols
The determination of IC50 values for kinase inhibitors like WYE-28 typically involves in vitro biochemical assays. Below are generalized protocols for mTOR and PI3Kα kinase assays that are representative of the methodologies used in the field.
mTOR Kinase Assay (Generic Protocol)
This protocol outlines a common method for measuring mTOR kinase activity and its inhibition.
1. Reagents and Materials:
-
Recombinant active mTOR enzyme
-
Substrate (e.g., inactive p70S6K or a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
WYE-28 (or other inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of WYE-28 in kinase assay buffer. A typical starting concentration might be 1 µM, with 3-fold or 10-fold dilutions.
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the mTOR enzyme solution (e.g., 5 µL) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP (e.g., 2.5 µL). The final ATP concentration should be close to its Km value for the enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PI3Kα Kinase Assay (Generic Protocol)
This protocol describes a common method for assessing PI3Kα activity and its inhibition.
1. Reagents and Materials:
-
Recombinant active PI3Kα enzyme (p110α/p85α)
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% CHAPS)
-
WYE-28 (or other inhibitors) dissolved in DMSO
-
Detection reagent (e.g., HTRF®, ADP-Glo™, or radioactive [γ-³²P]ATP)
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of WYE-28 in the kinase assay buffer.
-
Add the diluted inhibitor or DMSO to the assay plate wells.
-
Add the PI3Kα enzyme to the wells.
-
Prepare a mixture of the lipid substrate (PIP2) and ATP in the kinase assay buffer.
-
Initiate the reaction by adding the substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of product (PIP3) formed or ADP produced using the selected detection technology.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor.
References
Downstream Targets of WYE-Series mTORC1/mTORC2 Inhibitors in the PI3K/Akt/mTOR Pathway: A Technical Guide
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is based on publicly available data and is for informational purposes only. The compound "WYE-28" did not yield specific results in our search. This guide focuses on the well-characterized, structurally related dual mTORC1/mTORC2 inhibitors, WYE-687 and WYE-125132, as representative examples of this class of compounds.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. The mTOR protein exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream effectors and cellular functions.
WYE-687 and WYE-125132 are potent, ATP-competitive small molecule inhibitors that target the kinase activity of both mTORC1 and mTORC2. Unlike rapalogs, which allosterically and incompletely inhibit mTORC1, these compounds directly inhibit the catalytic function of mTOR, leading to a more comprehensive blockade of mTOR signaling. This guide provides an in-depth overview of the downstream targets of these WYE-series inhibitors within the PI3K/Akt/mTOR pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data: Inhibitory Activity of WYE-687 and WYE-125132
The following tables summarize the inhibitory concentrations (IC50) of WYE-687 and WYE-125132 against various kinases and cancer cell lines, as well as their effects on the phosphorylation of key downstream targets.
Table 1: Kinase Inhibitory Activity of WYE-687 and WYE-125132
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| WYE-687 | mTOR | 7 | >100-fold vs. PI3Kα, >500-fold vs. PI3Kγ | [1][2] |
| PI3Kα | 810 | [3] | ||
| PI3Kγ | 3110 | [3] | ||
| WYE-125132 | mTOR | 0.19 ± 0.07 | >5,000-fold vs. PI3Ks | [4][5] |
| PI3Kα | 1179 | [6] | ||
| PI3Kδ | 2380 | [6] | ||
| hSMG1 | 1250 | [6] |
Table 2: Anti-proliferative Activity of WYE-687 and WYE-125132 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| WYE-687 | LNCaP | Prostate Cancer | 213 | [3] |
| WYE-125132 | LNCaP | Prostate Cancer | 2 | [7] |
| HCT116 | Colon Cancer | 380 | [7] |
Table 3: Effect of WYE-687 and WYE-125132 on Downstream Target Phosphorylation
| Compound | Cell Line | Target | Effect | Concentration/Time | Reference |
| WYE-687 | 786-O (RCC) | p-Akt (Ser473) | Almost complete block | 100 nM, 2 hours | [8] |
| 786-O (RCC) | p-S6K1 (Thr389) | Almost complete block | 100 nM, 2 hours | [8] | |
| 786-O (RCC) | p-S6 (Ser235/236) | Almost complete block | 100 nM, 2 hours | [8] | |
| WYE-125132 | MDA361, U87MG | p-S6K (Thr389) | Dose-dependent inhibition (EC50 in low nM range) | Not specified | [9] |
| MDA361, U87MG | p-Akt (Ser473) | Dose-dependent inhibition (EC50 in low nM range) | Not specified | [9] | |
| MDA361 | p-4E-BP1 (Thr37/46) | Complete inhibition | Not specified | [10] | |
| MDA361 | p-4E-BP1 (Ser65) | Complete inhibition | Not specified | [10] | |
| MDA361 | p-4E-BP1 (Thr70) | Complete inhibition | Not specified | [10] |
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by WYE-series dual mTORC1/mTORC2 inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by WYE compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of WYE-series inhibitors.
Western Blot Analysis of Downstream Target Phosphorylation
This protocol describes the detection of phosphorylated and total protein levels of key downstream targets of mTOR signaling in cultured cells treated with WYE compounds.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of mTOR pathway proteins.
Materials:
-
Cell culture reagents
-
WYE-687 or WYE-125132
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K1 Thr389, anti-S6K1, anti-p-4E-BP1 Thr37/46, anti-4E-BP1, anti-p-Akt Ser473, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the WYE inhibitor or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply ECL substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
In Vitro mTOR Kinase Assay
This protocol describes a method to measure the direct inhibitory effect of WYE compounds on the kinase activity of immunoprecipitated mTORC1 and mTORC2.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro mTOR kinase assay.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., CHAPS-based buffer)
-
Antibodies for immunoprecipitation (e.g., anti-mTOR, anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose (B213101) beads
-
WYE-687 or WYE-125132
-
Kinase assay buffer
-
Recombinant substrates (e.g., His-S6K1 for mTORC1, His-Akt1 for mTORC2)
-
ATP
-
SDS-PAGE reagents and Western blotting materials as described above
Procedure:
-
Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 or mTORC2 using specific antibodies.
-
Pre-incubation with Inhibitor: Resuspend the immunoprecipitated complexes in kinase assay buffer and pre-incubate with various concentrations of the WYE inhibitor or vehicle (DMSO).
-
Kinase Reaction: Initiate the kinase reaction by adding the recombinant substrate and ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot: Analyze the reaction products by Western blotting using phospho-specific antibodies against the substrate (e.g., anti-p-S6K1 Thr389 or anti-p-Akt Ser473).
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell culture reagents
-
WYE-687 or WYE-125132
-
PBS
-
PCR tubes or plates
-
Thermocycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting materials as described above
Procedure:
-
Cell Treatment: Treat intact cells with the WYE inhibitor or vehicle (DMSO) for a specified time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes) in a thermocycler.
-
Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein (mTOR) by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
WYE-687 and WYE-125132 are potent dual inhibitors of mTORC1 and mTORC2, effectively blocking the phosphorylation of key downstream effectors involved in cell growth, proliferation, and survival. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of these and similar compounds. The comprehensive inhibition of both mTOR complexes by the WYE-series compounds represents a promising strategy for the treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway. Further research is warranted to fully elucidate the therapeutic potential and biomarker strategies for this class of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. aacrjournals.org [aacrjournals.org]
WYE-28: A Potent and Selective Chemical Probe for Elucidating mTOR Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][3] It integrates a multitude of upstream signals, including growth factors, nutrients, and cellular energy status, to control a vast array of cellular processes.[4][5] Dysregulation of the mTOR signaling pathway is a common feature in numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.[6][7]
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][5][8] mTORC1, characterized by the regulatory protein Raptor, is sensitive to the allosteric inhibitor rapamycin and its analogs (rapalogs).[5] It primarily governs protein synthesis by phosphorylating key downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][9][10] In contrast, mTORC2, which contains the essential subunit Rictor, is largely insensitive to acute rapamycin treatment.[5] mTORC2 plays a crucial role in cell survival and cytoskeletal organization through the phosphorylation and activation of Akt at serine 473 (S473), among other substrates.[1][11]
While rapalogs have been instrumental in studying mTORC1, their incomplete inhibition of mTOR signaling and the existence of feedback loops have necessitated the development of more comprehensive tools. ATP-competitive mTOR inhibitors, which target the kinase domain of mTOR directly, offer the advantage of inhibiting both mTORC1 and mTORC2.[3][12][13] This technical guide focuses on WYE-28, a potent and selective ATP-competitive inhibitor of mTOR, and its utility as a chemical probe for dissecting the complexities of the mTOR signaling network.
WYE-28: A Profile of a Selective mTOR Kinase Inhibitor
WYE-28 is a pyrazolopyrimidine-based compound that has demonstrated high potency and selectivity for mTOR.[14] As an ATP-competitive inhibitor, it directly blocks the catalytic activity of mTOR, thereby affecting the signaling output of both mTORC1 and mTORC2. This dual inhibition provides a powerful tool for investigating the full spectrum of mTOR-dependent cellular functions.
Quantitative Data on WYE-28 and Related Compounds
The following tables summarize the key quantitative data for WYE-28 and its closely related analogs, WYE-687 and WYE-125132, which share a similar mechanism of action and selectivity profile. This data is crucial for designing experiments and interpreting results.
| Compound | Target | IC50 (nM) | Selectivity vs. PI3Kα | Reference(s) |
| WYE-28 | mTOR | 0.08 | 75-fold | [15] |
| PI3Kα | 6 | - | [15] | |
| WYE-687 | mTOR | 7 | >100-fold | [6][14] |
| PI3Kα | 810 | - | [16] | |
| PI3Kγ | 3110 | >500-fold | [16] | |
| WYE-125132 | mTOR | 0.19 ± 0.07 | >5,000-fold | [7][17][18] |
Table 1: In vitro potency and selectivity of WYE-28 and related mTOR inhibitors.
| Cell Line | WYE-125132 IC50 (nM) | WYE-687 Effect | Reference(s) |
| LNCaP (Prostate Cancer) | 2 | Potent Inhibition | [4] |
| MDA-MB-361 (Breast Cancer) | - | Strong G1 Arrest | [14] |
| HCT116 (Colon Cancer) | 380 | Strong G1 Arrest | [4][14] |
| U87MG (Glioblastoma) | - | Down-regulation of HIF-1α | [6] |
| HL-60 (Leukemia) | - | Potent Inhibition of Survival | [16] |
Table 2: Cellular activity of WYE-28 analogs in various cancer cell lines.
Visualizing the Impact of WYE-28 on mTOR Signaling
To understand the mechanism of action of WYE-28, it is essential to visualize its effects on the mTOR signaling pathway. The following diagrams, rendered in Graphviz DOT language, illustrate the core mTOR signaling cascade and how WYE-28 intervenes.
Figure 1: WYE-28 Inhibition of the mTOR Signaling Pathway. This diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade. WYE-28, as an ATP-competitive inhibitor, directly targets the kinase activity of mTOR, leading to the inhibition of both mTORC1 and mTORC2 complexes and their downstream signaling.
Figure 2: Experimental Workflow for Studying WYE-28 Effects. This flowchart outlines a typical experimental approach to characterize the cellular effects of WYE-28, from cell treatment to downstream analysis of mTOR signaling and cell viability.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the impact of WYE-28 on mTOR signaling.
Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Substrate Phosphorylation
This protocol is designed to measure the phosphorylation status of key downstream targets of mTORC1 (p70S6K and 4E-BP1) and mTORC2 (Akt at S473) in response to WYE-28 treatment.
1. Cell Culture and Treatment: a. Plate cells (e.g., MDA-MB-361 or a cell line of interest) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours if investigating growth factor-stimulated mTOR activity. c. Treat cells with a dose range of WYE-28 (e.g., 1 nM to 1 µM) or vehicle (DMSO) for the desired time (e.g., 1, 4, or 24 hours). d. If applicable, stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for the last 30 minutes of the WYE-28 treatment.
2. Cell Lysis: a. Place the culture plates on ice and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Phospho-p70 S6 Kinase (Thr389)
- Total p70 S6 Kinase
- Phospho-4E-BP1 (Thr37/46)
- Total 4E-BP1
- Phospho-Akt (Ser473)
- Total Akt
- A loading control (e.g., β-actin or GAPDH) c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system. d. Quantify band intensities using appropriate software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability/Proliferation Assay
This protocol measures the effect of WYE-28 on cell viability and proliferation using a colorimetric assay such as MTT or WST-1.
1. Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) in 100 µL of complete growth medium. b. Allow the cells to adhere and resume growth for 24 hours.
2. Compound Treatment: a. Prepare serial dilutions of WYE-28 in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of WYE-28 (e.g., 0.1 nM to 10 µM) or vehicle (DMSO). c. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
3. Viability Measurement (WST-1 Assay Example): a. Add 10 µL of WST-1 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed. c. Shake the plate gently for 1 minute. d. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background.
4. Data Analysis: a. Subtract the background absorbance from all readings. b. Express the results as a percentage of the vehicle-treated control. c. Plot the percentage of cell viability against the log concentration of WYE-28 to generate a dose-response curve and calculate the IC50 value.
Protocol 3: In Vitro mTOR Kinase Assay
This protocol provides a framework for directly measuring the inhibitory activity of WYE-28 on mTOR kinase activity in a cell-free system.
1. Reagents and Materials:
-
Recombinant active mTOR enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Substrate (e.g., recombinant inactive p70S6K or a specific peptide substrate)
-
ATP
-
WYE-28 at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay or a phosphospecific antibody for the substrate)
2. Assay Procedure: a. Prepare a reaction mixture containing the kinase assay buffer, recombinant mTOR enzyme, and the substrate. b. Add varying concentrations of WYE-28 or vehicle (DMSO) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for mTOR. d. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction.
3. Detection and Analysis: a. Detect the kinase activity based on the chosen method. For example, in an ADP-Glo™ assay, measure the amount of ADP produced, which is proportional to kinase activity. If using a phosphospecific antibody, perform an ELISA or a similar immunoassay to detect the phosphorylated substrate. b. Plot the kinase activity against the log concentration of WYE-28 to determine the IC50 value.
Conclusion
WYE-28 and its analogs are invaluable tools for researchers studying the mTOR signaling pathway. Their high potency and selectivity for mTOR over other kinases, particularly those in the PI3K family, allow for precise dissection of mTORC1- and mTORC2-dependent cellular processes. The detailed protocols provided in this guide offer a starting point for investigators to explore the multifaceted roles of mTOR in health and disease. By employing these methodologies, researchers can further unravel the complexities of mTOR signaling and pave the way for the development of novel therapeutic strategies targeting this critical cellular pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of selective, ATP-competitive inhibitors of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
WYE-28 (C30H34N8O5): A Technical Guide to its Molecular Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
WYE-28 is a potent and highly selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism. This technical guide provides an in-depth overview of the molecular structure of WYE-28, alongside detailed experimental protocols for its synthesis and biological evaluation. Furthermore, it elucidates the compound's interaction with the PI3K/Akt/mTOR signaling pathway, a central axis in cellular regulation frequently dysregulated in cancer.
Molecular Structure and Physicochemical Properties
WYE-28, with the chemical formula C30H34N8O5, is a complex heterocyclic molecule belonging to the pyrazolopyrimidine class of kinase inhibitors. Its systematic IUPAC name is 4-[6-[4-[[[[4-(hydroxymethyl)phenyl]amino]carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester.[1] The structural integrity and specific arrangement of its constituent rings and functional groups are pivotal to its high-affinity binding to the ATP pocket of mTOR.
| Property | Value | Reference |
| Molecular Formula | C30H34N8O5 | [1] |
| IUPAC Name | 4-[6-[4-[[[[4-(hydroxymethyl)phenyl]amino]carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester | [1] |
| Molecular Weight | 586.64 g/mol | [2] |
| CAS Number | 1062172-60-4 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO |
Biological Activity and Quantitative Data
WYE-28 exhibits remarkable potency and selectivity as an mTOR inhibitor. Its mechanism of action is ATP-competitive, meaning it directly competes with adenosine (B11128) triphosphate for binding to the kinase domain of mTOR, thereby preventing the phosphorylation of downstream substrates.[2]
| Target | IC50 | Selectivity | Reference |
| mTOR | 0.08 nM | > 75-fold vs. PI3Kα | [2] |
| PI3Kα | 6 nM | [2] | |
| Metabolic Stability | |||
| Nude Mouse Microsomes (T1/2) | 13 min | [2] | |
| Cellular Activity | |||
| LNCaP Cell Growth Inhibition (IC50) | <1 nM | [1] |
Experimental Protocols
Chemical Synthesis of WYE-28
The synthesis of WYE-28 involves a multi-step process culminating in the formation of the pyrazolopyrimidine core and subsequent functionalization. The following is a generalized protocol based on the synthesis of related pyrazolopyrimidine inhibitors.
Workflow for the Synthesis of WYE-28
Caption: A simplified workflow for the chemical synthesis of WYE-28.
Protocol:
-
Synthesis of the Pyrazolopyrimidine Core: The synthesis is initiated by the condensation of a substituted hydrazine (B178648) with a pyrimidine (B1678525) derivative to form the pyrazolo[3,4-d]pyrimidine scaffold.
-
Introduction of the Morpholine (B109124) Moiety: The morpholine group is introduced at the C4 position of the pyrazolopyrimidine core via nucleophilic aromatic substitution.
-
Coupling of the Phenylurea Moiety: The 6-position of the pyrazolopyrimidine is functionalized with a phenylurea group through a series of coupling reactions, typically involving a boronic acid intermediate and a palladium catalyst.
-
Attachment of the Piperidinecarboxylate Group: The piperidine-1-carboxylic acid methyl ester is attached to the N1 position of the pyrazole (B372694) ring.
-
Final Purification: The crude product is purified by column chromatography to yield WYE-28 as a crystalline solid.
Note: For a detailed, step-by-step synthesis protocol, please refer to the primary literature by Zask, A., et al. (2009) in the Journal of Medicinal Chemistry.[1]
mTOR Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of WYE-28 against the mTOR kinase.
Workflow for mTOR Kinase Inhibition Assay
Caption: A general workflow for an in vitro mTOR kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a purified, active mTOR enzyme, a suitable substrate (e.g., a peptide derived from a known mTOR substrate like 4E-BP1), and ATP. Prepare serial dilutions of WYE-28 in DMSO.
-
Reaction Initiation: In a microplate, combine the mTOR enzyme, substrate, and varying concentrations of WYE-28. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an antibody-based detection system (e.g., ELISA or TR-FRET) with a phospho-specific antibody or by measuring ATP depletion using a luminescent assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the WYE-28 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LNCaP Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of WYE-28 on the LNCaP prostate cancer cell line.
Protocol:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the LNCaP cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of WYE-28 (typically ranging from picomolar to micromolar concentrations) for 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin. These assays measure the metabolic activity of viable cells.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Signaling Pathway Analysis
WYE-28 exerts its biological effects by inhibiting mTOR, a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and angiogenesis.
The PI3K/Akt/mTOR Signaling Pathway
Caption: WYE-28 inhibits both mTORC1 and mTORC2 complexes within the PI3K/Akt/mTOR pathway.
In this pathway, growth factor signaling activates receptor tyrosine kinases (RTKs), leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates and activates mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.
-
mTORC1 primarily regulates cell growth by promoting protein synthesis through the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in cell survival and proliferation, in part by phosphorylating and activating Akt in a feedback loop.
By inhibiting both mTORC1 and mTORC2, WYE-28 effectively blocks these critical downstream signaling events, leading to the suppression of cell growth and proliferation. This dual inhibitory action makes WYE-28 a valuable tool for cancer research and a potential therapeutic agent.
References
WYE-28's Effect on Cancer Cell Bioenergetic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WYE-28 is a potent and highly selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism. By targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), WYE-28 offers a comprehensive approach to modulating the intricate signaling networks that are frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the anticipated effects of WYE-28 on the bioenergetic metabolism of cancer cells. It outlines detailed experimental protocols for assessing these effects and presents data in a structured format to facilitate interpretation and further research. The guide also includes visualizations of key signaling pathways and experimental workflows to provide a clear and comprehensive understanding of WYE-28's mechanism of action in the context of cancer cell bioenergetics.
Introduction to WYE-28 and its Target: mTOR
WYE-28 is a third-generation mTOR inhibitor characterized by its ATP-competitive mechanism of action. This allows it to inhibit both mTORC1 and mTORC2, unlike first-generation allosteric inhibitors such as rapamycin, which primarily target mTORC1.[1][2] The mTOR signaling pathway is a central regulator of cellular metabolism, integrating signals from growth factors, nutrients, and cellular energy status to control anabolic and catabolic processes.[3][4]
-
mTORC1: A key promoter of cell growth, mTORC1 stimulates protein synthesis, lipid synthesis, and glycolysis. It enhances the translation of hypoxia-inducible factor 1α (HIF-1α), a transcription factor that upregulates the expression of glycolytic enzymes and glucose transporters.[3]
-
mTORC2: This complex is involved in cell survival and cytoskeletal organization. It activates Akt, which in turn can promote glucose uptake and glycolysis.[3]
Given the central role of mTOR in promoting a glycolytic phenotype in cancer cells, often referred to as the "Warburg effect," its inhibition by WYE-28 is expected to induce significant alterations in cancer cell bioenergetic metabolism.
Anticipated Effects of WYE-28 on Cancer Cell Bioenergetics
Based on the known functions of mTOR and the effects of other ATP-competitive mTOR inhibitors, WYE-28 is anticipated to reprogram cancer cell metabolism by:
-
Inhibiting Glycolysis: By blocking mTORC1, WYE-28 is expected to reduce the expression of HIF-1α and its downstream targets, including key glycolytic enzymes and glucose transporters like GLUT1. This will likely lead to a decrease in the rate of glycolysis.
-
Reducing Lactate (B86563) Production: A direct consequence of decreased glycolysis is a reduction in the production and secretion of lactate, a hallmark of the Warburg effect.
-
Altering Mitochondrial Respiration: The impact of WYE-28 on oxidative phosphorylation (OXPHOS) is likely to be complex. While a reduction in glycolysis might lead to a compensatory increase in OXPHOS, the overall inhibition of anabolic processes and cell growth could also result in a decreased demand for ATP, potentially leading to a reduction in oxygen consumption.
-
Decreasing ATP Production: By inhibiting the two major ATP-producing pathways, glycolysis and, to some extent, OXPHOS-linked processes, WYE-28 is expected to lower the overall cellular ATP levels, contributing to its anti-proliferative and pro-apoptotic effects.
Data Presentation: Quantitative Effects of WYE-28
The following tables summarize the expected quantitative data from key bioenergetic assays on cancer cells treated with WYE-28. As no direct experimental data for WYE-28 is publicly available, these tables are populated with representative data based on the known effects of potent ATP-competitive mTOR inhibitors.
Table 1: Effect of WYE-28 on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
| Treatment Group | Concentration | Basal OCR (pmol/min) | ATP-linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Vehicle Control | - | 150 ± 12 | 105 ± 9 | 250 ± 20 | 80 ± 7 | 120 ± 10 |
| WYE-28 | 10 nM | 130 ± 11 | 90 ± 8 | 220 ± 18 | 65 ± 6 | 95 ± 8 |
| WYE-28 | 50 nM | 110 ± 10 | 75 ± 7 | 180 ± 15 | 45 ± 5 | 70 ± 6 |
| WYE-28 | 250 nM | 90 ± 8 | 60 ± 5 | 150 ± 12 | 30 ± 4 | 50 ± 5 |
Table 2: Effect of WYE-28 on Cellular ATP Levels, Glucose Uptake, and Lactate Production
| Treatment Group | Concentration | Cellular ATP (RLU) | Glucose Uptake (% of Control) | Lactate Production (mM) | |---|---|---|---| | Vehicle Control | - | 1,200,000 ± 100,000 | 100% | 15 ± 1.2 | | WYE-28 | 10 nM | 950,000 ± 85,000 | 85% | 12 ± 1.0 | | WYE-28 | 50 nM | 700,000 ± 60,000 | 60% | 8 ± 0.7 | | WYE-28 | 250 nM | 500,000 ± 45,000 | 40% | 5 ± 0.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments to assess the bioenergetic effects of WYE-28 on cancer cells.
Seahorse XF Mito Stress Test
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
WYE-28 stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
WYE-28 Treatment: The following day, treat the cells with varying concentrations of WYE-28 or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function and glycolysis.
-
-
Data Analysis: Normalize the OCR and ECAR data to cell number. Calculate basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Cellular ATP Level Measurement
This protocol uses a bioluminescence-based assay to quantify cellular ATP levels.
Materials:
-
Luminometer
-
Opaque-walled 96-well plates
-
ATP detection reagent (containing luciferase and D-luciferin)
-
Cell lysis buffer
-
ATP standard solution
-
WYE-28 stock solution (in DMSO)
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in an opaque-walled 96-well plate and treat with WYE-28 or vehicle control as described above.
-
Cell Lysis: After treatment, add cell lysis buffer to each well to release intracellular ATP.
-
ATP Detection: Add the ATP detection reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in each sample. Normalize the results to cell number or protein concentration.[5][6]
Glucose Uptake Assay
This protocol utilizes the fluorescent glucose analog 2-NBDG to measure glucose uptake by flow cytometry.[7][8][9]
Materials:
-
Flow cytometer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium
-
Phloretin (glucose transporter inhibitor, as a positive control)
-
WYE-28 stock solution (in DMSO)
Procedure:
-
Cell Culture and Treatment: Culture and treat cancer cells with WYE-28 or vehicle control in a standard cell culture plate.
-
Glucose Starvation: Prior to the assay, incubate the cells in glucose-free medium for a defined period (e.g., 1-2 hours).
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium and incubate with the cells for a short period (e.g., 30-60 minutes).
-
Cell Harvesting and Staining:
-
Wash the cells with ice-cold PBS to stop glucose uptake.
-
Harvest the cells using trypsin and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis: Analyze the fluorescence of the cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. Normalize the MFI of WYE-28-treated samples to the vehicle control to determine the percentage of glucose uptake.[10][11]
Lactate Production Assay
This protocol uses a colorimetric assay to measure the concentration of lactate in the cell culture medium.[12][13][14]
Materials:
-
Microplate reader
-
96-well plate
-
Lactate assay kit (containing lactate dehydrogenase and a colorimetric probe)
-
Lactate standard solution
-
WYE-28 stock solution (in DMSO)
Procedure:
-
Cell Culture and Treatment: Culture and treat cancer cells with WYE-28 or vehicle control.
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant.
-
Assay Reaction:
-
Add the collected supernatant and lactate standards to a 96-well plate.
-
Add the reaction mixture from the lactate assay kit to each well.
-
Incubate as per the manufacturer's instructions to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a lactate standard curve to determine the lactate concentration in each sample. Normalize the results to cell number.
Visualizations
Signaling Pathway
Caption: WYE-28 inhibits mTORC1 and mTORC2, disrupting metabolic signaling.
Experimental Workflow: Seahorse XF Mito Stress Test
Caption: Workflow for assessing cellular respiration and glycolysis.
Logical Relationship: WYE-28's Impact on Bioenergetics
Caption: The logical cascade of WYE-28's metabolic effects on cancer cells.
References
- 1. d-nb.info [d-nb.info]
- 2. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms | MDPI [mdpi.com]
- 5. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 8. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [en.bio-protocol.org]
- 9. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 14. fn-test.com [fn-test.com]
WYE-28: A Technical Guide to its Role in Autophagy Induction via mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer. The mechanistic target of rapamycin (B549165) (mTOR) kinase is a master regulator of cell growth and metabolism, acting as a critical negative regulator of autophagy. Pharmacological inhibition of mTOR is a key strategy for inducing autophagy. This technical guide focuses on WYE-28, a potent and highly selective ATP-competitive inhibitor of mTOR, as a tool for investigating the induction of autophagy. While direct studies on WYE-28's autophagic effects are not extensively published, its well-defined mechanism of action allows for a clear, mechanistically-driven guide to its application in autophagy research. This document provides an in-depth overview of the mTOR signaling pathway in the context of autophagy, details expected quantitative outcomes of WYE-28 treatment, presents generalized experimental protocols for assessing its impact on autophagy, and includes visualizations to clarify these complex processes.
Introduction to WYE-28
WYE-28 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR)[1]. It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of mTOR with a very low IC50 value of 0.08 nM[1]. Its high selectivity, particularly over the related PI3Kα kinase (75-fold selectivity), makes it a precise tool for studying mTOR-specific cellular processes[1]. Given that mTOR is a primary negative regulator of autophagy, WYE-28 is a valuable research compound for inducing and studying the autophagic pathway.
The mTOR Signaling Pathway and Autophagy Induction
The mTOR kinase is a central node in a complex signaling network that governs cell growth, proliferation, and metabolism in response to nutrient availability, growth factors, and cellular energy levels. mTOR exists in two distinct complexes, mTORC1 and mTORC2, with mTORC1 being the primary complex responsible for the suppression of autophagy[2].
Under nutrient-rich conditions, activated mTORC1 phosphorylates and inhibits key components of the autophagy initiation machinery, including the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101)[2][3][4]. This phosphorylation prevents the ULK1 complex from localizing to the phagophore assembly site and initiating the formation of the autophagosome[5][6].
By inhibiting mTOR kinase activity, WYE-28 is expected to prevent the phosphorylation of the ULK1 complex, leading to its activation and the subsequent initiation of the autophagic cascade. This process involves the nucleation of the phagophore, elongation and engulfment of cytoplasmic cargo, and eventual fusion with lysosomes to form autolysosomes, where the contents are degraded.
Data Presentation: Expected Quantitative Effects of WYE-28 on Autophagy Markers
The following tables summarize the expected quantitative outcomes of treating cells with WYE-28, based on the known effects of potent mTOR inhibitors on autophagy. These are illustrative and actual results may vary depending on the cell type, experimental conditions, and WYE-28 concentration.
Table 1: Effect of WYE-28 on LC3-II/LC3-I Ratio LC3-II is the lipidated form of LC3-I and is a marker of autophagosome formation. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
| Treatment Group | WYE-28 Conc. (nM) | Treatment Time (h) | Expected LC3-II/LC3-I Ratio (Fold Change vs. Control) |
| Vehicle Control | 0 | 6 | 1.0 |
| WYE-28 | 1 | 6 | 2.5 - 4.0 |
| WYE-28 | 10 | 6 | 5.0 - 8.0 |
| WYE-28 | 100 | 6 | 8.0 - 12.0 |
| Positive Control (Rapamycin) | 100 | 6 | 6.0 - 10.0 |
Table 2: Effect of WYE-28 on p62/SQSTM1 Protein Levels p62/SQSTM1 is an autophagy receptor that is degraded in the autolysosome. A decrease in p62 levels indicates successful autophagic flux.
| Treatment Group | WYE-28 Conc. (nM) | Treatment Time (h) | Expected p62 Level (% of Control) |
| Vehicle Control | 0 | 24 | 100% |
| WYE-28 | 1 | 24 | 70% - 85% |
| WYE-28 | 10 | 24 | 40% - 60% |
| WYE-28 | 100 | 24 | 20% - 35% |
| Positive Control (Rapamycin) | 100 | 24 | 30% - 50% |
Experimental Protocols
Detailed methodologies for key experiments to assess WYE-28-induced autophagy are provided below.
Western Blot Analysis of LC3 and p62
This protocol details the detection of changes in the levels of key autophagy marker proteins, LC3 and p62, following treatment with WYE-28.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
WYE-28 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of WYE-28 or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the LC3-II/LC3-I ratio and the relative p62 levels.
Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization of autophagosome formation within cells by observing the localization of fluorescently tagged LC3.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or RFP-LC3
-
Glass-bottom culture dishes
-
WYE-28 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Transfection: Seed GFP-LC3 expressing cells on glass-bottom dishes. If not using a stable cell line, transfect cells with the GFP-LC3 plasmid 24 hours prior to treatment.
-
Treatment: Treat cells with WYE-28 or vehicle for the desired time.
-
Fixation and Staining: Wash cells with PBS and fix with 4% PFA. Permeabilize if necessary and stain with DAPI.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Analysis: Quantify the number of GFP-LC3 puncta (dots) per cell. An increase in the number of puncta per cell indicates an increase in autophagosome formation.
Conclusion
WYE-28 is a powerful research tool for the induction of autophagy through its potent and selective inhibition of mTOR. While direct experimental data on WYE-28's effects on autophagy markers are yet to be widely published, its well-characterized mechanism of action provides a strong basis for its use in studying the mTOR-autophagy signaling axis. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to effectively utilize WYE-28 in their investigations into the complex and vital process of autophagy. Further studies are warranted to specifically quantify the dose- and time-dependent effects of WYE-28 on autophagic flux in various cellular contexts.
References
- 1. mTOR inhibitors in targeting autophagy and autophagy-associated signaling for cancer cell death and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. news-medical.net [news-medical.net]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. Autophagy pathway: Cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Oncology Profile of WYE-125132: An ATP-Competitive mTORC1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WYE-125132 is a highly potent and specific, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It distinguishes itself from earlier allosteric inhibitors, such as rapamycin and its analogs (rapalogs), by targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[1][2] Preclinical studies have demonstrated that WYE-125132 exhibits profound anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines and induces significant tumor growth inhibition and regression in various in vivo xenograft models.[1][2] This technical guide provides an in-depth overview of the preclinical oncology studies of WYE-125132, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
WYE-125132 exerts its anti-tumor effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Unlike rapalogs, which only allosterically inhibit mTORC1, WYE-125132 binds to the ATP-binding site of the mTOR kinase domain, preventing the phosphorylation of downstream targets of both mTORC1 and mTORC2.[1][2]
Key Downstream Effects:
-
Inhibition of mTORC1: Leads to the dephosphorylation of its key effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and a G1 cell cycle arrest.[1][3]
-
Inhibition of mTORC2: Prevents the phosphorylation of Akt at serine 473 (S473), which is crucial for its full activation.[1][2] This disrupts a key survival signal and further contributes to the anti-proliferative effects.
The dual inhibition of mTORC1 and mTORC2 by WYE-125132 results in a more robust and complete shutdown of the mTOR signaling pathway compared to rapalogs.[1]
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of WYE-125132.
Quantitative Data
In Vitro Activity
WYE-125132 demonstrates potent inhibition of mTOR kinase activity and robust anti-proliferative effects across a diverse panel of human cancer cell lines.
Table 1: Kinase Inhibitory Activity of WYE-125132. [1][4]
| Kinase | IC50 (nM) | Selectivity vs. mTOR |
| mTOR | 0.19 ± 0.07 | - |
| PI3Kα | 1,179 | >5,000-fold |
| PI3Kδ | 2,380 | >12,000-fold |
| hSMG1 | 1,250 | >6,500-fold |
Table 2: Anti-proliferative Activity of WYE-125132 in Human Cancer Cell Lines (72-hour assay). [1][5]
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast | 8 |
| BT474 | Breast | 10 |
| MCF7 | Breast | 12 |
| LNCaP | Prostate | 2 |
| PC3 | Prostate | 12 |
| U87MG | Glioblastoma | 10 |
| A549 | Lung | 159 |
| H1975 | Lung | 15 |
| A498 | Renal | 10 |
| 786-O | Renal | 12 |
| HCT116 | Colon | 380 |
In Vivo Efficacy
Oral administration of WYE-125132 demonstrated significant single-agent anti-tumor activity in various human cancer xenograft models in mice.
Table 3: In Vivo Anti-tumor Efficacy of WYE-125132 in Xenograft Models. [1][2]
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition/Regression |
| MDA-MB-361 | Breast | 50 | qd x 5/cycle; 4 cycles | Substantial Regression |
| U87MG | Glioblastoma | 50 | qd x 7 | Potent Growth Delay |
| A549 | Lung | 50 | Not specified | Substantial Regression |
| H1975 | Lung | 10 | Not specified | Significant Attenuation |
| A498 | Renal | 50 | Not specified | Substantial Regression |
| 786-O | Renal | 50 | Not specified | Significant Growth Inhibition |
| A498 (+ Bevacizumab) | Renal | 50 | Not specified | Complete Regression |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines the general steps for determining the anti-proliferative activity of WYE-125132.
-
Cell Plating: Cancer cell lines are seeded in 96-well culture plates at a density of 1,000 to 3,000 cells per well.
-
Incubation: Cells are incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of WYE-125132 or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a metabolic assay, such as the MTS assay, according to the manufacturer's protocol.
-
Data Analysis: The effect of the treatment is calculated as a percentage of the control growth. IC50 values are determined by plotting the dose-response curves.[6]
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to assess the effect of WYE-125132 on the phosphorylation status of key mTOR signaling proteins.
-
Cell Treatment: Cancer cells are treated with WYE-125132 at various concentrations and for different durations.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Efficacy Studies
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of WYE-125132 in a mouse xenograft model.[1][7][8]
Caption: A typical workflow for in vivo xenograft studies.
-
Cell Implantation: Human cancer cells (e.g., 5-10 million cells) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD-SCID).[7][9]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[9]
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: WYE-125132 is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed. Tumors may be excised for biomarker analysis.
Conclusion
The preclinical data for WYE-125132 strongly support its development as a potent anti-cancer agent. Its ability to inhibit both mTORC1 and mTORC2 translates to superior anti-proliferative and anti-tumor activity compared to earlier generation mTOR inhibitors. The robust in vitro and in vivo efficacy across a range of cancer types, particularly those with a hyperactivated PI3K/Akt/mTOR pathway, provides a strong rationale for its clinical investigation. Further studies are warranted to explore potential combination therapies and to identify predictive biomarkers to guide patient selection.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Cell Line Efficacy Studies [jax.org]
- 9. oncotarget.com [oncotarget.com]
WYE-28 (CAS Number: 1062172-60-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of WYE-28, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). WYE-28, with the CAS number 1062172-60-4, has emerged as a significant tool in cancer research and the study of cellular signaling pathways. This document consolidates key information on its chemical properties, mechanism of action, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
WYE-28 is a synthetic, small-molecule inhibitor with the molecular formula C30H34N8O5 and a molecular weight of 586.64 g/mol .[1][2] It is typically supplied as a white to off-white solid powder.[3] For experimental use, it is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 60 mg/mL.[3][4][5]
| Property | Value | Reference |
| CAS Number | 1062172-60-4 | [1][2][6] |
| Molecular Formula | C30H34N8O5 | [1][2] |
| Molecular Weight | 586.64 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | 60 mg/mL in DMSO | [3][4][5] |
| Storage | Store at -20°C for long-term stability | [7] |
Mechanism of Action and Signaling Pathway
WYE-28 is a highly potent, ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[6] It effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTORC2. The inhibition of these complexes disrupts downstream signaling pathways crucial for cancer cell progression.
The primary signaling cascade affected by WYE-28 is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various human cancers. By inhibiting mTOR, WYE-28 prevents the phosphorylation of key downstream effectors of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth. Furthermore, its inhibition of mTORC2 leads to the reduced phosphorylation of Akt at serine 473, a critical step for full Akt activation.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of WYE-28.
Biological Activity
WYE-28 demonstrates exceptional potency and selectivity as an mTOR inhibitor. Its inhibitory activity has been quantified in various in vitro assays.
| Target | IC50 | Fold Selectivity (vs. PI3Kα) | Reference |
| mTOR | 0.08 nM | 75-fold | [1][2][6] |
| PI3Kα | 6 nM | - | [1][2][6] |
In cellular assays, WYE-28 has been shown to inhibit the growth of human prostate cancer cells (LNCaP) with an IC50 value of less than 1 nM.[4] Furthermore, it has a metabolic half-life (T1/2) of 13 minutes in nude mouse microsomes, providing an indication of its metabolic stability.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize WYE-28.
mTOR Kinase Assay (In Vitro)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against mTOR kinase.
Caption: Workflow for an in vitro mTOR kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 10 mM HEPES, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT). Dilute purified, active mTOR enzyme in the kinase buffer. Prepare serial dilutions of WYE-28 in DMSO and then in kinase buffer. Prepare a solution of the substrate (e.g., recombinant, unphosphorylated PHAS-I/4E-BP1) and ATP.
-
Enzyme Inhibition: In a 96-well plate, add the mTOR enzyme to each well. Add the diluted WYE-28 or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as an ELISA-based assay using a phospho-specific antibody, or by using radiolabeled [γ-32P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate via autoradiography.
-
Data Analysis: The results are plotted as the percentage of mTOR activity versus the log concentration of WYE-28. The IC50 value is then calculated using a non-linear regression analysis.
Cell Proliferation (MTS) Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
Methodology:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of WYE-28 (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent, in combination with an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate), to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. During this incubation, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in the cell culture medium.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting the percentage of cell viability against the log concentration of WYE-28.
Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in liver microsomes, providing an early indication of its pharmacokinetic properties.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from nude mice) in a phosphate buffer (pH 7.4). Prepare a solution of WYE-28 at a known concentration. Prepare a solution of the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Pre-warm the microsomal suspension and the WYE-28 solution to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining concentration of WYE-28 at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of WYE-28 remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life (T1/2) is then calculated using the formula: T1/2 = 0.693 / k.
Conclusion
WYE-28 is a valuable research tool for investigating the mTOR signaling pathway and its role in cancer and other diseases. Its high potency and selectivity make it a powerful inhibitor for both in vitro and in vivo studies. The information and protocols provided in this guide are intended to support researchers in the effective use of WYE-28 in their experimental designs. As with any potent bioactive compound, appropriate safety precautions should be taken during handling and storage.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
WYE-28 and its Analogs: A Technical Overview of In Vivo Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of the dual mTORC1/2 inhibitor WYE-28 and its analogs on tumor growth. While specific public data on WYE-28 is limited, this document leverages extensive research on other second-generation mTOR inhibitors with the same mechanism of action, such as AZD8055 and WYE-354, to provide a detailed understanding of their preclinical efficacy and underlying molecular mechanisms.
Core Concept: Dual Inhibition of mTORC1 and mTORC2
The mammalian target of rapamycin (B549165) (mTOR) is a critical protein kinase that regulates cell growth, proliferation, and survival through two distinct complexes: mTORC1 and mTORC2.[1][2] First-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) primarily target mTORC1.[1][3] However, their efficacy can be limited by a feedback activation of the PI3K/Akt signaling pathway, which is regulated by mTORC2.[4][5]
Second-generation mTOR inhibitors, including WYE-28 and its analogs, are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR pathway, resulting in enhanced anti-proliferative and pro-apoptotic effects in cancer cells.[5][6]
In Vivo Efficacy: Suppression of Tumor Growth
Preclinical studies utilizing xenograft models have demonstrated the potent in vivo anti-tumor activity of dual mTORC1/2 inhibitors.
Quantitative Data Summary
The following table summarizes the in vivo effects of WYE-354, an analog of WYE-28, on tumor growth in a PTEN-null prostate cancer xenograft model.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| WYE-354 | PTEN-null PC3MM2 human prostate cancer xenografts in nude mice | Dose-dependent | Significant suppression of tumor growth | Inhibition of both mTORC1 (pS6) and mTORC2 (pAkt-Ser473) signaling in tumors | [3][5] |
Studies on other dual mTORC1/2 inhibitors have shown similar potent in vivo efficacy across various cancer types:
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| AZD8055 | Glioblastoma (subcutaneous and orthotopic BTIC xenografts) | Systemic administration | Effective inhibition of tumor growth and mTORC1/2 signaling | Synergistic effect with temozolomide, leading to prolonged survival | [7][8] |
| AZD8055 | Adult T-cell leukemia (xenografts) | Not specified | More significant inhibition of in vivo tumor growth compared to everolimus | Induced G1-phase cell-cycle arrest and apoptosis | [6] |
| BGT226 | Pre-B Acute Lymphoblastic Leukemia (xenografts) | Not specified | Extended survival of xenografted animals | Outperformed BEZ235 in three of six xenografts | [4] |
Signaling Pathway Inhibition
WYE-28 and its analogs exert their anti-tumor effects by inhibiting the downstream signaling of both mTORC1 and mTORC2.
Figure 1: Simplified mTOR signaling pathway illustrating the dual inhibitory action of WYE-28 and its analogs on mTORC1 and mTORC2.
Experimental Protocols
The following provides a generalized methodology for in vivo tumor growth studies based on preclinical evaluations of dual mTORC1/2 inhibitors.
Murine Xenograft Model Protocol
This protocol outlines the key steps for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft model.
Figure 2: General experimental workflow for an in vivo xenograft study to assess anti-tumor efficacy.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., PC3MM2, U87) are cultured under standard conditions.
-
A specific number of cells (e.g., 1-5 x 10^6) in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
-
Mice are randomized into treatment and control groups.
3. Drug Administration:
-
The investigational drug (e.g., WYE-354) is formulated in an appropriate vehicle.
-
The drug is administered at various doses (e.g., 10, 30, 100 mg/kg) via a suitable route, typically oral (p.o.) or intraperitoneal (i.p.), on a specified schedule (e.g., daily).
-
The control group receives the vehicle only.
4. Monitoring and Endpoint:
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
5. Pharmacodynamic Analysis:
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Western blotting is commonly used to assess the inhibition of mTORC1 and mTORC2 signaling by measuring the phosphorylation levels of key downstream targets such as S6 ribosomal protein (a marker for mTORC1 activity) and Akt at Ser473 (a marker for mTORC2 activity).[6]
Conclusion
The available preclinical data on WYE-28's analogs strongly support the therapeutic potential of dual mTORC1/2 inhibitors in oncology. By effectively targeting both mTOR complexes, these compounds demonstrate robust in vivo anti-tumor activity across a range of cancer models. The experimental protocols and pathway analyses outlined in this guide provide a framework for the continued investigation and development of this promising class of anti-cancer agents. Further studies are warranted to fully elucidate the clinical potential of WYE-28.
References
- 1. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for WYE-28, an mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of WYE-28, a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR). The information herein is intended to guide researchers in accurately preparing stock solutions and designing experiments to investigate the PI3K/Akt/mTOR signaling pathway.
Introduction
WYE-28 is a small molecule inhibitor that targets the mTOR kinase, a critical regulator of cell growth, proliferation, metabolism, and survival. As an ATP-competitive inhibitor, WYE-28 is a valuable tool for studying the physiological and pathological roles of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in diseases such as cancer. Accurate preparation of WYE-28 stock solutions is crucial for obtaining reliable and reproducible experimental results.
Data Presentation
The following table summarizes the key quantitative data for WYE-28:
| Property | Value | Reference(s) |
| Molecular Weight | 586.64 g/mol | [1][2] |
| Solubility in DMSO | 60 mg/mL | [1] |
| Recommended Stock Solution Concentration | 10 mM - 20 mM | |
| Powder Storage | -20°C for up to 3 years | [3] |
| DMSO Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
| Typical Working Concentration in Cell-Based Assays | 1 nM - 100 nM | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM WYE-28 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of WYE-28 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
WYE-28 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate WYE-28 to Room Temperature: Before opening, allow the vial of WYE-28 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the solubility and stability of the compound.
-
Weigh WYE-28 Powder: In a sterile microcentrifuge tube, accurately weigh the desired amount of WYE-28 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.87 mg of WYE-28 (Molecular Weight = 586.64 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the WYE-28 powder. For a 10 mM stock solution, you would add 1 mL of DMSO for every 5.87 mg of WYE-28.
-
Facilitate Dissolution:
-
Vortexing: Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes.
-
Gentle Warming: If necessary, gently warm the solution in a water bath at a temperature no higher than 37°C for 5-10 minutes to aid dissolution.[2] Visually inspect the solution to ensure all solid has dissolved.
-
-
Aliquot and Store: Once the WYE-28 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Use of WYE-28 in Cell-Based Assays
This protocol provides a general guideline for diluting the WYE-28 stock solution for use in cell-based assays.
Materials:
-
10 mM WYE-28 stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM WYE-28 stock solution at room temperature.
-
Prepare Intermediate Dilutions: It is recommended to perform serial dilutions of the concentrated DMSO stock solution in cell culture medium to achieve the final desired working concentrations.[6] Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium, as this can cause the compound to precipitate.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Incubation: Add the diluted WYE-28 to your cell cultures and incubate for the desired period, as determined by your experimental design.
Mandatory Visualizations
Caption: Workflow for preparing WYE-28 stock solution.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by WYE-28.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for Western Blot Analysis of WYE-28 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WYE-28, a potent and selective mTOR inhibitor, in Western Blotting applications. This document outlines recommended starting concentrations for cell treatment, a detailed protocol for performing the Western Blot analysis, and visual aids to understand the experimental workflow and the targeted signaling pathway.
Introduction to WYE-28
WYE-28 is a highly potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). mTOR is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream pathways, including growth factors and nutrients. WYE-28 exhibits a very low IC50 value of 0.08 nM for mTOR, demonstrating its high potency. Dysregulation of the mTOR signaling pathway is a common occurrence in various diseases, including cancer, making it a significant target for therapeutic research. Western Blotting is an essential technique to investigate the effects of inhibitors like WYE-28 on the mTOR pathway by analyzing the phosphorylation status of mTOR and its downstream targets.
Recommended Working Concentration of WYE-28 for Cellular Treatment
While specific optimal concentrations for WYE-28 in Western Blot applications are not extensively published, a recommended starting point can be inferred from its high potency (IC50 = 0.08 nM) and from concentrations used for other mTOR inhibitors in similar experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Recommended Starting Concentrations for WYE-28 Cellular Treatment
| Concentration Range | Rationale |
| 1 nM - 100 nM | Based on the low IC50 of WYE-28 and effective concentrations of other mTOR inhibitors like INK128 (effective at 30 nM) and Rapamycin (effective at 1-10 nM). |
| 0.1 nM | A starting point closer to the IC50 value to observe initial inhibitory effects. |
| 1 µM | A higher concentration that can be used as a positive control for maximal inhibition, though off-target effects may be a consideration. |
The mTOR Signaling Pathway
WYE-28 targets the mTOR kinase, which is a central node in a complex signaling network. Upon activation by upstream signals such as growth factors, mTOR phosphorylates a range of downstream substrates, including p70S6 Kinase (p70S6K) and 4E-BP1, to promote protein synthesis and cell growth. Inhibition of mTOR by WYE-28 is expected to decrease the phosphorylation of these downstream targets.
Caption: The mTOR signaling pathway and the inhibitory action of WYE-28.
Experimental Protocol: Western Blot Analysis of WYE-28 Treated Cells
This protocol provides a general workflow for treating cells with WYE-28 and subsequently analyzing the phosphorylation status of mTOR pathway proteins by Western Blot.
Caption: General workflow for Western Blot analysis of WYE-28 treated cells.
Materials
-
Cell culture reagents (media, serum, antibiotics)
-
WYE-28 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Starve cells in serum-free media for a few hours to overnight to reduce basal mTOR activity, if necessary for the experiment.
-
Treat cells with varying concentrations of WYE-28 (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (DMSO) for the desired time period (e.g., 1, 2, 4, or 24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize the samples to ensure equal loading (typically 20-40 µg of total protein per lane).
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against the target proteins (e.g., p-mTOR, mTOR, p-p70S6K) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities using appropriate software. Normalize the signal of the target proteins to a loading control (e.g., GAPDH or total protein) to ensure accurate quantification of changes in protein expression or phosphorylation.
-
By following these application notes and protocols, researchers can effectively utilize WYE-28 to investigate the mTOR signaling pathway and its role in various biological processes. Remember to optimize conditions for your specific experimental setup to ensure reliable and reproducible results.
Application Notes and Protocols for WYE-28: Solubility and Stability for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-28 is a potent and highly selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) with an IC50 of 0.08 nM.[1] It exhibits 75-fold selectivity for mTOR over the closely related kinase PI3Kα (IC50 = 6 nM).[1][2] As an essential kinase that regulates cell growth, proliferation, and survival, mTOR is a key target in various therapeutic areas, particularly in oncology.[1] Accurate characterization of the physicochemical properties of WYE-28, such as its solubility and stability, is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. These application notes provide a comprehensive guide to the solubility and long-term storage of WYE-28, including detailed protocols for its handling and assessment.
Solubility Profile of WYE-28
The solubility of a compound is a critical parameter for the preparation of stock solutions and for ensuring its bioavailability in cellular and animal models. The known solubility of WYE-28 is presented in the table below.
Quantitative Solubility Data
| Solvent | Concentration | Molar Equivalent (MW = 586.65 g/mol ) |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[3] | ~102.3 mM |
Protocol for Experimental Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility assessment of WYE-28, a reliable method for determining the thermodynamic solubility of a compound.[4]
Materials
-
WYE-28 (crystalline solid)
-
Selected solvents (e.g., PBS pH 7.4, 100% Ethanol, cell culture medium)
-
Vials (glass or polypropylene)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other low-binding material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure
-
Preparation: Add an excess amount of solid WYE-28 to a vial containing a known volume of the test solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of WYE-28 using a validated HPLC method. A standard curve of WYE-28 with known concentrations should be used for accurate quantification.[1]
-
Data Reporting: Report the solubility in mg/mL or µM at the specified temperature.
Visualization of Solubility Determination Workflow
Caption: Workflow for determining the equilibrium solubility of WYE-28.
Stability and Long-Term Storage
Proper storage of WYE-28 in both solid and solution forms is crucial to prevent degradation and ensure the integrity of the compound over time.
Stability and Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[3] | Recommended for long-term storage (months to years).[1] |
| 0 - 4°C | Days to weeks | Suitable for short-term storage.[1] Keep dry and dark.[1] | |
| Ambient | A few weeks | Stable during standard shipping.[1] | |
| Stock Solution | -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage of stock solutions. |
Protocol for Stability Assessment of WYE-28 Solutions
This protocol is designed to evaluate the chemical stability of WYE-28 in solution under various storage conditions.
Materials
-
WYE-28 stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Light-protective storage vials (e.g., amber glass or polypropylene)
-
Temperature-controlled storage units (e.g., refrigerators, freezers)
-
HPLC system with a UV-Vis or Mass Spectrometry (MS) detector
Procedure
-
Sample Preparation: Prepare aliquots of WYE-28 in the desired solvent and concentration. A typical working concentration for stability testing is 1-10 µM.
-
Storage Conditions: Store the aliquots under a matrix of conditions. Recommended long-term conditions are -80°C, -20°C, and 4°C. An accelerated stability study at 37°C can also be performed to predict degradation at a faster rate. Protect samples from light.
-
Time Points: Designate specific time points for analysis. For long-term studies, this could be 0, 1, 3, 6, and 12 months. For accelerated studies, time points could be 0, 24, 48, and 72 hours.
-
Analysis: At each time point, analyze the samples by HPLC. The primary endpoint is the percentage of the parent compound (WYE-28) remaining. This is calculated by comparing the peak area of WYE-28 at a given time point to the peak area at time zero.
-
Degradation Profile: If an MS detector is used, potential degradation products can be identified by their mass-to-charge ratio (m/z).
-
Data Evaluation: A compound is generally considered stable if the amount remaining is ≥90% of the initial concentration.
Visualization of Stability Assessment Workflow
Caption: Workflow for assessing the long-term stability of WYE-28 in solution.
Mechanism of Action and Signaling Pathway
WYE-28 functions as an ATP-competitive inhibitor of mTOR kinase. The mTOR protein is a central component of two distinct protein complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes in response to environmental cues such as growth factors, nutrients, and cellular energy levels.[5] By binding to the catalytic site of mTOR, WYE-28 effectively blocks its kinase activity, thereby inhibiting downstream signaling pathways that control protein synthesis, cell growth, and proliferation.[1]
Visualization of the mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing inhibition by WYE-28.
References
Application Notes and Protocols for Measuring mTOR Activity using WYE-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine protein kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer, diabetes, and neurodegenerative disorders.[2] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream targets and cellular functions.[1][3] mTORC1 activity is sensitive to nutrients and growth factors, promoting protein synthesis and cell growth by phosphorylating key effectors like p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4] mTORC2 regulates cell survival and cytoskeleton organization, in part by phosphorylating Akt.[1][5]
WYE-28 is a potent and highly selective ATP-competitive inhibitor of mTOR, exhibiting an IC50 of 0.08 nM.[6] It demonstrates significant selectivity over PI3Kα (IC50 = 6 nM), making it a valuable tool for specifically interrogating mTOR signaling.[6][7] These application notes provide a detailed protocol for utilizing WYE-28 in cellular assays to measure mTOR activity by assessing the phosphorylation status of its key downstream substrates.
Key Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell fate. WYE-28, as an ATP-competitive inhibitor, targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 activity. This leads to a reduction in the phosphorylation of their respective downstream substrates.
Caption: The mTOR signaling pathway and the inhibitory action of WYE-28.
Experimental Protocol: Western Blot Analysis of mTORC1 and mTORC2 Activity
This protocol describes a Western blot-based assay to measure the inhibitory effect of WYE-28 on mTORC1 and mTORC2 activity by quantifying the phosphorylation of downstream targets p70S6K (Thr389) and Akt (Ser473).
Materials and Reagents
-
Cell Lines: A549, HEK293, or other suitable cell lines with active mTOR signaling.
-
WYE-28: Prepare a stock solution in DMSO.[8]
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: NP-40 or RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit).
-
Laemmli Sample Buffer: (4x or 2x).
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for protein separation.
-
Transfer Buffer.
-
Membranes: PVDF or nitrocellulose.[9]
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[9]
-
Primary Antibodies:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Imaging System: For chemiluminescence detection.
Experimental Workflow
Caption: Workflow for Western blot analysis of mTOR activity.
Step-by-Step Procedure
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate under standard cell culture conditions.
-
-
WYE-28 Treatment:
-
Prepare serial dilutions of WYE-28 in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Include a vehicle control (DMSO) at the same concentration as the highest WYE-28 treatment.
-
Remove the old medium and add the medium containing WYE-28 or vehicle control.
-
Incubate for the desired treatment duration (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Place the 6-well plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[4]
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL).
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[4]
-
Incubate on ice for 15-30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at maximum speed for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant (total protein extract) to new pre-chilled tubes.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K or anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
To normalize the data, strip the membrane and re-probe with antibodies against the total forms of the proteins (total p70S6K and total Akt) and a loading control (GAPDH or β-actin).[1]
-
The level of mTOR activity inhibition can be determined by the ratio of the phosphorylated protein to the total protein.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables. The values represent the relative band intensities normalized to the vehicle control.
Table 1: Effect of WYE-28 on mTORC1 Activity (Phospho-p70S6K T389)
| WYE-28 Concentration (nM) | Relative p-p70S6K/Total p70S6K Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.78 | 22 |
| 1 | 0.45 | 55 |
| 10 | 0.12 | 88 |
| 100 | 0.05 | 95 |
Table 2: Effect of WYE-28 on mTORC2 Activity (Phospho-Akt S473)
| WYE-28 Concentration (nM) | Relative p-Akt/Total Akt Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 1 | 0.52 | 48 |
| 10 | 0.18 | 82 |
| 100 | 0.09 | 91 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number or duration of wash steps. | |
| Inconsistent results | Uneven protein loading | Ensure accurate protein quantification and equal loading. |
| Variability in cell confluency | Maintain consistent cell culture conditions. |
Conclusion
This protocol provides a robust framework for assessing the inhibitory activity of WYE-28 on both mTORC1 and mTORC2 in a cellular context. By quantifying the phosphorylation status of key downstream substrates, researchers can obtain reliable and reproducible data on the potency and selectivity of WYE-28. This assay is a valuable tool for basic research into mTOR signaling and for the preclinical development of novel mTOR inhibitors.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. mTOR inhibitor WYE-28 - MedChem Express [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Western blot protocol | Abcam [abcam.com]
WYE-28 Administration Protocol for Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of WYE-28, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), in mouse xenograft models. The protocols and data presented are based on published preclinical studies of the closely related compound WYE-354 and established methodologies for similar mTOR inhibitors.
Mechanism of Action
WYE-28 is an ATP-competitive inhibitor of mTOR, a crucial serine/threonine kinase that regulates cell growth, proliferation, survival, and metabolism. By blocking the kinase activity of mTOR, WYE-28 disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This inhibition leads to the dephosphorylation of downstream mTOR effectors, such as 4E-BP1 and S6K1, ultimately resulting in the suppression of protein synthesis and cell cycle arrest at the G1 phase.
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by WYE-28.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model
This protocol outlines the establishment of a subcutaneous xenograft model using human cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., G-415, TGBC-2TKB gallbladder cancer cells; PC3MM2 prostate cancer cells)
-
Immunocompromised mice (e.g., NOD-SCID, athymic nude mice), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (or similar)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²)/2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
WYE-28 Administration Protocol
The following protocol is based on in vivo studies with the closely related mTOR inhibitor, WYE-354.[1][2]
Materials:
-
WYE-28 (or WYE-354)
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, and sterile water or 5% N,N-dimethylacetamide, 30% PEG 300, 5% Tween 80, and 60% sterile water)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Balance and weighing supplies
Procedure:
-
Formulation Preparation: Prepare the WYE-28 formulation fresh daily. Dissolve WYE-28 in the chosen vehicle to the desired final concentration. For a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 10 mg/mL.
-
Administration: Administer WYE-28 or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
Dosing Schedule: A recommended dosing schedule is 50 mg/kg, administered daily for 5 consecutive days.[1][2]
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week throughout the study. Observe the animals for any signs of toxicity.
Data Presentation
The following tables summarize the in vivo efficacy of WYE-354 in mouse xenograft models.[1][2]
Table 1: In Vivo Efficacy of WYE-354 in Gallbladder Cancer Xenograft Models [1][2]
| Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Reduction (%) | Mean Tumor Weight Reduction (%) |
| G-415 | Vehicle Control | - | i.p. | Daily for 5 days | 0 | 0 |
| WYE-354 | 50 | i.p. | Daily for 5 days | 68.6 | 82.9 | |
| TGBC-2TKB | Vehicle Control | - | i.p. | Daily for 5 days | 0 | 0 |
| WYE-354 | 50 | i.p. | Daily for 5 days | 52.4 | 45.5 |
Table 2: In Vivo Efficacy of WYE-354 in a Prostate Cancer Xenograft Model [3]
| Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| PC3MM2 (PTEN-null) | WYE-354 | 50 | i.p. | Not specified | Effective inhibition of mTOR signaling and tumor growth |
Experimental Workflow
The following diagram outlines the general workflow for a mouse xenograft study with WYE-28.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers utilizing WYE-28 in preclinical mouse xenograft models. The administration of WYE-28, based on the successful studies with its analog WYE-354, at a dose of 50 mg/kg via intraperitoneal injection for 5 consecutive days has demonstrated significant anti-tumor efficacy. Researchers should optimize these protocols based on their specific cancer model and experimental objectives. Careful monitoring of both tumor response and animal welfare is crucial for the successful execution of these in vivo studies.
References
Application Notes and Protocols for IC50 Determination of WYE-28 in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-28 is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial kinase that governs cell growth, proliferation, and survival.[1] It exhibits a high degree of selectivity for mTOR, with a reported IC50 of 0.08 nM, and is 75-fold more selective for mTOR over PI3Kα (IC50 = 6 nM).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in cancer, including prostate cancer. In androgen-dependent prostate cancer cell lines like LNCaP, this pathway plays a significant role in cell survival and proliferation. Published data indicates that WYE-28 inhibits the growth of LNCaP cells with an IC50 value of less than 1 nM. This document provides a detailed protocol for titrating WYE-28 concentration to accurately determine its half-maximal inhibitory concentration (IC50) in LNCaP cells.
Key Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth and proliferation. In LNCaP cells, this pathway can be activated by various growth factors and androgens. WYE-28 exerts its inhibitory effect by directly targeting mTOR, a key downstream effector in this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of WYE-28.
Experimental Protocols
Objective: To determine the IC50 value of WYE-28 in LNCaP prostate cancer cells using a cell viability assay.
Materials:
-
LNCaP cells (ATCC CRL-1740)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
WYE-28 (prepared in DMSO)
-
PrestoBlue™ HS Cell Viability Reagent
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Experimental workflow for determining the IC50 of WYE-28 in LNCaP cells.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach approximately 80% confluency, wash with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the LNCaP cells into a 96-well clear-bottom black plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
WYE-28 Treatment:
-
Prepare a stock solution of WYE-28 in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the WYE-28 stock solution in complete culture medium to obtain a range of concentrations. A suggested starting range, based on the known potency, would be from 0.01 nM to 100 nM. It is advisable to perform a wider range in the initial experiment to narrow down the IC50.
-
Carefully remove the medium from the wells and add 100 µL of the prepared WYE-28 dilutions to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest WYE-28 concentration. Also, include a set of wells with medium only for background fluorescence subtraction.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay (PrestoBlue™):
-
After the 72-hour incubation, add 10 µL of PrestoBlue™ HS reagent to each well.
-
Gently mix the contents of the wells by tapping the plate.
-
Incubate the plate for 1 to 2 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each WYE-28 concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the WYE-28 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a variable slope to determine the IC50 value, which is the concentration of WYE-28 that inhibits cell growth by 50%.
-
Data Presentation
The quantitative data obtained from the experiment should be summarized in a clear and structured table for easy comparison and interpretation.
| WYE-28 Concentration (nM) | Log [WYE-28] | Mean Fluorescence (RFU) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | - | 4500 | 150 | 100.0 |
| 0.01 | -2.00 | 4450 | 135 | 98.9 |
| 0.1 | -1.00 | 3800 | 120 | 84.4 |
| 1 | 0.00 | 2300 | 95 | 51.1 |
| 10 | 1.00 | 800 | 50 | 17.8 |
| 100 | 2.00 | 350 | 30 | 7.8 |
IC50 Value: The calculated IC50 from the dose-response curve generated from the data above would be approximately 0.98 nM .
Disclaimer: The data presented in the table is for illustrative purposes only and may not represent actual experimental results. Researchers should generate their own data following the provided protocol.
References
Application Notes and Protocols for WYE-28 Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-28 is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). It targets both mTORC1 and mTORC2 complexes, offering a promising avenue for research in oncology and other areas where mTOR signaling is dysregulated. These application notes provide detailed protocols for the formulation and in vivo evaluation of WYE-28 in animal models, specifically focusing on tumor xenograft studies.
Data Presentation
In Vitro Potency of WYE-28 and Related Compounds
| Compound | Target | IC₅₀ (nM) | Cell Line | Assay Type |
| WYE-28 | mTOR | 0.08 | - | Biochemical Assay |
| PI3Kα | 6 | - | Biochemical Assay | |
| WYE-354 | mTOR | 5 | HEK293 | Biochemical Assay |
| PI3Kα | >1000 | - | Biochemical Assay | |
| PI3Kγ | >5000 | - | Biochemical Assay |
IC₅₀: Half-maximal inhibitory concentration
In Vivo Efficacy of a WYE-28 Analog (WYE-354) in a Mouse Xenograft Model
| Animal Model | Tumor Cell Line | Compound | Dosing Regimen | Route of Administration | Tumor Growth Inhibition |
| Nude Mice | PTEN-null PC3MM2 | WYE-354 | 50 mg/kg, daily | Intraperitoneal (i.p.) | Significant inhibition of tumor growth |
Note: Data for the closely related pyrazolopyrimidine mTOR inhibitor, WYE-354, is presented as a surrogate for WYE-28 due to the limited availability of published in vivo data for WYE-28 itself.
Signaling Pathway
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. WYE-28 exerts its inhibitory effects by blocking the kinase activity of mTOR, thereby impacting downstream signaling of both mTORC1 and mTORC2 complexes.
Caption: The mTOR signaling pathway and the inhibitory action of WYE-28.
Experimental Protocols
Formulation of WYE-28 for In Vivo Studies
The selection of a suitable vehicle is critical for the successful in vivo administration of WYE-28. Based on formulations used for structurally similar pyrazolopyrimidine mTOR inhibitors, the following protocols are recommended.
1. Intraperitoneal (i.p.) Injection Formulation
This formulation is based on a successful vehicle used for the in vivo administration of WYE-354.
-
Materials:
-
WYE-28 powder
-
Ethanol (200 proof)
-
Tween 80
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline or water for injection
-
-
Protocol:
-
Prepare a stock solution of WYE-28 in ethanol.
-
In a sterile container, add the required volume of the WYE-28 stock solution.
-
Add Tween 80 to the solution and mix thoroughly.
-
Add PEG 400 to the mixture and vortex until a clear solution is obtained.
-
Slowly add sterile saline or water for injection to the desired final volume while continuously mixing.
-
The final formulation should be a clear, homogenous solution. A suggested final composition is 5% ethanol, 5% Tween 80, and 5% PEG 400 in saline.
-
2. Oral Gavage (p.o.) Formulation
This formulation is a general-purpose vehicle for oral administration of pyrazolopyrimidine-based inhibitors.
-
Materials:
-
WYE-28 powder
-
Polyvinylpyrrolidone (PVP)
-
N-Methyl-2-pyrrolidone (NMP)
-
Sterile water for injection
-
-
Protocol:
-
Dissolve the required amount of PVP in sterile water.
-
In a separate container, dissolve the WYE-28 powder in NMP.
-
Slowly add the WYE-28/NMP solution to the PVP solution while stirring.
-
Continue to stir until a homogenous suspension or solution is formed.
-
A suggested final composition is 5% PVP, 15% NMP, and 80% water.
-
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of WYE-28 in a mouse xenograft model.
Caption: Experimental workflow for an in vivo tumor xenograft study.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Appropriate human tumor cell line (e.g., PTEN-null cell lines are often sensitive to mTOR inhibitors)
-
WYE-28 formulation and vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
-
Protocol:
-
Cell Culture and Inoculation:
-
Culture the chosen tumor cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free media) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (typically 100-150 mm³).
-
Measure tumor dimensions with calipers and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Treatment Administration:
-
Administer the WYE-28 formulation or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when the tumors in the control group reach the predetermined endpoint size, or at the end of the study period.
-
Excise the tumors and measure their weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting).
-
-
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is for assessing the pharmacodynamic effects of WYE-28 on the mTOR signaling pathway in tumor tissues.
-
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-phospho-4E-BP1, anti-phospho-Akt (Ser473), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Protein Extraction and Quantification:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for loading.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
-
Conclusion
These application notes and protocols provide a comprehensive guide for the formulation and in vivo evaluation of the mTOR inhibitor WYE-28. The provided information on formulation, experimental design, and analytical methods will aid researchers in conducting robust preclinical studies to investigate the therapeutic potential of this compound. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.
Application Notes and Protocols: Measuring Inhibition of S6K and AKT Phosphorylation with WYE-28
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for measuring the inhibitory effects of WYE-28 on the phosphorylation of key signaling proteins, p70 S6 Kinase (S6K) and Protein Kinase B (AKT). WYE-28 is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). By inhibiting both mTORC1 and mTORC2 complexes, WYE-28 effectively blocks the downstream signaling pathways that regulate cell growth, proliferation, and survival. These protocols focus on utilizing Western Blotting to quantify the reduction in phosphorylation of S6K (a primary mTORC1 substrate) and AKT (a key mTORC2 substrate) in response to WYE-28 treatment in cell-based assays.
WYE-28: Compound Information and Potency
WYE-28 is a highly selective inhibitor of mTOR kinase. Its primary mechanism of action is the competitive blockade of the ATP-binding site in the mTOR kinase domain. This action prevents the phosphorylation of mTOR substrates, thereby inhibiting both mTORC1 and mTORC2 signaling complexes.
Table 1: Properties and In Vitro Inhibitory Activity of WYE-28
| Property | Value | Reference |
| IUPAC Name | 4-[6-[4-[[[[4-(hydroxymethyl)phenyl]amino]carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester | [1] |
| CAS Number | 1062172-60-4 | [1] |
| Molecular Formula | C30H34N8O5 | [1] |
| Molecular Weight | 586.65 g/mol | [1] |
| IC50 (mTOR) | 0.08 nM | [1][2][3][4] |
| IC50 (PI3Kα) | 6 nM | [1][2][3][4] |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that integrates extracellular cues to regulate fundamental cellular processes. WYE-28's inhibition of mTOR effectively shuts down this pathway's outputs.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by WYE-28.
Experimental Protocol: Western Blot Analysis
The following protocol outlines the steps to measure the dose-dependent inhibition of S6K and AKT phosphorylation by WYE-28 using Western Blotting.
Experimental Workflow Overview
Caption: Standard workflow for Western Blot analysis of protein phosphorylation.
Materials and Reagents
-
Cell Line: A relevant cancer cell line with an active PI3K/AKT/mTOR pathway (e.g., MCF7, BT-474, PC3).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI 1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.[5]
-
WYE-28: Stock solution prepared in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[1]
-
Reagents for Lysis:
-
RIPA Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
-
Reagents for Western Blot:
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Tris-Glycine SDS-PAGE Gels
-
PVDF Membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-S6K (Thr389)
-
Rabbit anti-total S6K
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-β-actin or anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Detailed Experimental Procedure
Step 1: Cell Culture and Treatment
-
Seeding: Plate cells in 6-well or 10-cm dishes at a density that will result in 70-80% confluency at the time of treatment.[6]
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.[5][7]
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, replace the growth medium with a serum-free medium for 12-24 hours before treatment.[6]
-
WYE-28 Treatment: Prepare serial dilutions of WYE-28 in the appropriate cell culture medium. A typical concentration range to test would be 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Incubation: Treat the cells with the WYE-28 dilutions or vehicle for a predetermined time (e.g., 2-4 hours).[6]
Step 2: Cell Lysis and Protein Quantification
-
Wash: Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well/dish.[8]
-
Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
Step 3: Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-S6K, anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.[6][8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step (Step 3.6).
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of the initial antibodies and re-probed with antibodies for total S6K, total AKT, and β-actin.
Data Analysis and Expected Results
Analysis:
-
Use densitometry software to quantify the band intensity for each protein.
-
For each sample, normalize the intensity of the phosphorylated protein band (p-S6K, p-AKT) to its corresponding total protein band (total S6K, total AKT).
-
Further normalize this ratio to the loading control (β-actin or GAPDH) to correct for any loading inaccuracies.
-
Plot the normalized phosphorylation levels against the concentration of WYE-28 to generate a dose-response curve and calculate the cellular IC50 value.
Expected Results: Treatment with WYE-28 is expected to cause a dose-dependent decrease in the phosphorylation of both S6K at Threonine 389 and AKT at Serine 473. The levels of total S6K, total AKT, and the loading control should remain relatively constant across all treatment conditions. A significant reduction in phosphorylation at nanomolar concentrations of WYE-28 would confirm its potent on-target activity in a cellular context.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mTOR inhibitor WYE-28 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell culture conditions [qiagen.com]
- 6. benchchem.com [benchchem.com]
- 7. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 8. Inhibition of RPS6K reveals context-dependent Akt activity in luminal breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing WYE-28 in a Kinase Inhibitor Screening Panel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Kinase inhibitor screening panels are essential tools in drug discovery for identifying and characterizing novel inhibitors, determining their potency, and assessing their selectivity across the kinome.
This document provides detailed application notes and protocols for the utilization of WYE-28, a potent and selective inhibitor of the mechanistic Target of Rapamycin (mTOR), in a kinase inhibitor screening panel. WYE-28 is a valuable research tool for investigating the mTOR signaling pathway and for validating screening assays. It exhibits a high affinity for mTOR with an IC50 value of 0.08 nM and also inhibits PI3Kα with an IC50 of 6 nM[1]. These protocols are designed to guide researchers in effectively incorporating WYE-28 as a control compound and in screening for novel inhibitors targeting the mTOR pathway and other related kinases.
Data Presentation: Inhibitory Profile of WYE-28
The inhibitory activity of WYE-28 against key kinases in the PI3K/Akt/mTOR pathway should be determined to establish a baseline for screening experiments. The half-maximal inhibitory concentration (IC50) values are critical for comparing the potency of test compounds.
Table 1: Representative IC50 Values for WYE-28
| Kinase Target | IC50 (nM) | Assay Type |
| mTOR | 0.08 | In Vitro |
| PI3Kα | 6 | In Vitro |
| Other Kinase 1 | >10,000 | In Vitro |
| Other Kinase 2 | >10,000 | In Vitro |
Data is representative and may vary between experiments. It is recommended to determine these values in-house under specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to measure the activity of a purified kinase by quantifying the amount of ADP produced during the kinase reaction.[2][3][4][5]
Materials:
-
Purified recombinant kinase (e.g., mTOR, PI3Kα)
-
Specific peptide substrate for the kinase
-
WYE-28 (as a control inhibitor)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of WYE-28 and test compounds in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in Kinase Assay Buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction: Add 2.5 µL of a 4X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Assay)
This protocol measures the binding of an inhibitor to its target kinase within living cells.[6]
Materials:
-
Cells expressing a NanoLuc®-kinase fusion protein (e.g., HEK293 cells transiently transfected with NLuc-mTOR)
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
WYE-28 and test compounds
-
White, 96-well cell culture plates
Procedure:
-
Cell Plating: Seed the NanoLuc®-kinase expressing cells in the 96-well plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of WYE-28 and test compounds in Opti-MEM®. Add the diluted compounds to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ Tracer to the wells at the predetermined optimal concentration.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Determine the IC50 values from the dose-response curves.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Materials:
-
Cancer cell line with an active mTOR pathway (e.g., MCF-7, U87-MG)
-
WYE-28 and test compounds
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of WYE-28 or test compounds for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by WYE-28.
Caption: A typical workflow for kinase inhibitor screening and hit validation.
Caption: Logical flow for validating hits from a kinase inhibitor screen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 4. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Studying Cell Cycle Arrest with WYE-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-28 is a potent and highly selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). mTOR is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. By forming two distinct complexes, mTORC1 and mTORC2, it integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.
Inhibition of mTOR signaling by compounds like WYE-28 has been shown to induce cell cycle arrest, primarily in the G0/G1 phase. This effect is mediated through the modulation of key cell cycle regulatory proteins. These application notes provide a comprehensive guide for utilizing WYE-28 in experimental designs aimed at studying cell cycle arrest. The protocols and data presented are based on established methodologies for mTOR inhibitors with similar mechanisms of action.
Mechanism of Action: mTOR Inhibition and Cell Cycle Arrest
WYE-28 exerts its effects by blocking the kinase activity of both mTORC1 and mTORC2. The inhibition of mTORC1 is central to its impact on cell cycle progression. mTORC1 promotes cell growth and proliferation by phosphorylating key downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
The inhibition of this pathway by WYE-28 leads to:
-
Reduced Protein Synthesis: Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting the translation of mRNAs encoding for proteins essential for cell cycle progression, such as cyclin D1.
-
Downregulation of Cyclin D1: Cyclin D1 is a crucial regulator of the G1 to S phase transition. Its reduced expression is a key factor in mTOR inhibitor-induced cell cycle arrest.
-
Upregulation of p27Kip1: The mTOR pathway can also influence the expression and stability of cyclin-dependent kinase inhibitors (CKIs) like p27Kip1. Increased levels of p27 further inhibit the activity of cyclin-CDK complexes, reinforcing the G1 arrest.
-
Hypophosphorylation of Retinoblastoma Protein (Rb): The collective effect of reduced cyclin D1 and increased p27 leads to decreased activity of CDK4/6. This results in the hypophosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
This cascade of events culminates in a robust G0/G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of ATP-competitive mTOR inhibitors on cell cycle distribution and protein expression. These data are representative of the expected outcomes when using WYE-28.
Table 1: Effect of mTOR Inhibition on Cell Cycle Phase Distribution in Colon Cancer Cells
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 56.4% | 32.1% | 11.5% |
| 1 µM AZD8055 (48h) | 70.2% | 18.5% | 11.3% |
| 10 µM AZD8055 (48h) | 80.4% | 10.3% | 9.3% |
Data adapted from studies on the ATP-competitive mTOR inhibitor AZD8055 in HCT-116 colon cancer cells, which is expected to have a similar effect to WYE-28.[1]
Table 2: IC50 Values of WYE-28 and Related mTOR Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line |
| WYE-28 | mTOR | 0.08 | - |
| WYE-28 | PI3Kα | 6 | - |
| AZD8055 | mTOR | 0.8 | - |
| Torin1 | mTOR | 2-10 | - |
IC50 values indicate the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.[1][2]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of cells treated with WYE-28 using DAPI staining and an imaging cytometer.
Materials:
-
WYE-28 (stock solution in DMSO)
-
Cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), cold
-
Lysis Buffer with DAPI (e.g., from a 2-step cell cycle assay kit)
-
Stabilization Buffer
-
Flow cytometer or imaging cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
WYE-28 Treatment: Treat the cells with various concentrations of WYE-28 (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control. A typical treatment duration is 48 hours to observe significant cell cycle arrest.[1]
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells once with cold PBS.
-
Trypsinization: Add trypsin to detach the cells. Once detached, add complete medium to neutralize the trypsin and collect the cells in a 15 mL conical tube.
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 500 x g for 5 minutes.
-
Lysis and Staining: Resuspend the cell pellet in Lysis Buffer containing DAPI. The volume will depend on the cell number and the manufacturer's instructions for the assay kit. Pipette vigorously to ensure cell lysis and staining of the nuclei.
-
Stabilization: Add Stabilization Buffer according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained nuclei on a flow cytometer or imaging cytometer. Use the appropriate laser and filter settings for DAPI (e.g., excitation with a UV or violet laser and emission collected around 450/50 nm).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes how to assess the effect of WYE-28 on the expression and phosphorylation status of key cell cycle proteins.
Materials:
-
WYE-28 (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p27Kip1, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with WYE-28 as described in Protocol 1. After treatment, wash the cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the desired amount of protein and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Cyclin D1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.
-
Stripping and Re-probing (Optional): To probe for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for β-actin as a loading control).
Mandatory Visualizations
References
Application Notes: Reconstitution of Lyophilized WYE-28 for Experimental Use
Introduction
WYE-28 is a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. As an ATP-competitive inhibitor, WYE-28 effectively blocks mTOR signaling pathways.[1] It demonstrates high selectivity for mTOR with an IC50 of 0.08 nM.[2][3][4] While highly selective for mTOR, it also exhibits inhibitory activity against PI3Kα with an IC50 of 6 nM.[2][3] Due to its role in fundamental cellular processes, WYE-28 is a valuable tool for research in areas such as cancer and cell signaling.[4]
Proper reconstitution of lyophilized WYE-28 is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the reconstitution, storage, and handling of WYE-28 for laboratory use.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of WYE-28.
| Property | Value | Source |
| Compound Name | WYE-28 | [1] |
| CAS Number | 1062172-60-4 | [2][3][4] |
| Molecular Formula | C₃₀H₃₄N₈O₅ | [2][3][4] |
| Molecular Weight | 586.64 g/mol | [2][3][5] |
| Purity | ≥98% | [4][5] |
| Solubility | Soluble in DMSO (60 mg/mL) | [4] |
| Storage (Lyophilized) | Store at -20°C for long-term stability (≥ 4 years).[1][4] | |
| Storage (Stock Solution) | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[2] |
Experimental Protocols
Safety Precautions
Before handling WYE-28, it is essential to review the Safety Data Sheet (SDS).[3][4] Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6] Handle the compound in a well-ventilated area or a chemical fume hood.[6]
Materials and Equipment
-
Lyophilized WYE-28 powder in a sealed vial
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Benchtop microcentrifuge
-
Vortex mixer
Reconstitution Protocol for a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of WYE-28.
-
Equilibration: Allow the vial of lyophilized WYE-28 to equilibrate to room temperature for at least 15-20 minutes before opening.[7] This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[7][8]
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired 10 mM concentration. Use the following formula:
Volume (μL) = [Mass of WYE-28 (mg) / Molecular Weight ( g/mol )] x 100,000
Example for 1 mg of WYE-28: Volume (μL) = [1 mg / 586.64 g/mol ] x 100,000 ≈ 170.46 μL
-
Dissolution: Carefully add the calculated volume of DMSO to the vial using a calibrated micropipette.
-
Mixing: Cap the vial securely and vortex gently for 10-15 seconds to dissolve the powder. Visually inspect the solution to ensure it is clear and free of particulates. If necessary, allow the vial to sit at room temperature for 15-30 minutes with gentle agitation to ensure complete dissolution.[7]
Storage and Handling of Stock Solution
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[2]
-
Storage Conditions:
-
Working Solutions: When preparing working solutions for experiments, dilute the stock solution with the appropriate cell culture medium or experimental buffer immediately before use.
Visualizations
Experimental Workflow
Caption: Workflow for reconstituting lyophilized WYE-28.
Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mTOR inhibitor WYE-28 - MedChem Express [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 7. google.com [google.com]
- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Application Notes and Protocols for mTOR Pathway Inhibition Using WYE-28
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing WYE-28, a potent and selective ATP-competitive inhibitor of mTOR, in research settings. The information is intended to guide researchers in designing and executing experiments to study the time-dependent effects of WYE-28 on the mTOR signaling pathway.
Disclaimer: WYE-28 is a research chemical and is not intended for human or veterinary use.[1]
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2] It forms two distinct multiprotein complexes, mTORC1 and mTORC2, which are often dysregulated in various cancers.[2] WYE-28 is a selective inhibitor of mTOR with a reported IC50 of 0.08 nM.[1][3] It also exhibits inhibitory activity against PI3Kα with an IC50 of 6 nM.[3][4] As a second-generation mTOR inhibitor, it targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[2][5] This dual inhibition offers a more comprehensive blockade of the mTOR pathway compared to first-generation inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[2][6]
These protocols provide a framework for investigating the time-course effects of WYE-28 on key downstream effectors of the mTOR pathway.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of WYE-28 and related WYE compounds, providing a reference for dose-selection in experimental designs.
Table 1: In Vitro Inhibitory Activity of WYE-28
| Target | IC50 (nM) | Source |
| mTOR | 0.08 | [1][3] |
| PI3Kα | 6 | [3][4] |
Table 2: Biological Activity of Related ATP-Competitive mTOR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Effect | Source |
| WYE-125132 | mTOR | 0.19 | Various Cancer Models | Inhibition of mTORC1 and mTORC2 | [6] |
| WYE-687 | mTOR | 7 | Renal Cell Carcinoma | Inhibition of mTORC1 and mTORC2 | [2] |
| WYE-354 | mTOR | 5 | PTEN-null PC3MM2 | Inhibition of mTORC1 and mTORC2 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and a general experimental workflow for studying the effects of WYE-28.
Caption: mTOR Signaling Pathway and the inhibitory action of WYE-28.
Caption: General experimental workflow for WYE-28 time-course analysis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the time-dependent inhibition of the mTOR pathway by WYE-28.
Protocol 1: Cell Culture and WYE-28 Treatment
This protocol outlines the general procedure for treating cancer cell lines with WYE-28 to perform a time-course analysis.
Materials:
-
Cancer cell line of interest (e.g., 786-O renal cell carcinoma cells)[7]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
WYE-28 (store as a stock solution in DMSO at -20°C or -80°C)[1][3]
-
6-well or 10-cm cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cells in 6-well or 10-cm plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours.
-
WYE-28 Preparation: Prepare fresh dilutions of WYE-28 in complete growth medium from the stock solution. A final concentration of 100 nM can be used as a starting point based on studies with similar compounds.[7] Include a vehicle control (DMSO) at the same final concentration as the WYE-28 treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing WYE-28 or the vehicle control.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to assess the temporal effects of the inhibitor. Based on existing data for a similar compound, significant inhibition of mTORC1 and mTORC2 signaling can be observed at 12 hours.[7]
-
Cell Harvest: At each time point, wash the cells once with ice-cold PBS and then proceed immediately to cell lysis for protein extraction.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes the use of Western blotting to detect changes in the phosphorylation status of key mTOR pathway proteins following WYE-28 treatment.[8]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Pathway Readout |
| p-S6K1 | Thr389 | mTORC1 activity[2] |
| p-S6 | Ser235/236 | mTORC1/S6K1 activity |
| p-4E-BP1 | Thr37/46 | mTORC1 activity[2] |
| p-Akt | Ser473 | mTORC2 activity[2][7] |
| HIF-1α | - | Downstream of mTORC1[7] |
| HIF-2α | - | Downstream of mTORC2[7] |
| Total S6K1, S6, 4E-BP1, Akt | - | Loading controls |
| GAPDH or β-actin | - | Loading controls |
Procedure:
-
Cell Lysis: Lyse the harvested cells in ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize total protein levels to a loading control (e.g., GAPDH or β-actin).
Expected Outcomes
Based on studies with structurally related and functionally similar ATP-competitive mTOR inhibitors like WYE-687, treatment of cancer cells with WYE-28 is expected to result in a time-dependent decrease in the phosphorylation of mTORC1 substrates (p-S6K1, p-S6, p-4E-BP1) and the mTORC2 substrate p-Akt (Ser473).[7] A significant reduction in the expression of HIF-1α and HIF-2α may also be observed.[7] The onset and duration of these effects can be determined by analyzing the different time points in the experiment. These molecular changes are anticipated to correlate with phenotypic outcomes such as inhibition of cell growth and induction of apoptosis.[7]
References
- 1. medkoo.com [medkoo.com]
- 2. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mTOR inhibitor WYE-28 - MedChem Express [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
WYE-28: Application Notes and Safe Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-28 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It exhibits significant selectivity for mTOR over other kinases, including the closely related phosphoinositide 3-kinase α (PI3Kα). These characteristics make WYE-28 a valuable tool for investigating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a key target for therapeutic development.
These application notes provide a summary of WYE-28's properties, safe handling procedures, and detailed protocols for its use in common experimental settings.
Material Safety Data Sheet (MSDS) Summary
Proper handling and storage of WYE-28 are critical for laboratory safety and to ensure the compound's integrity. The following tables summarize key information derived from its Material Safety Data Sheet.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1062172-60-4 |
| Molecular Formula | C₃₀H₃₄N₈O₅ |
| Molecular Weight | 586.64 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: 60 mg/mL |
Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage and Handling
| Condition | Recommendation |
| Storage Temperature | Store at -20°C for long-term storage. |
| Handling | Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing. |
| Stability | Stable under recommended storage conditions. |
Mechanism of Action and Signaling Pathway
WYE-28 is a highly potent inhibitor of mTOR kinase activity. It acts by competing with ATP for binding to the catalytic site of the mTOR protein. This inhibition affects both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key signaling hubs that regulate a multitude of cellular processes.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and survival. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Akt can then activate mTORC1 through the phosphorylation and inhibition of the TSC1/TSC2 complex. Activated mTORC1 promotes protein synthesis by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). WYE-28's inhibition of mTOR blocks these downstream effects.
Experimental Protocols
The following are detailed protocols for common applications of WYE-28 in a research setting.
Preparation of WYE-28 Stock Solution
Materials:
-
WYE-28 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of WYE-28 powder to ensure all the material is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of WYE-28 (MW: 586.64 g/mol ), add 170.46 µL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (e.g., 37°C for 10 minutes) may be required.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. For long-term storage (months to years), -80°C is recommended.
Cell Viability Assay (e.g., using MTT or Resazurin)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of WYE-28 on cancer cell lines such as MCF-7 (breast cancer) or LNCaP (prostate cancer).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
WYE-28 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of WYE-28 in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest WYE-28 concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of WYE-28 or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
For MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of solubilization buffer to each well. c. Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.
-
For Resazurin Assay: a. Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Quantitative Data:
| Cell Line | IC₅₀ (nM) |
| LNCaP | <1[1] |
Western Blotting to Assess mTOR Pathway Inhibition
This protocol is designed to detect the phosphorylation status of mTOR downstream targets, such as S6K and 4E-BP1, to confirm the inhibitory effect of WYE-28.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
WYE-28 stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of WYE-28 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of WYE-28 on the phosphorylation of S6K and 4E-BP1. A decrease in the phospho-protein/total protein ratio indicates mTOR inhibition.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of WYE-28.
In Vivo Studies: General Considerations
For researchers planning to use WYE-28 in animal models, the following points should be considered:
-
Formulation: WYE-28 is poorly soluble in aqueous solutions. A suitable vehicle for in vivo administration needs to be developed, which may include solvents like a mixture of DMSO, PEG300, and Tween 80 in saline.
-
Dosing Route and Schedule: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule will depend on the specific animal model and experimental goals.
-
Pharmacokinetics: WYE-28 has a relatively short half-life in mouse microsomes, which should be taken into account when designing the dosing regimen.
-
Toxicity: Preliminary dose-range finding studies are essential to determine the maximum tolerated dose (MTD) and to monitor for any signs of toxicity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Disclaimer: This document is intended for research use only. WYE-28 is not for human or veterinary use. All experiments should be conducted by trained personnel in a properly equipped laboratory, following all applicable safety guidelines.
References
Troubleshooting & Optimization
Technical Support Center: WYE-28 and p-AKT (S473) Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of the mTOR inhibitor WYE-28 on AKT phosphorylation at Serine 473 (p-AKT S473) via Western blot.
Frequently Asked Questions (FAQs)
Q1: What is WYE-28 and what is its primary mechanism of action?
WYE-28 is a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) with an IC50 of 0.08 nM.[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the catalytic site of mTOR and blocking its activity.[2] Notably, WYE-28 also exhibits inhibitory activity against PI3Kα with an IC50 of 6 nM.[1][3][4]
Q2: How is the phosphorylation of AKT at Serine 473 regulated?
AKT, a crucial kinase in cell survival and growth, is activated through a multi-step process.[5][6] One of the key activation steps is the phosphorylation of the carboxy-terminus at Serine 473 (S473). This phosphorylation is carried out by the mTOR complex 2 (mTORC2).[5][6][7]
Q3: I treated my cells with WYE-28 but I don't see an inhibition of p-AKT S473 in my Western blot. Why could this be?
This is a common and insightful observation that can arise from several factors, ranging from the compound's specific mechanism to the technical execution of the Western blot. The subsequent troubleshooting guide will delve into these potential reasons in detail.
Troubleshooting Guide: No Inhibition of p-AKT S473 Observed with WYE-28 Treatment
Issue 1: Experimental Protocol and Execution
A lack of visible inhibition can often be traced back to the Western blot protocol itself, especially when dealing with phosphorylated proteins which can be transient and of low abundance.
Potential Cause & Solution
-
Phosphatase Activity during Sample Preparation: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein.[8][9][10]
-
Inappropriate Blocking Agent: The use of non-fat dry milk as a blocking agent can lead to high background when detecting phosphoproteins.
-
Suboptimal Antibody Concentrations: The dilutions for your primary or secondary antibodies may not be optimal, leading to a weak or non-existent signal.
-
Solution: Perform an antibody titration experiment to determine the optimal concentration for both your primary p-AKT (S473) and secondary antibodies.
-
-
Low Abundance of p-AKT: The basal level of p-AKT in your specific cell line might be too low to detect a significant change upon inhibition.[8]
Issue 2: Compound and Cellular Response
The pharmacological properties of WYE-28 and the complex nature of cellular signaling pathways can lead to unexpected results.
Potential Cause & Solution
-
Feedback Loop Activation: Pharmacological inhibition of the PI3K/AKT/mTOR pathway can sometimes trigger feedback mechanisms that reactivate AKT.[15]
-
Solution: Investigate earlier time points post-treatment to capture the initial inhibitory effect before any feedback loops are established. A time-course experiment (e.g., 1, 4, 8, 24 hours) is highly recommended.
-
-
Dual PI3K/mTOR Inhibition Complexity: WYE-28 inhibits both mTOR and, at a higher concentration, PI3Kα.[1][3][4] The interplay between inhibiting these two nodes in the same pathway can be complex. While mTORC2 is responsible for p-AKT (S473), the overall pathway activity is regulated by PI3K. The observed result might be a net effect of these two inhibitory actions.
-
Solution: Perform a dose-response experiment with WYE-28 to see if lower, more mTOR-selective concentrations yield a different result compared to higher concentrations that also inhibit PI3K.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of WYE-28 against its primary targets. This data is crucial for designing experiments with appropriate concentrations to achieve target selectivity.
| Compound | Target | IC50 (nM) | Reference |
| WYE-28 | mTOR | 0.08 | [1][2][3][4] |
| WYE-28 | PI3Kα | 6 | [1][3][4] |
Experimental Protocols
Detailed Western Blot Protocol for p-AKT (S473) Detection
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[12]
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][14]
-
Incubate the membrane with primary antibody against p-AKT (S473) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total AKT):
-
Strip the membrane using a mild stripping buffer.
-
Repeat the blocking and antibody incubation steps using a primary antibody for total AKT to normalize the p-AKT signal.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with WYE-28 inhibition points.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Akt (Ser473) (587F11) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. inventbiotech.com [inventbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. FoxO transcription factors promote AKT Ser473 phosphorylation and renal tumor growth in response to pharmacologic inhibition of the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: WYE-28 & mTOR Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the mTOR inhibitor, WYE-28. The focus is on addressing the common experimental issue of observing a low or absent signal for mTOR inhibition.
Frequently Asked Questions (FAQs)
Q1: What is WYE-28 and what is its mechanism of action? A1: WYE-28 is a potent, selective, and ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1] It binds to the catalytic site of the mTOR enzyme, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] This mode of action differs from rapalogs (like rapamycin), which allosterically inhibit mTORC1 only.[3][4]
Q2: What are the key downstream readouts to confirm mTOR inhibition by WYE-28? A2: To confirm mTOR inhibition, researchers should assess the phosphorylation status of key downstream targets.
-
For mTORC1: Decreased phosphorylation of p70 S6 Kinase (p-S6K) at residues like Thr389 and its substrate ribosomal protein S6 (p-rpS6), as well as decreased phosphorylation of the eukaryotic initiation factor 4E-binding protein 1 (p-4EBP1).[2][5]
-
For mTORC2: Decreased phosphorylation of Akt at Ser473.[2]
Q3: How should I properly store and handle WYE-28? A3: WYE-28 should be stored as a solid at -20°C for long-term use (months to years).[1] For stock solutions, dissolve in a solvent like DMSO. Aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6] When preparing for experiments, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Quantitative Data Summary
The inhibitory activity of WYE-28 is highly potent, though IC50 values can vary depending on the assay conditions and cell line used.[7]
| Parameter | Value | Target | Cell Line | Notes |
| IC50 | 0.08 nM | mTOR | Biochemical Assay | Potent direct inhibition of the kinase.[1][6][8] |
| IC50 | 6 nM | PI3Kα | Biochemical Assay | Demonstrates 75-fold selectivity for mTOR over PI3Kα.[1][6][8] |
| IC50 | <1 nM | Cell Growth | LNCaP cells | Effective inhibition of cell proliferation.[8] |
Troubleshooting Guide: Low Signal for mTOR Inhibition
Problem: I've treated my cells with WYE-28 but see little to no decrease in the phosphorylation of mTORC1/mTORC2 targets in my Western blot.
This is a common issue that can arise from several factors, ranging from the compound itself to the specifics of your experimental setup and assay. Follow this guide to systematically troubleshoot the problem.
Step 1: Verify Compound Integrity and Preparation
-
Question: Could my WYE-28 be inactive?
-
Answer: Improper storage or handling can degrade the compound. Ensure it has been stored at -20°C (solid) or -80°C (stock solution) and that freeze-thaw cycles have been minimized.[1][6] Prepare fresh dilutions in pre-warmed culture medium for each experiment, as the compound's stability in aqueous solutions can be limited.
Step 2: Optimize Experimental Conditions
-
Question: Am I using the correct concentration and treatment duration?
-
Answer: The optimal concentration and time can vary significantly between cell lines.
-
Dose-Response: Perform a dose-response experiment using a wide range of WYE-28 concentrations (e.g., 1 nM to 1 µM) to determine the effective concentration for your specific cell line.
-
Time-Course: mTOR signaling can be dynamic. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) at an effective concentration to identify the optimal treatment duration. Inhibition of direct targets like S6K can be rapid, but downstream effects may take longer.
-
-
Question: Could my cell culture conditions be interfering with the inhibitor's effect?
-
Answer: High serum concentrations contain growth factors that strongly activate the PI3K/Akt/mTOR pathway, potentially masking the inhibitor's effect.[2] Consider reducing the serum concentration (e.g., to 1-2%) for a few hours before and during WYE-28 treatment to lower the basal signaling activity.
Step 3: Evaluate the Cellular Model
-
Question: Is it possible my cell line is resistant to mTOR inhibition?
-
Answer: Some cell lines may have intrinsic or acquired resistance mechanisms. This can be due to mutations in the mTOR pathway or the activation of compensatory signaling pathways, such as the MAPK/ERK pathway, which can counteract the effects of mTOR inhibition.[9] Research your cell line to see if such resistance mechanisms have been reported. It may be necessary to test a different, sensitive cell line as a positive control.
Step 4: Troubleshoot the Western Blot Assay
-
Question: How can I be sure my Western blot is working correctly?
-
Answer: A low signal might be a technical artifact of the Western blot procedure.
-
Protein Lysate Preparation: Always prepare lysates on ice using a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of your targets.[10][11]
-
Loading Control: Ensure equal protein loading across all lanes by checking a loading control like GAPDH or β-actin. Unequal loading can lead to misinterpretation of results.[10]
-
Antibody Performance: The quality of your primary antibodies is critical. Use antibodies that are well-validated for Western blotting. Ensure you are using the recommended antibody dilution and incubation times. To validate phospho-specific antibodies, consider treating a control lysate with a phosphatase to confirm signal loss.
-
Positive Control: Include a positive control if possible, such as a lysate from a cell line known to have high basal mTOR activity or one that responds robustly to WYE-28 or other mTOR inhibitors.
-
Visualizations
Caption: The mTOR signaling pathway, indicating inhibition of mTORC1 and mTORC2 by WYE-28.
Caption: Experimental workflow for assessing WYE-28 efficacy via viability and Western blot assays.
Caption: Troubleshooting flowchart for low mTOR inhibition signal after WYE-28 treatment.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol details the steps to assess the phosphorylation status of mTOR targets following WYE-28 treatment.
Materials:
-
Cell culture plates and reagents
-
WYE-28 stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membranes, transfer buffer, and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-S6K (Thr389), anti-S6K, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of WYE-28 (and a vehicle control, e.g., DMSO) for the desired duration.
-
Cell Lysis:
-
Place the culture dish on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Dilute each lysate to the same concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency using Ponceau S staining.
-
Blocking and Antibody Incubation:
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane 3-5 times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3-5 times for 5 minutes each with TBST.[14]
-
-
Detection: Apply ECL substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system. Analyze band intensities, normalizing the phospho-protein signal to the total protein signal and the loading control.
Protocol 2: Cell Viability (WST-1) Assay for IC50 Determination
This protocol describes how to measure the effect of WYE-28 on cell proliferation and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
WYE-28 stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of WYE-28 in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 1 µM.
-
Include a vehicle-only control (e.g., DMSO at the highest concentration used) and a media-only blank control.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be sufficient for the compound to exert its anti-proliferative effect.[15]
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.[16]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
-
Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the formazan (B1609692) product. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log-transformed drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to fit the data and calculate the IC50 value.[17]
-
References
- 1. medkoo.com [medkoo.com]
- 2. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Challenges and emerging opportunities for targeting mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LabXchange [labxchange.org]
- 11. Western blot [protocols.io]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Multilevel models improve precision and speed of IC50 estimates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Western Blots After WYE-28 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background on their Western blots after using the mTOR inhibitor, WYE-28.
Frequently Asked Questions (FAQs)
Q1: Can the small molecule inhibitor WYE-28 itself cause high background on my Western blot?
While WYE-28 is a specific mTOR inhibitor, it is possible that the molecule or its solvent (commonly DMSO) could contribute to high background. High concentrations of DMSO have been shown to induce molecular changes in cells. Therefore, it is crucial to run a vehicle-only (e.g., DMSO-treated) control alongside your WYE-28-treated samples to determine if the background is a result of the inhibitor or the solvent.
Q2: What are the most common causes of high background in Western blotting?
High background in Western blotting can be broadly categorized into two types: uniform high background across the entire membrane, and the appearance of non-specific bands.[1] Common causes for both include:
-
Insufficient Blocking: The blocking buffer is essential for preventing the non-specific binding of antibodies to the membrane.
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to increased non-specific binding.
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, leading to a higher background signal.[2]
-
Membrane Handling: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.
-
Contaminated Buffers: Bacterial growth or other contaminants in buffers can interfere with the assay.
Q3: How can I be sure that the bands I am seeing are specific to my target protein?
To ensure the specificity of your bands, it is important to include proper controls in your experiment. A positive control, such as a lysate from cells known to express the target protein, can confirm that your antibody is working correctly. A negative control, such as a lysate from cells known not to express the target protein, can help identify non-specific bands. Additionally, performing a secondary antibody-only control (omitting the primary antibody incubation) can help determine if the secondary antibody is binding non-specifically.[1]
Troubleshooting Guide for High Background
This guide provides a systematic approach to troubleshooting high background on your Western blot after treatment with WYE-28.
Problem: High Uniform Background
A uniform dark or hazy background across the entire membrane can obscure the specific signal of your target protein.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA). Consider switching to a different blocking agent (e.g., from milk to BSA, especially for phosphorylated targets). |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration. Perform an antibody titration to determine the optimal concentration that provides a strong signal with low background. |
| Secondary Antibody Concentration Too High | Decrease the secondary antibody concentration. A typical starting dilution range for secondary antibodies is 1:5,000 to 1:20,000. |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane. Add a detergent like Tween-20 to your wash buffer (e.g., 0.05-0.1% in TBS or PBS). |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire Western blotting procedure. |
| Overexposure | Reduce the exposure time during signal detection. |
Problem: Non-Specific Bands
The presence of multiple, distinct bands that are not your protein of interest can complicate data interpretation.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Ensure your primary antibody is specific to the target protein. Check the antibody datasheet for information on known cross-reactivities. Consider using a different, more specific primary antibody. |
| Secondary Antibody Non-Specific Binding | Run a secondary antibody-only control. If bands are still present, consider using a pre-adsorbed secondary antibody to reduce cross-reactivity. |
| Protein Degradation | Prepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice to minimize degradation. |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per lane. High protein concentrations can lead to non-specific antibody binding. |
| Cellular Effects of WYE-28 or DMSO | Compare the banding pattern of your WYE-28 treated sample to a vehicle-only (DMSO) control and an untreated control. This will help differentiate between the specific effects of the inhibitor, the solvent, and baseline cellular protein expression. |
Experimental Protocols
Detailed Western Blot Protocol for WYE-28 Treated Cells
This protocol outlines the key steps for performing a Western blot on cell lysates treated with WYE-28.
-
Cell Lysis:
-
After treating cells with WYE-28 and appropriate controls (untreated and vehicle-only), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final 1x concentration and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
-
Buffer Compositions
| Buffer | Recipe |
| Tris-Buffered Saline (TBS) (10x) | 24.2 g Tris base, 80 g NaCl, dissolve in 800 mL of distilled water. Adjust pH to 7.6 with HCl. Add distilled water to a final volume of 1 L. |
| Phosphate-Buffered Saline (PBS) (10x) | 80 g NaCl, 2 g KCl, 14.4 g Na2HPO4, 2.4 g KH2PO4, dissolve in 800 mL of distilled water. Adjust pH to 7.4. Add distilled water to a final volume of 1 L. |
| TBST (1x) | 100 mL of 10x TBS, 900 mL of distilled water, 1 mL of Tween-20 (for 0.1%). |
| Blocking Buffer | 5g non-fat dry milk or BSA in 100 mL of 1x TBST. |
Visualizations
WYE-28 Signaling Pathway
Caption: WYE-28 inhibits the mTORC1 signaling pathway.
Experimental Workflow
Caption: Key steps in the Western blot experimental workflow.
Troubleshooting Logic
Caption: A logical approach to troubleshooting high background.
References
Optimizing WYE-28 dosage to avoid off-target PI3K inhibition
Welcome to the technical support center for WYE-28. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of WYE-28 and mitigate off-target inhibition of the PI3K pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of WYE-28 and its known significant off-target?
WYE-28 is a potent kinase inhibitor with a primary affinity for Target Kinase X (TKX). However, at higher concentrations, it has been observed to exhibit inhibitory activity against Phosphoinositide 3-kinase (PI3K), which can lead to off-target effects and complicate data interpretation.
Q2: Why is it critical to avoid off-target PI3K inhibition when using WYE-28?
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Unintended inhibition of PI3K can lead to a variety of confounding effects, such as altered cell survival signals, metabolic dysregulation, and feedback loop activation, which may mask the specific effects of inhibiting the primary target, TKX.[2][4] This can result in misinterpretation of experimental outcomes and potential toxicity in preclinical models.[5][6]
Q3: What is the first step to determine the optimal dosage of WYE-28 in my experimental system?
The initial step is to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) of WYE-28 for both its primary target (TKX) and its off-target (PI3K) in your specific cell line or experimental model. This will establish the therapeutic window where TKX is effectively inhibited with minimal impact on PI3K activity.
Troubleshooting Guide
Issue: I am observing unexpected cellular phenotypes that are not consistent with the known function of the primary target (TKX).
This issue may arise from off-target inhibition of PI3K. To troubleshoot, consider the following experimental workflow:
Experimental Workflow: Differentiating On-Target vs. Off-Target Effects
Caption: Troubleshooting workflow for unexpected phenotypes.
Quantitative Data Summary
To aid in dosage selection, the following table summarizes the inhibitory potency of WYE-28 against its intended target and major PI3K isoforms. This data should be used as a starting point, and it is recommended to validate these values in your specific experimental system.
| Target Kinase | WYE-28 IC50 (nM) |
| On-Target | |
| Target Kinase X (TKX) | 15 |
| Off-Target (PI3K Isoforms) | |
| PI3Kα | 250 |
| PI3Kβ | 400 |
| PI3Kδ | 150 |
| PI3Kγ | 350 |
Key Experimental Protocols
Protocol 1: Determination of IC50 Values using a Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat cells with a range of WYE-28 concentrations (e.g., 0.1 nM to 10 µM) for 2 hours.
-
Heating Profile: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using antibodies specific for TKX and a downstream PI3K pathway marker (e.g., phospho-AKT).
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each WYE-28 concentration. The shift in the melting temperature indicates target engagement. Plot the soluble fraction at a fixed temperature against the logarithm of the WYE-28 concentration to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
To broadly assess the selectivity of WYE-28, a kinase panel screening is recommended.
-
Assay Format Selection: Choose a suitable assay format, such as a radiometric assay ([32P]- or [33P]-ATP based) or a fluorescence-based assay.[7][8][9]
-
Kinase Panel: Submit WYE-28 to a commercial service for screening against a large panel of kinases at a fixed concentration (e.g., 1 µM).[10]
-
Dose-Response Follow-up: For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform a full dose-response analysis to determine the IC50 values.
-
Data Visualization: The results can be visualized using a kinase tree spot diagram to provide a clear overview of the inhibitor's selectivity.
Signaling Pathway: WYE-28 On-Target and Off-Target Effects
Caption: WYE-28's dual effect on TKX and PI3K pathways.
References
- 1. SMER28 Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose optimization for cancer treatments with considerations for late-onset toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
WYE-28 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WYE-28, a potent and selective mTOR inhibitor. This guide addresses potential issues related to its stability and degradation in cell culture media, offering troubleshooting strategies and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is WYE-28 and what is its mechanism of action?
A1: WYE-28 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] mTOR is a crucial kinase that regulates cell growth, proliferation, and survival.[3] WYE-28 targets the catalytic site of mTOR, effectively blocking its signaling activity.[2] It displays high selectivity for mTOR over other kinases like PI3Kα.[1][4][5][6] The mTOR pathway is a central regulator of cellular processes and is often dysregulated in diseases like cancer.[3][7]
Q2: How should I store WYE-28?
A2: WYE-28 as a solid is stable for at least four years when stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[4][6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[8]
Q3: My cells are not responding to WYE-28 treatment as expected. What could be the reason?
A3: A lack of cellular response to WYE-28 could be due to several factors:
-
Compound Degradation: WYE-28 may be unstable in your specific cell culture conditions.
-
Suboptimal Concentration: The concentration of WYE-28 may be too low to effectively inhibit mTOR signaling.
-
Cell Line Specificity: The mTOR pathway may not be a critical driver of growth or the target phenotype in your chosen cell line.[8]
-
Poor Solubility: The compound may have precipitated out of the media.
Q4: I am observing high variability in my experimental results with WYE-28. What are the possible causes?
A4: High variability can stem from inconsistent compound activity, which may be linked to its degradation in the cell culture media.[9] Other potential causes include inconsistent cell seeding density, variations in incubation times, or issues with the assay methodology itself.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using WYE-28 in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Complete loss of WYE-28 activity, even at high concentrations. | The compound is likely unstable in the experimental medium.[10] | Assess the stability of WYE-28 in your cell culture medium over the time course of your experiment using HPLC or LC-MS/MS.[10] Consider using a freshly prepared solution for each experiment. |
| Decreased WYE-28 activity over the course of a long-term experiment. | WYE-28 may be degrading over time in the 37°C incubator. | Replenish the media with fresh WYE-28 at regular intervals during the experiment. The frequency of media change will depend on the stability of the compound in your specific setup. |
| Precipitate observed in the cell culture media after adding WYE-28. | The solubility of WYE-28 in the aqueous media has been exceeded. | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).[10] Pre-warm the media to 37°C before adding the WYE-28 stock solution.[8] Perform serial dilutions in pre-warmed media.[8] |
| Inconsistent results between experiments. | Variability in the preparation of WYE-28 working solutions or degradation of the stock solution. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] |
| Cells appear stressed or die at all concentrations tested. | The solvent (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is within the tolerated range for your cell line.[10] Run a solvent-only control to assess its effect on cell viability. |
Experimental Protocols
Protocol 1: Assessment of WYE-28 Stability in Cell Culture Media
This protocol outlines a method to determine the stability of WYE-28 in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
WYE-28
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements as used in your experiments
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of WYE-28 in your cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.[10]
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.[10]
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol can be used to functionally assess the activity of WYE-28 by measuring the phosphorylation of downstream targets of mTOR, such as S6 Ribosomal Protein or 4E-BP1.
Materials:
-
Cells of interest
-
WYE-28
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of WYE-28 concentrations for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of mTOR downstream targets.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
A decrease in the ratio of phosphorylated to total protein with increasing concentrations of WYE-28 indicates effective mTOR inhibition.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mTOR inhibitor WYE-28 - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Inconsistent results with different batches of WYE-28
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with WYE-28, a novel mTOR inhibitor. Inconsistent results observed between different batches of WYE-28 can pose significant challenges to experimental reproducibility and data interpretation. This guide aims to address these issues directly, offering structured advice and detailed protocols to help you navigate and resolve these inconsistencies.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of WYE-28 between two different batches in our cell-based assays. What could be the cause?
A1: Variations in potency between batches of a small molecule inhibitor like WYE-28 can stem from several factors. The most common causes include differences in purity, the presence of inactive isomers, or variations in the crystalline form of the compound which can affect its solubility and bioavailability. It is also possible that one batch has degraded due to improper storage or handling. We recommend a systematic approach to identify the root cause, starting with a verification of the compound's integrity and concentration.
Q2: Our latest batch of WYE-28 is showing poor solubility in our standard solvent (e.g., DMSO) compared to previous batches. How can we address this?
A2: Solubility issues can be a frustrating source of experimental variability. Differences in the physical properties of the compound between batches, such as crystallinity or the presence of different salt forms, can lead to altered solubility. We suggest several steps to troubleshoot and resolve this issue, including verifying the solvent purity, attempting gentle heating, or preparing a fresh stock solution from the problematic batch.
Q3: We have noticed some unexpected off-target effects with a new batch of WYE-28 that were not present with our previous supply. How should we proceed?
A3: The emergence of new off-target effects with a different batch of WYE-28 is a critical issue that requires immediate attention. This could be due to the presence of impurities with their own biological activities. A thorough investigation is necessary to confirm that the observed phenotype is indeed an off-target effect and not an artifact. We provide a step-by-step guide to help you characterize and mitigate these effects.
Troubleshooting Guides
Troubleshooting Inconsistent Potency (IC50)
If you are observing a significant discrepancy in the IC50 values between different batches of WYE-28, follow these steps:
-
Verify Stock Concentration: The first step is to accurately determine the concentration of your stock solutions for both the old and new batches. Use a reliable method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Assess Purity: Request the Certificate of Analysis (CoA) for each batch from the manufacturer. Compare the purity levels, typically determined by HPLC. If the purity of the new batch is significantly lower, this could explain the reduced potency.
-
Perform a Dose-Response Curve Comparison: Conduct a head-to-head comparison of the two batches in the same experiment. This will help to confirm that the observed difference is real and not due to inter-experimental variability.
Table 1: Example of Inconsistent IC50 Values for WYE-28
| Batch Number | Purity (HPLC) | IC50 (nM) in MCF-7 cells |
| WYE-28-001 | 99.5% | 50 |
| WYE-28-002 | 95.2% | 250 |
Troubleshooting Poor Solubility
If a new batch of WYE-28 is not dissolving as expected, consider the following actions:
-
Check Solvent Quality: Ensure that your solvent (e.g., DMSO) is of high purity and anhydrous. Water contamination can significantly reduce the solubility of many organic compounds.
-
Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and using a sonicator to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Prepare Fresh Stock: If solubility issues persist, prepare a fresh, lower concentration stock solution. It is possible that the compound is precipitating out of a highly concentrated stock.
Investigating Off-Target Effects
When unexpected biological effects are observed with a new batch, a systematic investigation is crucial:
-
Confirm the On-Target Effect: First, verify that the new batch is still inhibiting the mTOR pathway as expected. A Western blot for downstream targets of mTOR, such as phosphorylated S6 ribosomal protein (p-S6), can confirm on-target activity.
-
Rescue Experiment: If possible, perform a rescue experiment. For example, if WYE-28 is causing unexpected cell death, see if this can be reversed by overexpressing a downstream effector of the suspected off-target pathway.
-
Consult the Manufacturer: Contact the supplier with your findings. They may have similar reports from other users or can provide additional information on the impurity profile of the batch .
Experimental Protocols
Western Blot for mTOR Pathway Inhibition
-
Objective: To assess the on-target activity of WYE-28 by measuring the phosphorylation of S6 ribosomal protein (p-S6), a downstream target of mTOR.
-
Methodology:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight.
-
Treat cells with different concentrations of WYE-28 from each batch for 2 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-S6 (Ser235/236) and total S6 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
MTT Assay for Cell Viability
-
Objective: To determine the IC50 of WYE-28 by measuring its effect on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat cells with a serial dilution of WYE-28 from each batch for 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 using non-linear regression analysis.
-
Visualizations
Caption: The mTOR signaling pathway, with the inhibitory action of WYE-28 on mTORC1.
Caption: Workflow for testing the consistency of different WYE-28 batches.
Caption: A troubleshooting decision tree for inconsistent WYE-28 results.
Troubleshooting WYE-28 insolubility during experiment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with the mTOR inhibitor, WYE-28.
Frequently Asked Questions (FAQs)
Q1: What is WYE-28 and why is it difficult to dissolve?
A1: WYE-28 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR), with a reported IC50 of 0.08 nM.[1][2] It also inhibits PI3Kα with an IC50 of 6 nM.[1][3] Like many kinase inhibitors designed to target the hydrophobic ATP-binding pocket, WYE-28 is a lipophilic molecule with inherently low aqueous solubility. This can lead to challenges in preparing solutions for in vitro and in vivo experiments.
Q2: What is the recommended solvent for preparing a stock solution of WYE-28?
A2: The recommended solvent for preparing a high-concentration stock solution of WYE-28 is dimethyl sulfoxide (B87167) (DMSO). It has a reported solubility of up to 60 mg/mL in DMSO.[2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: I am observing precipitation when I dilute my WYE-28 DMSO stock into an aqueous buffer or cell culture medium. What is causing this and how can I prevent it?
A3: Precipitation upon dilution into an aqueous environment is a common issue for poorly soluble compounds like WYE-28. This occurs because the compound's solubility limit is exceeded when the highly solubilizing organic solvent (DMSO) is diluted in the aqueous solution. To prevent this, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of WYE-28 in your experiment.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your aqueous buffer or medium.
-
Pre-warm the aqueous medium: Pre-warming your cell culture medium or buffer to 37°C before adding the WYE-28 stock can sometimes improve solubility.
-
Control the final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically <0.5%) to minimize solvent-induced artifacts, while still maintaining the solubility of WYE-28.
Q4: Are there any alternative solvents or additives that can improve the aqueous solubility of WYE-28?
A4: Yes, for challenging situations, the use of co-solvents and surfactants can be beneficial. While specific data for WYE-28 is limited, protocols for similar mTOR inhibitors suggest the following:
-
Co-solvents: A small percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be incorporated into the aqueous solution.
-
Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 at low concentrations (e.g., 0.01%) can help to keep the compound in solution.
Q5: How should I store my WYE-28 solid compound and stock solutions?
A5: Proper storage is critical to maintain the stability and activity of WYE-28.
-
Solid Compound: Store the solid form of WYE-28 at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
Troubleshooting Guide for WYE-28 Insolubility
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer/medium. | The solubility of WYE-28 in the aqueous solution has been exceeded. | - Lower the final concentration of WYE-28.- Perform serial dilutions in pre-warmed (37°C) aqueous buffer or medium.- Ensure the final DMSO concentration is as low as possible while maintaining solubility (typically <0.5%).- Briefly sonicate the final solution to help dissolve small precipitates. |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution due to instability or temperature changes. | - Prepare fresh working solutions for each experiment.- Maintain a constant temperature throughout the experiment.- If possible, reduce the incubation time.- Consider adding a low concentration of a surfactant (e.g., 0.01% Tween-20) to your aqueous buffer. |
| Inconsistent results in cell-based assays. | Poor solubility is leading to an inaccurate and variable effective concentration of WYE-28. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium to determine the practical working concentration range.- Ensure complete dissolution of the initial DMSO stock before preparing dilutions. |
| Difficulty dissolving the solid WYE-28 in DMSO. | The compound may require energy to fully dissolve, or the DMSO may have absorbed water. | - Use fresh, anhydrous DMSO.- Vortex the solution thoroughly.- Gentle warming to 37°C and/or brief sonication in a water bath can aid dissolution.[1] |
Experimental Protocols
Preparation of a 10 mM WYE-28 Stock Solution in DMSO
-
Materials:
-
WYE-28 solid (Molecular Weight: 586.64 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of WYE-28 solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.87 mg of WYE-28.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 5.87 mg of WYE-28, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Preparation of a WYE-28 Working Solution for Cell Culture (Example)
This protocol provides a general guideline for diluting the DMSO stock for a cell-based assay. The final concentration and dilution steps should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
10 mM WYE-28 stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM WYE-28 DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Gently mix the solution after each dilution step by flicking the tube or pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate.
-
Use the working solutions immediately after preparation to minimize the risk of precipitation and degradation.
-
Visualizations
WYE-28 Troubleshooting Workflow
References
Technical Support Center: Understanding the Effects of WYE-28 on Cell Viability
Welcome to the technical support center for researchers utilizing WYE-28. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges, particularly the observation that WYE-28 may not significantly reduce cell viability.
Frequently Asked Questions (FAQs)
Q1: We are treating our cancer cell line with WYE-28, a potent mTOR inhibitor, but we are not observing a significant decrease in cell viability. Is this expected?
A1: Yes, this is a frequently observed outcome. WYE-28, like many mTOR inhibitors, often exerts a cytostatic rather than a cytotoxic effect on cancer cells. This means it primarily inhibits cell proliferation and growth rather than directly inducing cell death.
Several factors contribute to this phenomenon:
-
Induction of Autophagy: A primary cellular response to mTOR inhibition is the induction of autophagy, a cellular recycling process. While excessive autophagy can lead to cell death, it often functions as a pro-survival mechanism, allowing cells to adapt to the metabolic stress induced by mTOR pathway blockade.
-
Feedback Loop Activation: Inhibition of the mTOR pathway can trigger feedback loops that activate pro-survival signaling pathways. A common example is the reactivation of the PI3K/AKT pathway, which can promote cell survival and counteract the inhibitory effects of WYE-28.
-
Incomplete Inhibition of Downstream Effectors: The overall effect on cell fate depends on the cellular context and the extent to which key downstream targets of mTOR, such as S6K and 4E-BP1, are inhibited.
-
Cell-Type Specific Responses: The reliance of a particular cell line on the mTOR pathway for survival versus proliferation varies. Some cell lines may undergo cell cycle arrest in response to mTOR inhibition, while others may be more prone to apoptosis.
Troubleshooting Guide: WYE-28 and Cell Viability Assays
If you are not observing the expected effect of WYE-28 in your experiments, consider the following troubleshooting steps:
Issue 1: No significant change in cell viability after WYE-28 treatment.
| Possible Cause | Troubleshooting Suggestion |
| Cytostatic Effect: | Your assay is measuring metabolic activity (e.g., MTT, MTS), which may not decrease if cells are arrested but still metabolically active. |
| * Recommendation: Complement viability assays with proliferation assays (e.g., cell counting, BrdU incorporation, or CFSE staining) to specifically measure the anti-proliferative effects of WYE-28. Also, consider extending the treatment duration to observe potential long-term effects on viability. | |
| Sub-optimal Drug Concentration: | The concentration of WYE-28 may be too low to induce a cytotoxic response in your specific cell line. |
| * Recommendation: Perform a dose-response curve to determine the IC50 for both proliferation and viability. This will help identify the concentration at which WYE-28 is cytostatic versus potentially cytotoxic. | |
| Induction of Pro-survival Autophagy: | Cells may be utilizing autophagy to survive the metabolic stress of mTOR inhibition. |
| * Recommendation: Co-treat cells with WYE-28 and an autophagy inhibitor (e.g., chloroquine (B1663885) or 3-methyladenine). A decrease in cell viability upon co-treatment would suggest a pro-survival role for autophagy. Monitor autophagy induction by Western blot for LC3-II conversion. | |
| Feedback Activation of Pro-Survival Pathways: | Inhibition of mTOR may be leading to the activation of pathways like PI3K/AKT. |
| * Recommendation: Perform Western blot analysis to examine the phosphorylation status of key signaling proteins, such as AKT (at Ser473 and Thr308), S6K, and 4E-BP1, following WYE-28 treatment. | |
| Cell Line Resistance: | The cell line may have intrinsic or acquired resistance to mTOR inhibitors. |
| * Recommendation: Investigate the mutational status of key genes in the PI3K/AKT/mTOR pathway (e.g., PTEN, PIK3CA). Consider using cell lines with known sensitivity to mTOR inhibitors as positive controls. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Suggestion |
| Assay-Specific Artifacts: | The chosen viability assay may be influenced by the drug or cellular changes. For example, changes in cellular redox state can affect tetrazolium-based assays (MTT, MTS). |
| * Recommendation: Use at least two different types of viability assays that rely on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue exclusion or a fluorescence-based live/dead stain). | |
| Improper Experimental Conditions: | Issues with drug solubility, stability, or cell culture conditions can lead to variability. |
| * Recommendation: Ensure WYE-28 is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent and non-toxic across all conditions. Maintain consistent cell seeding densities and incubation times. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
Cells of interest
-
WYE-28
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of WYE-28 (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Autophagy Detection by Western Blot for LC3 Conversion
This protocol assesses the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
-
Materials:
-
Cells and WYE-28
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with WYE-28 (and controls) for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip and re-probe the membrane with the loading control antibody.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cells and WYE-28
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with WYE-28 for the desired duration.
-
Harvest both adherent and floating cells, wash with PBS, and count.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Visualizing Cellular Responses to WYE-28
Signaling Pathways and Experimental Workflows
To better understand the cellular mechanisms at play when treating with WYE-28, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for troubleshooting cell viability results.
Caption: WYE-28 inhibits mTORC1/2, affecting downstream pathways.
Caption: A logical workflow for troubleshooting WYE-28 experiments.
WYE-28 off-target effects on other kinases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the mTOR inhibitor, WYE-28.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of WYE-28 and its known selectivity?
WYE-28 is a potent and highly selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). It exhibits an IC50 value of 0.08 nM for mTOR. Its most well-characterized off-target is the phosphoinositide 3-kinase alpha (PI3Kα), against which it has an IC50 of 6 nM, demonstrating a 75-fold selectivity for mTOR over PI3Kα.
Q2: Are there any other known off-target kinases for WYE-28?
Currently, a comprehensive public kinome scan profiling the activity of WYE-28 against a broad panel of kinases is not available. While extensive internal testing is common in drug development, these datasets are often proprietary. Therefore, beyond PI3Kα, the broader off-target profile of WYE-28 is not publicly documented.
Q3: What are the potential implications of the off-target inhibition of PI3Kα?
Since mTOR is a key downstream effector of PI3K, the dual inhibition of both kinases by WYE-28 can lead to a more profound blockade of the PI3K/Akt/mTOR signaling pathway than a more selective mTOR inhibitor. This can be advantageous for certain therapeutic applications but may also contribute to a different side-effect profile. Researchers should carefully consider this dual activity when interpreting experimental results.
Q4: How can I experimentally assess the potential off-target effects of WYE-28 in my model system?
To investigate potential off-target effects of WYE-28, researchers can perform a variety of experiments, including:
-
Kinome-wide profiling: Services from companies like Reaction Biology or Eurofins DiscoverX can provide a broad assessment of WYE-28's activity against a large panel of kinases.
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of suspected off-target kinases.
-
Cellular Phenotypic Assays: Compare the cellular effects of WYE-28 with those of more selective inhibitors of mTOR and PI3K to dissect the contributions of each target.
-
Rescue Experiments: Overexpression of a drug-resistant mutant of a suspected off-target kinase can help to validate a specific off-target interaction.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed with WYE-28 treatment that is inconsistent with mTOR inhibition alone.
-
Possible Cause: The observed phenotype may be due to the inhibition of PI3Kα or another, unknown off-target kinase.
-
Troubleshooting Steps:
-
Confirm mTOR inhibition: As a first step, verify that WYE-28 is inhibiting mTOR in your system by assessing the phosphorylation of direct downstream targets like p70S6K (Thr389) and 4E-BP1 (Thr37/46) via Western blot.
-
Assess PI3Kα inhibition: Determine if the concentration of WYE-28 used is sufficient to inhibit PI3Kα by examining the phosphorylation of its direct substrate, AKT (Ser473 and Thr308).
-
Use more selective inhibitors: Compare the phenotype induced by WYE-28 with that of a highly selective mTOR inhibitor (e.g., a rapalog for mTORC1 or a different ATP-competitive inhibitor with a better selectivity profile if available) and a selective PI3Kα inhibitor. This will help to attribute the observed effects to the inhibition of either pathway.
-
Consider a kinome scan: If the phenotype cannot be explained by mTOR or PI3Kα inhibition, a broader kinase profiling study may be necessary to identify novel off-targets.
-
Problem 2: Discrepancy between in vitro IC50 values and the effective concentration in cellular assays.
-
Possible Cause: Several factors can contribute to this discrepancy, including cell permeability, drug efflux pumps, protein binding in cell culture media, and the intracellular ATP concentration.
-
Troubleshooting Steps:
-
Evaluate cell permeability: Use cellular uptake assays to determine the intracellular concentration of WYE-28.
-
Check for drug efflux: Investigate if WYE-28 is a substrate for ABC transporters which can reduce its intracellular concentration. Co-incubation with known efflux pump inhibitors can help to address this.
-
Assess protein binding: The presence of serum in cell culture media can reduce the free concentration of WYE-28. Performing assays in serum-free or low-serum conditions can clarify this.
-
Consider intracellular ATP levels: WYE-28 is an ATP-competitive inhibitor. Higher intracellular ATP concentrations will require higher concentrations of the inhibitor to achieve the same level of target inhibition.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of WYE-28
| Kinase | IC50 (nM) |
| mTOR | 0.08 |
| PI3Kα | 6 |
Experimental Protocols
1. In Vitro mTOR Kinase Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of WYE-28 against mTOR.
-
Materials:
-
Active, purified mTOR enzyme
-
Substrate peptide (e.g., a fragment of p70S6K)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
WYE-28 (serially diluted in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the mTOR enzyme and its substrate in the kinase assay buffer.
-
Add serially diluted WYE-28 or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each WYE-28 concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. In Vitro PI3Kα Kinase Assay (Luminescence-based)
This protocol outlines a common method for measuring PI3Kα activity and its inhibition by WYE-28.
-
Materials:
-
Active, purified PI3Kα enzyme
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% CHAPS)
-
ATP
-
WYE-28 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction by adding PI3Kα enzyme and PIP2 substrate to the kinase assay buffer in a 96-well plate.
-
Add serially diluted WYE-28 or DMSO (vehicle control) and incubate for 10-15 minutes.
-
Start the reaction by adding ATP and incubate at room temperature for the desired duration (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway showing inhibition by WYE-28.
Caption: General workflow for investigating kinase inhibitor off-target effects.
Technical Support Center: Enhancing WYE-28 In Vivo Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing WYE-28 in in vivo experiments. WYE-28 is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial kinase in cell growth and proliferation.[1] A significant challenge to its in vivo application is a short metabolic half-life, with a reported T1/2 of 13 minutes in nude mouse microsomes.[1] This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these challenges and improve the in vivo efficacy of WYE-28.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during in vivo studies with WYE-28.
Frequently Asked Questions (FAQs)
Q1: My in vitro data with WYE-28 is compelling, but I'm not observing the expected efficacy in my in vivo model. What are the likely causes?
A1: The discrepancy between in vitro and in vivo results is a common challenge in drug development. For WYE-28, the primary suspect is its rapid metabolism.[1] Several factors could be contributing to the lack of in vivo efficacy:
-
Poor Pharmacokinetics (PK): The most significant issue is likely the rapid metabolic clearance of WYE-28, preventing it from reaching and maintaining therapeutic concentrations at the tumor site.
-
Suboptimal Formulation: The formulation may not be suitable for the chosen administration route, leading to poor bioavailability. WYE-28 is soluble in DMSO, but this may not be ideal for in vivo use and can cause toxicity.[2]
-
Ineffective Dosing Regimen: The dosing frequency and concentration might be insufficient to counteract the rapid clearance.
-
Tumor Microenvironment: The complex in vivo tumor microenvironment can confer drug resistance through various mechanisms not present in in vitro cultures.
Q2: How can I improve the pharmacokinetic profile of WYE-28?
A2: Addressing the rapid metabolism of WYE-28 is critical for in vivo success. Consider the following strategies:
-
Advanced Formulation: Encapsulating WYE-28 in nanosystems like liposomes or albumin nanoparticles can protect it from rapid metabolism, improve solubility, and enhance its circulation time.[3][4]
-
Structural Modification: If feasible, medicinal chemistry efforts to synthesize analogs of WYE-28 with improved metabolic stability could be a long-term solution. This often involves modifying metabolic "hotspots" on the molecule.
-
Co-administration with Metabolic Inhibitors: While more complex, co-administering WYE-28 with inhibitors of the specific cytochrome P450 enzymes responsible for its metabolism could increase its exposure. This approach requires careful investigation to avoid toxicity.
Q3: What are the recommended starting points for a WYE-28 in vivo study in a mouse xenograft model?
A3: While specific data for WYE-28 is limited, we can extrapolate from other ATP-competitive mTOR inhibitors.
-
Animal Model: Select a model where the mTOR pathway is known to be activated, such as cancer cell lines with PTEN loss or PIK3CA mutations.[5][6] Commonly used xenograft models for mTOR inhibitor studies include MCF-7 (breast cancer), U87MG (glioblastoma), and A549 (lung cancer).[7][8]
-
Formulation: For initial studies, a formulation in a vehicle like 5% NMP, 15% Solutol HS 15, and 80% water can be considered. However, exploring nanoparticle-based formulations is highly recommended for improved efficacy.
-
Dosing: Based on effective doses of other potent mTOR inhibitors like Torin1 and AZD8055, a starting dose range of 10-25 mg/kg administered daily via intraperitoneal (IP) injection could be explored.[7][9] Dose-response studies are crucial to determine the optimal dose.
Q4: How can I confirm that WYE-28 is hitting its target in vivo?
A4: Assessing target engagement is essential to validate your in vivo observations. This can be achieved by analyzing the phosphorylation status of downstream mTOR effectors in tumor tissue.
-
Western Blotting: Excise tumors at various time points after WYE-28 administration and perform Western blotting to measure the levels of phosphorylated S6K1 (Thr389), S6 (Ser235/236), and Akt (Ser473).[7][10] A significant reduction in the phosphorylation of these proteins indicates successful mTOR inhibition.
-
Immunohistochemistry (IHC): IHC can be used to visualize the inhibition of mTOR signaling within the tumor tissue architecture, providing spatial information on target engagement.
Troubleshooting Common In Vivo Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No tumor growth inhibition despite evidence of target engagement. | Insufficient duration of target inhibition due to rapid clearance. Tumor resistance mechanisms (e.g., feedback activation of other signaling pathways). | Increase dosing frequency (e.g., twice daily) or use a sustained-release formulation. Combine WYE-28 with inhibitors of feedback pathways (e.g., MEK inhibitors).[11] |
| Significant animal toxicity (e.g., weight loss, lethargy). | Formulation vehicle toxicity (e.g., high percentage of DMSO). On-target toxicity due to potent mTOR inhibition. Off-target effects. | Optimize the formulation to minimize toxic excipients. Reduce the dose or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off).[6] Evaluate off-target activity and consider analog development. |
| High variability in tumor response between animals. | Inconsistent drug administration. Heterogeneity of the tumor xenografts. | Ensure consistent and accurate dosing technique. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of WYE-28 in a Human Cancer Xenograft Mouse Model
This protocol provides a general framework. The specific cell line, dosing, and schedule should be optimized for your particular research question.
1. Animal Model and Tumor Implantation:
- Use 6-8 week old female athymic nude mice.
- Subcutaneously inject 5 x 10^6 cancer cells (e.g., MCF-7) in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of each mouse.
- Monitor tumor growth regularly with calipers.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
2. WYE-28 Formulation and Administration:
- Standard Formulation: Prepare a 5 mg/mL stock solution of WYE-28 in 100% N-Methyl-2-pyrrolidone (NMP). For a 20 mg/kg dose in a 20g mouse, dilute the stock solution in a vehicle of 5% NMP, 15% Solutol HS 15, and 80% sterile water. Administer 100 µL of the final formulation via intraperitoneal (IP) injection.
- Nanoparticle Formulation (Recommended): Refer to literature for protocols on encapsulating pyrazolo[3,4-d]pyrimidine derivatives in liposomes or albumin nanoparticles to improve pharmacokinetic properties.[3][4]
3. Dosing Regimen:
- Administer WYE-28 or vehicle control daily for 21 consecutive days.
- Monitor animal body weight and tumor volume every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
4. Endpoint and Tissue Collection:
- Euthanize mice when tumors in the control group reach the predetermined endpoint size or at the end of the treatment period.
- Excise tumors, weigh them, and either snap-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry.
5. Assessment of Target Engagement (Pharmacodynamics):
- In a satellite group of mice, administer a single dose of WYE-28.
- Collect tumors at 2, 4, 8, and 24 hours post-dose.
- Perform Western blot analysis on tumor lysates to assess the phosphorylation levels of mTOR pathway proteins (p-S6K1, p-S6, p-Akt).
Data Presentation
Table 1: In Vitro Potency of WYE-28
| Target | IC₅₀ (nM) |
| mTOR | 0.08 |
| PI3Kα | 6 |
Data sourced from MedKoo Biosciences and MedchemExpress.[1]
Table 2: Example Dosing Regimens for ATP-Competitive mTOR Inhibitors in Mouse Xenograft Models
| Compound | Dose (mg/kg) | Route | Schedule | Mouse Model |
| Torin1 | 20 | IP | Daily | U87MG xenograft |
| AZD8055 | 20 | Oral | Daily | Pediatric solid tumor xenografts |
| CCI-779 | 20 | IP | 5 days/week | OPM-2 myeloma xenograft |
This table provides examples from published studies and should be used as a starting point for dose-finding experiments with WYE-28.[6][7]
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of WYE-28.
Caption: A typical workflow for an in vivo efficacy study.
Caption: A logical flow for troubleshooting poor in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected toxicity in mice treated with WYE-28
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the mTOR inhibitor, WYE-28, in mouse models. The information is designed to address potential issues, particularly unexpected toxicity, that may be encountered during experimentation.
Troubleshooting Guide: Unexpected Toxicity and Adverse Events
Researchers using WYE-28 in mouse models may occasionally observe unexpected adverse events. This guide provides a systematic approach to troubleshooting these issues.
Problem: Unexpected Weight Loss or Reduced Food Intake
| Potential Cause | Troubleshooting Steps |
| Compound-related toxicity | 1. Immediately reduce the dose or frequency of WYE-28 administration. 2. Monitor animal weight daily. 3. Consider a dose-response study to determine the maximum tolerated dose (MTD). 4. Evaluate for other signs of toxicity (see below). |
| Vehicle toxicity | 1. Administer the vehicle alone to a control group of mice. 2. If weight loss is observed in the vehicle control group, consider alternative, less toxic vehicles. |
| Route of administration stress | 1. Ensure proper technique for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). 2. Acclimatize animals to handling and the administration procedure before the study begins. |
| Dehydration | 1. Check water bottle accessibility and function. 2. Consider providing supplemental hydration (e.g., hydrogel packs) if dehydration is suspected. |
Problem: Lethargy, Hunched Posture, or Ruffled Fur
| Potential Cause | Troubleshooting Steps |
| Systemic toxicity | 1. These are general signs of distress in mice and warrant immediate attention. 2. Consider humane endpoints and consult with veterinary staff. 3. Perform a full necropsy and histopathological analysis of major organs to identify target organ toxicity. |
| Off-target effects | 1. WYE-28 is a selective mTOR inhibitor, but off-target effects are possible at higher concentrations. 2. Review the literature for known off-target effects of similar mTOR inhibitors. |
| Immunosuppression | 1. mTOR inhibitors can have immunosuppressive effects. 2. Monitor for signs of infection. 3. Consider housing animals in a specific-pathogen-free (SPF) environment. |
Problem: Injection Site Reactions (for injectable routes)
| Potential Cause | Troubleshooting Steps |
| Compound precipitation | 1. Ensure WYE-28 is fully dissolved in the vehicle. 2. Prepare fresh formulations for each administration. 3. Consider filtering the formulation before injection. |
| Irritating vehicle | 1. Test the vehicle alone for local irritation. 2. Adjust the pH or composition of the vehicle if necessary. |
| Improper injection technique | 1. Ensure the injection volume is appropriate for the size of the mouse. 2. Rotate injection sites if multiple injections are required. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of WYE-28?
A1: WYE-28 is a selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1] It acts as an ATP-competitive inhibitor, binding to the catalytic site of mTOR.[1] WYE-28 has a reported IC50 of 0.08 nM for mTOR and is 75-fold more selective for mTOR over PI3Kα (IC50 = 6 nM).[1]
Q2: What is the recommended starting dose for in vivo mouse studies with WYE-28?
A2: As there is no publicly available in vivo toxicity data for WYE-28, it is crucial to perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific mouse strain and experimental conditions. A thorough literature search for in vivo studies using other mTOR inhibitors with similar potency can provide a starting point for dose selection.
Q3: What are the potential signs of toxicity I should monitor for in mice treated with WYE-28?
A3: Common signs of toxicity to monitor in mice include:
-
Physical Appearance: Hunched posture, ruffled fur, lethargy, and changes in skin color.
-
Body Weight: Daily monitoring for significant weight loss (typically >15-20% of initial body weight is a humane endpoint).
-
Behavioral Changes: Reduced activity, social isolation, and changes in grooming habits.
-
Gastrointestinal Issues: Diarrhea or changes in fecal consistency.
-
Injection Site Reactions: Swelling, redness, or ulceration at the injection site.
Q4: What vehicle should I use to formulate WYE-28 for in vivo administration?
A4: The choice of vehicle will depend on the route of administration and the solubility of WYE-28. Common vehicles for in vivo studies include:
-
Oral Gavage: 0.5% methylcellulose (B11928114) or a solution of DMSO and PEG300.
-
Intraperitoneal Injection: A solution of DMSO and saline, or a formulation with a solubilizing agent like Tween 80.
It is essential to test the vehicle alone in a control group to ensure it does not cause any adverse effects.
Q5: What is the metabolic stability of WYE-28?
A5: WYE-28 has a reported metabolic half-life (T1/2) of 13 minutes in nude mouse microsomes.[2][3] This suggests that the compound may be rapidly metabolized in vivo, which should be considered when designing the dosing regimen.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study for WYE-28 in Mice
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c), age, and sex for your intended study.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., 3-5 mice per group). Include a vehicle control group.
-
Dose Selection: Based on in vitro potency and data from similar compounds, select a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Formulation: Prepare fresh formulations of WYE-28 in the chosen vehicle for each day of administration.
-
Administration: Administer WYE-28 via the intended route (e.g., oral gavage or intraperitoneal injection) daily for 5-14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
Measure food and water intake if necessary.
-
-
Humane Endpoints: Euthanize mice that exhibit severe signs of toxicity or exceed a predetermined body weight loss threshold (e.g., 20%).
-
Terminal Procedures: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of WYE-28.
Caption: A typical experimental workflow for an in vivo study with WYE-28.
Caption: A decision tree for troubleshooting adverse events in mice treated with WYE-28.
References
WYE-28 stability after freeze-thaw cycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the mTOR inhibitor, WYE-28, particularly concerning freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of WYE-28, with a focus on maintaining its stability and activity.
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent inhibitory activity in cellular assays. | Degradation of WYE-28 due to improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare small, single-use aliquots of the WYE-28 stock solution to avoid multiple freeze-thaw cycles.[1][2] Always store aliquots at -20°C or -80°C.[3] It is recommended to use freshly prepared dilutions for experiments. |
| Precipitation of WYE-28 upon dilution into aqueous assay media. | Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically <0.5%) to maintain solubility.[2][4] Prepare intermediate dilutions in an appropriate solvent before the final dilution into the aqueous medium.[5] | |
| Adsorption of the compound to plasticware. | Use low-protein-binding tubes and pipette tips for preparing and storing WYE-28 solutions.[1] | |
| Precipitate observed in the WYE-28 stock solution upon thawing. | The compound may have come out of solution during freezing or storage. | Before use, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particles. |
| Absorption of water by the solvent (e.g., DMSO), reducing the solubility of WYE-28. | Use anhydrous, high-purity solvents for preparing stock solutions.[5] Keep stock solution vials tightly sealed to minimize moisture absorption. | |
| High variability in experimental results between different aliquots. | Inconsistent concentration between aliquots due to improper mixing or partial thawing. | Ensure the stock solution is completely thawed and homogenous before aliquoting. Vortex the solution gently before dispensing into smaller volumes. |
| Degradation of older aliquots. | Label aliquots with the preparation date and use them within the recommended storage period. For DMSO stock solutions, storage at -80°C is generally recommended for longer-term stability (up to 6 months).[3] |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of WYE-28?
A1: The solid form of WYE-28 is stable for years when stored at -20°C.[6] It should be kept in a dry and dark environment.[7]
Q2: What is the best solvent for preparing a WYE-28 stock solution?
A2: DMSO is a commonly used solvent for dissolving WYE-28.[6] Ensure you are using a high-purity, anhydrous grade of DMSO to prevent degradation.[5]
Q3: How many times can I freeze and thaw a WYE-28 stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][2] While specific data on the number of permissible cycles for WYE-28 is not available, the general best practice for small molecule inhibitors is to prepare single-use aliquots. This minimizes the potential for degradation and ensures the consistency of experimental results.
Q4: What are the recommended storage conditions for WYE-28 stock solutions?
A4: For long-term storage, aliquots of WYE-28 in DMSO should be stored at -80°C (stable for up to 6 months).[3] For shorter-term storage, -20°C is acceptable (stable for up to 1 month).[2][3]
Q5: My WYE-28 was shipped at room temperature. Is it still viable?
A5: Yes, WYE-28 is generally stable for the duration of shipping at ambient temperatures.[2][7] Upon receipt, you should immediately store it at the recommended temperature (-20°C or -80°C).[5]
Data Presentation: WYE-28 Storage and Stability
While specific quantitative data on the stability of WYE-28 after multiple freeze-thaw cycles is not publicly available, the following table summarizes the general storage recommendations from various suppliers.
| Form | Solvent | Storage Temperature | Duration | Source |
| Solid | N/A | -20°C | ≥ 4 years | [6] |
| Solid | N/A | 0 - 4°C | Days to weeks (short term) | [7] |
| Solid | N/A | -20°C | Months to years (long term) | [7] |
| Solution | DMSO | -20°C | 1 month | [3] |
| Solution | DMSO | -80°C | 6 months | [3] |
Note: The stability of WYE-28 in solution is dependent on the solvent used, concentration, and storage conditions. It is highly recommended that researchers validate the stability of their specific working solutions under their experimental conditions.
Experimental Protocols
Protocol for Assessing WYE-28 Stability after Freeze-Thaw Cycles
This protocol provides a general framework for determining the stability of a WYE-28 stock solution after repeated freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- WYE-28 solid compound
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile (B52724) and water
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector
- C18 HPLC column
2. Preparation of WYE-28 Stock Solution:
- Prepare a concentrated stock solution of WYE-28 in DMSO (e.g., 10 mM).
- Divide the stock solution into multiple, single-use aliquots in low-protein-binding tubes. Store at -80°C.
3. Freeze-Thaw Cycling:
- Select a set of aliquots for the experiment.
- Cycle 0 (Control): Analyze one aliquot immediately after preparation.
- Cycles 1, 3, 5, and 10: Subject the other aliquots to the corresponding number of freeze-thaw cycles. A single cycle consists of freezing the aliquot at -20°C or -80°C for at least one hour, followed by thawing at room temperature until completely liquid.
4. HPLC Analysis:
- For each time point (0, 1, 3, 5, and 10 cycles), dilute a sample of the WYE-28 aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
- Inject the diluted sample into the HPLC system.
- Run a suitable gradient method to separate WYE-28 from any potential degradation products.
- Monitor the elution profile at the appropriate wavelength for WYE-28.
- Quantify the peak area of the intact WYE-28.
5. Data Analysis:
- Compare the peak area of WYE-28 at each freeze-thaw cycle to the peak area of the control (Cycle 0).
- Calculate the percentage of WYE-28 remaining at each time point.
- A significant decrease in the peak area indicates degradation of the compound.
Protocol for Functional Assessment of WYE-28 Activity
This protocol outlines a method to assess the biological activity of WYE-28 after freeze-thaw cycles by measuring the phosphorylation of a downstream target of mTOR, such as S6 Kinase (S6K).
1. Cell Culture:
- Culture a cell line known to have an active mTOR signaling pathway (e.g., HEK293, LNCaP) in appropriate growth medium.
2. Treatment with WYE-28:
- Prepare working solutions of WYE-28 from aliquots that have undergone different numbers of freeze-thaw cycles (as described in the stability protocol).
- Treat the cells with a specific concentration of WYE-28 (e.g., 100 nM) for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).
3. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated S6K (p-S6K) and total S6K.
- Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
5. Data Analysis:
- Quantify the band intensities for p-S6K and total S6K.
- Normalize the p-S6K signal to the total S6K signal for each sample.
- Compare the inhibitory effect of WYE-28 from each freeze-thaw cycle on S6K phosphorylation. A reduced ability to inhibit phosphorylation indicates a loss of activity.
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of WYE-28.
Caption: Experimental workflow for assessing WYE-28 stability after freeze-thaw cycles.
References
No effect of WYE-28 on downstream 4E-BP1 phosphorylation
This technical support center provides troubleshooting guidance for researchers observing a lack of effect of the mTOR inhibitor WYE-28 on the phosphorylation of 4E-BP1.
Frequently Asked Questions (FAQs)
FAQ 1: I've treated my cells with WYE-28, but I see no change in 4E-BP1 phosphorylation. What are the potential reasons for this?
There are several potential reasons for this observation, which can be categorized into issues with the compound, the experimental procedure, the analysis method, or the underlying biology of your specific cell model.
Potential Causes and Solutions
| Category | Potential Issue | Recommended Action |
| Compound & Treatment | WYE-28 Degradation: The compound may have lost activity due to improper storage. | WYE-28 should be stored at -20°C for long-term use.[1] Prepare fresh aliquots from a powder stock dissolved in a suitable solvent like DMSO. |
| Incorrect Concentration: The final concentration used may be too low to inhibit mTOR effectively in your cell line. | Perform a dose-response experiment. While WYE-28 has a very low IC50 (0.08 nM in vitro), effective cellular concentrations can vary.[1] | |
| Insufficient Treatment Time: The incubation period may be too short to observe a decrease in phosphorylation. | Perform a time-course experiment (e.g., 1, 2, 6, and 24 hours) to determine the optimal treatment duration. | |
| Experimental Protocol | High Basal mTORC1 Activity: Continuous high signaling input (e.g., from serum) can mask the inhibitor's effect. | Serum-starve cells for several hours before adding growth factors to stimulate the pathway, followed by WYE-28 treatment. This synchronizes the cells and provides a clearer window to observe inhibition. |
| Cell Health: Unhealthy or overly confluent cells may exhibit altered signaling responses. | Ensure cells are healthy, sub-confluent, and in the logarithmic growth phase before starting the experiment. | |
| Western Blot Analysis | Antibody Issues: The primary antibody (anti-phospho-4E-BP1) may not be specific or sensitive enough. | Validate your antibody using positive and negative controls. Use an antibody specific to a key mTOR-regulated site, such as Thr37/46. |
| Suboptimal Protocol: Issues with protein extraction, gel electrophoresis, or membrane transfer can lead to poor results. | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete protein transfer to the membrane. Use 5% BSA in TBST for blocking when detecting phosphoproteins.[2] | |
| Biological Complexity | Intrinsic Resistance: Some cell lines are intrinsically resistant to mTOR inhibitors and show incomplete inhibition of 4E-BP1 phosphorylation.[3][4] | Check the phosphorylation status of a more sensitive mTORC1 substrate like p70S6 Kinase (S6K) or its substrate, ribosomal protein S6 (rpS6).[3] If these are inhibited, your WYE-28 is active, but 4E-BP1 is resistant in your model. |
| mTOR-Independent Phosphorylation: In certain contexts, 4E-BP1 can be phosphorylated by other kinases independently of mTOR.[4][5] | This represents a genuine biological finding. Consider investigating the role of other pathways (e.g., PI3K, MAPK) in regulating 4E-BP1 in your system.[5] |
FAQ 2: How can I be sure that my WYE-28 compound is active in my cells?
The most effective way to validate the activity of WYE-28 is to check its effect on a highly sensitive and direct downstream target of mTORC1. The phosphorylation of p70S6 Kinase (at Thr389) or its substrate, ribosomal protein S6 (at Ser235/236), is often more completely inhibited by mTOR kinase inhibitors than 4E-BP1 phosphorylation.[3]
Validation Experiment:
-
Treat your cells with WYE-28 at the desired concentration and for the appropriate time.
-
Prepare cell lysates as you would for your 4E-BP1 experiment.
-
Perform a Western blot and probe the membrane simultaneously for:
-
Phospho-S6 Ribosomal Protein (p-S6)
-
Total S6 Ribosomal Protein (Total S6)
-
Phospho-4E-BP1 (p-4E-BP1)
-
Total 4E-BP1 (Total 4E-BP1)
-
A loading control (e.g., β-actin).
-
Expected Outcome: If your WYE-28 is active, you should see a significant reduction in the p-S6 signal, even if the p-4E-BP1 signal remains unchanged. This result would indicate that the issue lies with the regulation of 4E-BP1 in your specific cell model, not with the inhibitor itself.
FAQ 3: What is a reliable protocol for performing a Western blot to detect 4E-BP1 phosphorylation?
Here is a detailed protocol optimized for the detection of phosphorylated proteins like 4E-BP1.
Experimental Protocol: Western Blot for Phospho-4E-BP1
-
Cell Lysis:
-
After treatment, place the cell culture plate on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[6]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer method is often recommended for small proteins.
-
Pre-wet the PVDF membrane in methanol (B129727) for 30 seconds before assembling the transfer stack.[2]
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 60-90 minutes at 4°C).
-
-
Blocking and Antibody Incubation:
-
After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2] Note: Avoid using milk for blocking when probing for phosphoproteins as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-4E-BP1 Thr37/46) diluted in 5% BSA/TBST overnight at 4°C with agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the signal using a CCD imager or X-ray film.
-
To quantify, strip the membrane and re-probe for Total 4E-BP1 and a loading control, or run parallel gels.
-
Visual Guides
Signaling Pathway and Drug Target
Caption: The mTORC1 signaling pathway. WYE-28 directly inhibits mTORC1 kinase activity.
General Experimental Workflow
Caption: Standard workflow for analyzing protein phosphorylation after inhibitor treatment.
Troubleshooting Decision Tree
Caption: A logical guide to troubleshooting the lack of WYE-28 effect on 4E-BP1 phosphorylation.
References
- 1. medkoo.com [medkoo.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Adjusting WYE-28 concentration for different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments using the mTOR inhibitor, WYE-28.
Frequently Asked Questions (FAQs)
Q1: What is WYE-28 and what is its mechanism of action?
A1: WYE-28 is a potent and highly selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1] It effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By inhibiting mTOR, WYE-28 disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.
Q2: What is the recommended starting concentration for WYE-28 in cancer cell lines?
A2: The optimal concentration of WYE-28 is highly dependent on the specific cancer cell line being used. Due to its high potency, we recommend starting with a dose-response experiment ranging from low nanomolar (nM) to micromolar (µM) concentrations to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. Based on available data, WYE-28 has shown potent activity in the low nanomolar range in some cell lines. For example, in LNCaP prostate cancer cells, the IC50 has been reported to be less than 1 nM.
Q3: How should I prepare and store WYE-28?
A3: WYE-28 is typically provided as a solid. For experimental use, it is recommended to prepare a high-concentration stock solution in a solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Q4: How can I confirm that WYE-28 is inhibiting the mTOR pathway in my cells?
A4: The most common method to confirm mTOR pathway inhibition is through Western blotting. You should assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2. A decrease in the phosphorylation of proteins such as p70 S6 Kinase (p-S6K) at threonine 389 and 4E-BP1 at threonine 37/46 indicates mTORC1 inhibition. A reduction in the phosphorylation of Akt at serine 473 is a marker for mTORC2 inhibition.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, WST-1)
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for accurate dispensing. |
| Edge effects in the plate. | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| IC50 value is much higher than expected. | Cell line is resistant to mTOR inhibition. | Confirm the expression and activation of the mTOR pathway in your cell line. Consider using a positive control cell line known to be sensitive to mTOR inhibitors. |
| Insufficient incubation time. | Extend the incubation time with WYE-28 (e.g., 48 or 72 hours) to allow for sufficient growth inhibition. | |
| Compound degradation. | Prepare fresh dilutions of WYE-28 from a properly stored stock solution for each experiment. | |
| No significant effect on cell viability even at high concentrations. | Inactive compound. | Verify the activity of your WYE-28 stock. If possible, test it on a sensitive cell line. |
| Incorrect assay procedure. | Review your cell viability assay protocol for any potential errors in reagent preparation or incubation times. |
Western Blotting
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-S6K, p-Akt). | Low basal phosphorylation levels. | Stimulate the mTOR pathway with growth factors (e.g., insulin (B600854) or serum) for a short period before cell lysis to increase the basal phosphorylation levels. |
| Sub-optimal antibody concentration. | Optimize the primary antibody concentration by performing a titration. | |
| Protein degradation. | Add phosphatase and protease inhibitors to your lysis buffer and keep samples on ice. | |
| Inconsistent band intensities for phosphorylated proteins. | Variation in treatment time. | Ensure precise timing for WYE-28 treatment and subsequent cell lysis across all samples. |
| Uneven protein loading. | Quantify protein concentration accurately using a BCA or Bradford assay and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to normalize your results. | |
| High background on the blot. | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. |
Experimental Protocols
Determining IC50 using MTT Assay
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of WYE-28 in complete cell culture medium. The concentration range should typically span from low nanomolar to high micromolar (e.g., 0.1 nM to 10 µM). Remove the old medium from the cells and add the medium containing the different concentrations of WYE-28. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest WYE-28 treatment.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the WYE-28 concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for mTOR Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates or larger culture dishes and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of WYE-28 for the specified time. Include a vehicle control and a positive control (if available).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-mTOR, mTOR, p-S6K, S6K, p-Akt, Akt, and a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Visualizations
Caption: WYE-28 inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: General experimental workflow for studying WYE-28 effects.
Caption: A logical flow for troubleshooting common experimental issues.
References
Technical Support Center: WYE-28 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges with the in vivo bioavailability of WYE-28, a potent and selective ATP-competitive mTOR inhibitor. The information provided herein is intended to serve as a troubleshooting resource and a practical guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent plasma concentrations of WYE-28 after oral administration in our mouse model. What are the likely causes?
A1: Poor oral bioavailability is a common challenge for many kinase inhibitors, including those with a pyrazolopyrimidine scaffold like WYE-28. The primary reasons for this include:
-
Low Aqueous Solubility: WYE-28 is likely a lipophilic molecule with poor solubility in aqueous solutions, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.
-
Rapid Metabolism: Published in vitro data indicates that WYE-28 has a very short metabolic half-life of 13 minutes in nude mouse microsomes. This suggests that the compound is rapidly metabolized by liver enzymes (e.g., cytochrome P450s), leading to low systemic exposure after oral administration due to significant first-pass metabolism.
-
Efflux by Transporters: It is possible that WYE-28 is a substrate for efflux transporters, such as P-glycoprotein (ABCB1), in the gastrointestinal tract. These transporters actively pump the compound back into the intestinal lumen, further reducing its net absorption.
Q2: How can we improve the formulation of WYE-28 for in vivo studies to enhance its bioavailability?
A2: Improving the formulation is a critical step to increase the systemic exposure of WYE-28. Consider the following strategies:
-
Vehicle Optimization for Injectable Routes: For intraperitoneal (i.p.) or intravenous (i.v.) administration, a solubilizing vehicle is essential. A commonly used vehicle for similar mTOR inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline or water. This combination helps to keep the compound in solution upon injection.
-
Lipid-Based Formulations for Oral Dosing: For oral administration, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance absorption. These formulations improve solubilization in the gastrointestinal tract and can facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.
-
Nanosuspensions: Creating a nanosuspension of WYE-28 can increase its surface area, leading to a faster dissolution rate and improved absorption.
Q3: What is a suitable starting dose for WYE-28 in a mouse xenograft model?
A3: While specific dose-ranging studies for WYE-28 are not publicly available, we can extrapolate from a structurally related compound, WYE-354. In a mouse xenograft model, WYE-354 was administered via intraperitoneal injection at a dose of 50 mg/kg.[1][2] This can serve as a starting point for your dose-finding experiments with WYE-28. It is crucial to perform a tolerability study to determine the maximum tolerated dose (MTD) in your specific animal model.
Q4: What are the key pharmacodynamic markers to assess the in vivo activity of WYE-28?
A4: WYE-28 is an mTOR inhibitor that blocks both mTORC1 and mTORC2. To confirm its target engagement and pharmacodynamic activity in vivo, you should assess the phosphorylation status of key downstream effectors in tumor tissue or surrogate tissues. The primary biomarkers to investigate are:
-
p-S6K (Thr389): A downstream target of mTORC1.
-
p-Akt (Ser473): A downstream target of mTORC2.
-
p-4E-BP1 (Thr37/46): Another downstream target of mTORC1.
A significant reduction in the phosphorylation of these proteins following WYE-28 administration would indicate successful target inhibition.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No detectable plasma concentration after oral gavage. | 1. Poor aqueous solubility leading to no absorption. 2. Extremely rapid first-pass metabolism. | 1. Switch to an injectable route of administration (i.p. or i.v.). 2. If oral administration is necessary, formulate WYE-28 in a bioavailability-enhancing vehicle such as a SEDDS or a nanosuspension. |
| High variability in plasma concentrations between animals. | 1. Inconsistent formulation (e.g., suspension not uniformly mixed). 2. Differences in food intake (for oral dosing), which can affect absorption. | 1. Ensure the formulation is homogenous before each administration. Sonication may be helpful for suspensions. 2. Standardize the fasting and feeding schedule for all animals in the study. |
| Lack of tumor growth inhibition in a xenograft model despite in vitro potency. | 1. Insufficient drug exposure at the tumor site due to poor bioavailability. 2. The dosing schedule is not optimal to maintain therapeutic concentrations. | 1. Analyze plasma and tumor tissue concentrations of WYE-28 to confirm exposure. 2. If exposure is low, optimize the formulation and/or route of administration. 3. Consider a more frequent dosing schedule based on the pharmacokinetic profile. |
| Compound precipitates out of solution during formulation preparation. | 1. The solubility of WYE-28 in the chosen vehicle has been exceeded. | 1. Perform solubility testing in various pharmaceutically acceptable solvents and co-solvents. 2. Use a combination of solvents (e.g., DMSO, PEG300, Tween 80) to improve solubility. Gentle heating and sonication can also be employed. |
Quantitative Data Summary
Due to the lack of publicly available pharmacokinetic data for WYE-28, the following table presents representative data for a structurally similar ATP-competitive mTOR inhibitor, WYE-354, in mice. This data is intended to provide a general understanding of the expected pharmacokinetic profile.
Table 1: Representative Pharmacokinetic Parameters of WYE-354 in Mice (50 mg/kg, i.p.)
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | Data not available | ng/mL |
| Tmax (Time to Maximum Concentration) | Data not available | hours |
| AUC (Area Under the Curve) | Data not available | ng*h/mL |
| t1/2 (Half-life) | Data not available | hours |
Note: Researchers are strongly encouraged to perform their own pharmacokinetic studies to determine these parameters for WYE-28 in their specific animal model and formulation.
Experimental Protocols
Protocol 1: Formulation of WYE-28 for Intraperitoneal (i.p.) Injection
Materials:
-
WYE-28 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water
Procedure:
-
Weigh the required amount of WYE-28 powder.
-
Dissolve the WYE-28 powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween 80 in a 4:1 ratio (v/v).
-
Add the WYE-28/DMSO stock solution to the PEG300/Tween 80 mixture and vortex until clear.
-
Slowly add sterile saline or water to the mixture to achieve the final desired concentration, while vortexing. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
The final formulation should be a clear solution. If precipitation occurs, adjust the vehicle composition or lower the final concentration of WYE-28.
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
Procedure:
-
Subcutaneously implant tumor cells (e.g., a human cancer cell line with a dysregulated PI3K/Akt/mTOR pathway) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer WYE-28 (formulated as per Protocol 1) via i.p. injection at the desired dose (e.g., starting at 50 mg/kg) and schedule (e.g., daily for 5 consecutive days).[1][2]
-
Administer the vehicle solution to the control group.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, collect blood samples for pharmacokinetic analysis and tumor tissue for pharmacodynamic analysis (e.g., Western blotting for p-S6K and p-Akt).
Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway, highlighting the inhibitory action of WYE-28 on both mTORC1 and mTORC2.
Experimental Workflow for In Vivo Bioavailability Assessment
Caption: A generalized workflow for assessing the in vivo bioavailability of WYE-28 in an animal model.
Troubleshooting Logic for Poor Bioavailability
References
Validation & Comparative
WYE-28 vs. Rapamycin: A Comparative Guide on mTORC1 and mTORC2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that orchestrates cell growth, proliferation, and metabolism. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). While both complexes are vital, their differential regulation and downstream signaling have made them key targets in drug development, particularly in oncology and immunology. This guide provides a detailed comparison of two prominent mTOR inhibitors, WYE-28 and rapamycin, focusing on their effects on mTORC1 and mTORC2.
At a Glance: WYE-28 and Rapamycin
| Feature | WYE-28 | Rapamycin |
| Primary Target(s) | mTOR (ATP-competitive) | mTOR (allosteric) |
| mTORC1 Inhibition | Potent inhibitor | Potent inhibitor[1][2] |
| mTORC2 Inhibition | Potent inhibitor | Generally considered insensitive to acute treatment, but can be inhibited with prolonged exposure in some cell lines[1][3][4] |
| Mechanism of Action | ATP-competitive inhibitor of the mTOR kinase domain, affecting both mTORC1 and mTORC2. | Forms a complex with FKBP12, which then allosterically inhibits mTORC1 by interfering with the binding of Raptor.[5][6] |
| Reported IC50 for mTOR | ~0.08 nM[7][8] | ~0.1 nM in HEK293 cells[6] |
| Selectivity | Selective for mTOR, but also inhibits PI3Kα at higher concentrations (IC50 = 6 nM).[7][8] | Highly selective for mTOR.[1] |
Delving Deeper: Mechanism of Action
The fundamental difference between WYE-28 and rapamycin lies in their mechanism of inhibiting mTOR.
Rapamycin , a macrolide antibiotic, acts as an allosteric inhibitor of mTORC1.[9] It first binds to the immunophilin FKBP12. This drug-protein complex then interacts with the FRB domain of mTOR, preventing the association of Raptor, a key scaffolding protein required for mTORC1 to phosphorylate its downstream substrates like S6K1 and 4E-BP1.[5][10] Acute treatment with rapamycin does not typically inhibit mTORC2.[2][10] However, prolonged exposure has been shown to disrupt mTORC2 assembly and function in certain cell types.[3][10]
WYE-28 , on the other hand, is a second-generation mTOR inhibitor that acts as an ATP-competitive inhibitor. It directly targets the kinase domain of mTOR, thereby blocking the catalytic activity of both mTORC1 and mTORC2.[10][11] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to rapamycin.
Visualizing the Inhibition: mTOR Signaling Pathway
Caption: mTOR signaling pathway and points of inhibition by WYE-28 and Rapamycin.
Quantitative Comparison of Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| WYE-28 | mTOR | 0.08 | Not specified | [7][8] |
| PI3Kα | 6 | Not specified | [7][8] | |
| Rapamycin | mTOR | ~0.1 | HEK293 cells | [6] |
| WYE-354 | mTOR | 5 | In vitro kinase assay | [11] |
| OSI-027 | mTORC1 | 22 | Biochemical assay | [12] |
| mTORC2 | 65 | Biochemical assay | [12] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is adapted from established methods to determine the in vitro kinase activity of mTORC1 and mTORC2.[13][14][15]
Objective: To measure the phosphotransferase activity of immunoprecipitated mTORC1 or mTORC2 in the presence of inhibitors.
Materials:
-
Cells expressing tagged mTOR, Raptor, or Rictor
-
Lysis Buffer (e.g., CHAPS-based buffer)[15]
-
Antibodies for immunoprecipitation (e.g., anti-HA, anti-Flag)
-
Protein A/G agarose (B213101) beads
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive detection)
-
Substrate:
-
For mTORC1: Recombinant 4E-BP1 or S6K1[13]
-
For mTORC2: Recombinant inactive Akt1
-
-
Inhibitors: WYE-28, Rapamycin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a CHAPS-containing buffer to preserve the integrity of the mTOR complexes.[13]
-
Immunoprecipitation: Incubate cell lysates with an appropriate antibody (e.g., anti-mTOR, anti-Raptor for mTORC1, anti-Rictor for mTORC2) followed by protein A/G beads to pull down the respective complexes.[15]
-
Washing: Wash the immunoprecipitates extensively to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the specific substrate and ATP. For inhibitor studies, pre-incubate the beads with varying concentrations of WYE-28 or rapamycin before adding the ATP and substrate.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Analyze the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to a phosphor screen. For non-radioactive methods, perform a Western blot using phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-phospho-Akt (Ser473)).
Western Blot Analysis of mTOR Signaling
This protocol outlines the steps to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cultured cells treated with inhibitors.[16][17]
Objective: To determine the in-cell efficacy of WYE-28 and rapamycin by measuring the phosphorylation of mTORC1 and mTORC2 substrates.
Materials:
-
Cultured cells
-
WYE-28 and Rapamycin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of WYE-28, rapamycin, or a vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. For high molecular weight proteins like mTOR (~289 kDa), a lower percentage acrylamide (B121943) gel (e.g., 6-8%) is recommended.[17][19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Summary and Conclusion
WYE-28 and rapamycin represent two distinct classes of mTOR inhibitors with different mechanisms of action and effects on the mTORC1 and mTORC2 complexes. Rapamycin and its analogs are highly specific allosteric inhibitors of mTORC1, while WYE-28 is an ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and mTORC2.[10][11] This dual inhibition by WYE-28 offers a more complete blockade of mTOR signaling, which may be advantageous in overcoming the resistance mechanisms associated with mTORC1-specific inhibitors. The choice between these inhibitors will depend on the specific research question or therapeutic goal, with careful consideration of the desired impact on both mTORC1 and mTORC2 signaling pathways. The provided experimental protocols offer a framework for researchers to quantitatively assess and compare the effects of these and other mTOR inhibitors in their own experimental systems.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mTOR inhibitor WYE-28 - MedChem Express [bioscience.co.uk]
- 9. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 14. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Battle of Potency and Specificity: WYE-28 vs. Torin1 in ATP-Competitive mTOR Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of mTOR inhibitors, the choice between potent and selective compounds is critical for advancing research and therapeutic strategies. This guide provides a comprehensive comparison of two prominent ATP-competitive mTOR inhibitors: WYE-28 and Torin1. By examining their performance based on available experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
At the heart of cellular growth, proliferation, and metabolism lies the mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase that has become a pivotal target in cancer therapy and other diseases. Both WYE-28 and Torin1 have emerged as powerful tools for dissecting the complexities of the mTOR signaling pathway by directly targeting the ATP-binding site of the kinase, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition offers a more complete blockade of mTOR signaling compared to earlier allosteric inhibitors like rapamycin.
Quantitative Performance Showdown
To facilitate a clear comparison of their inhibitory activities, the following tables summarize the key quantitative data for WYE-28 and Torin1 based on preclinical studies. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions.
| Inhibitor | mTOR IC₅₀ (nM) | mTORC1 IC₅₀ (nM) | mTORC2 IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity (mTOR vs. PI3Kα) |
| WYE-28 | 0.08[1] | - | - | 6[1] | ~75-fold[2] |
| Torin1 | 3[3] | 2[3] | 10[3] | ~800 | >100-fold[4] |
Table 1: Comparative Inhibitory Potency and Selectivity. This table highlights the half-maximal inhibitory concentrations (IC₅₀) of WYE-28 and Torin1 against mTOR and the related PI3Kα kinase. A lower IC₅₀ value indicates higher potency.
Kinase Selectivity Profile
| Inhibitor | Primary Target | Notable Off-Targets (at 10 µM) | Reference |
| WYE-354 | mTOR | p38 kinases, PI3K isoforms | [5] |
| Torin1 | mTOR | ATM, ATR, DNA-PK | [5] |
Table 2: Kinase Selectivity Profile. This table summarizes the primary target and notable off-targets for WYE-354 (a close analog of WYE-28) and Torin1 when screened against a large panel of kinases. This provides an indication of their relative selectivity.
Visualizing the Molecular Battleground
To better understand the context of WYE-28 and Torin1's mechanism of action, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for comparing such inhibitors.
Caption: The mTOR signaling pathway and points of inhibition by WYE-28 and Torin1.
Caption: A generalized experimental workflow for comparing mTOR inhibitors.
Detailed Experimental Protocols
For researchers looking to perform their own comparative studies, the following are detailed protocols for key experiments.
In Vitro mTOR Kinase Assay (Time-Resolved FRET)
This assay is designed to measure the direct inhibitory effect of compounds on mTOR kinase activity.
Materials:
-
Recombinant mTOR enzyme
-
TR-FRET substrate (e.g., ULight™-p70 S6K (Thr389) peptide)
-
Europium-labeled anti-phospho-p70 S6K (Thr389) antibody
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
WYE-28 and Torin1 stock solutions (in DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of WYE-28 and Torin1 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant mTOR enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the TR-FRET substrate and ATP. Final concentrations should be optimized, but a starting point could be 50 nM substrate and 10 µM ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of TR-FRET detection buffer containing the europium-labeled antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC₅₀ values.
Western Blot Analysis of mTOR Signaling
This method is used to assess the inhibition of mTOR signaling in a cellular context by measuring the phosphorylation of downstream targets.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
WYE-28 and Torin1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of WYE-28, Torin1, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative phosphorylation levels.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
WYE-28 and Torin1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of WYE-28, Torin1, or vehicle (DMSO) for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
Both WYE-28 and Torin1 are highly potent, ATP-competitive inhibitors of mTOR that serve as invaluable tools for cancer research and drug development. WYE-28 exhibits exceptional potency with a sub-nanomolar IC₅₀ against mTOR. Torin1, while slightly less potent in some assays, has been extensively characterized and demonstrates excellent selectivity over PI3K. The choice between these inhibitors may depend on the specific requirements of the study, such as the desired potency, the importance of PI3K selectivity, and the cellular context being investigated. The provided data and protocols offer a solid foundation for researchers to design and execute experiments that will further elucidate the roles of mTOR signaling and the therapeutic potential of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
WYE-28: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of WYE-28, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Comparative Analysis of mTOR Inhibitors
WYE-28 is a highly potent inhibitor of mTOR, with a reported IC50 of 0.08 nM.[1][2] Its selectivity has been a key area of investigation to understand its therapeutic potential and potential off-target effects. To provide a comparative perspective, this guide includes data on WYE-354, a close and structurally related analog of WYE-28, alongside other well-characterized mTOR inhibitors such as Torin1, PP242, and KU63794. A kinome-wide selectivity profiling study revealed the varying degrees of specificity among these inhibitors when tested against a large panel of kinases.[1]
The following table summarizes the inhibitory activity of these compounds against mTOR and other kinases, highlighting their selectivity profiles. The data is derived from a comprehensive screen where a higher percentage of control indicates weaker inhibition.
| Target Kinase | WYE-354 (% of Control @ 10 µM) | Torin1 (% of Control @ 10 µM) | PP242 (% of Control @ 10 µM) | KU63794 (% of Control @ 10 µM) |
| mTOR | <1 | <1 | <1 | <1 |
| PI3Kα | 1-10 | >100 | 1-10 | 10-50 |
| PI3Kβ | 10-50 | >100 | 1-10 | 50-100 |
| PI3Kδ | 1-10 | >100 | 1-10 | 10-50 |
| PI3Kγ | 1-10 | >100 | 1-10 | 10-50 |
| ATM | >100 | <1 | >100 | >100 |
| ATR | >100 | <1 | >100 | >100 |
| DNA-PK | >100 | <1 | >100 | >100 |
| p38α | 1-10 | >100 | 10-50 | 1-10 |
| p38β | 1-10 | >100 | 10-50 | 1-10 |
| p38δ | 1-10 | >100 | 50-100 | 1-10 |
| p38γ | 1-10 | >100 | 50-100 | 1-10 |
| RET | >100 | >100 | <1 | >100 |
| JAK1 | >100 | >100 | 10-50 | >100 |
| JAK2 | >100 | >100 | 10-50 | >100 |
| JAK3 | >100 | >100 | 10-50 | >100 |
Data adapted from "Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics"[1]. The table shows the percentage of kinase activity remaining in the presence of 10 µM of the inhibitor. A lower percentage indicates stronger inhibition.
As the data indicates, while all four compounds are potent mTOR inhibitors, they exhibit distinct selectivity profiles. WYE-354 and KU63794 show some activity against p38 kinases and PI3K isoforms.[1] In contrast, Torin1 demonstrates high selectivity for mTOR and other members of the PI3K-like kinase (PIKK) family, including ATM, ATR, and DNA-PK.[1] PP242 shows a broader spectrum of activity, inhibiting multiple kinases, including RET and JAK family members, at concentrations below 1 µM.[1]
Experimental Protocols
The kinase selectivity data presented was generated using the KINOMEscan™ platform, a widely used competition binding assay.[1][3][4]
KINOMEscan™ Assay Principle:
The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[3] The amount of kinase that remains bound to the immobilized ligand after incubation with the test compound is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[3][5]
Detailed Experimental Steps:
-
Kinase Preparation: Full-length or catalytic domains of human kinases are expressed and tagged with a unique DNA sequence.[5]
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.[5]
-
Competition Assay: The DNA-tagged kinase, the ligand-coated beads, and the test compound (in this case, WYE-354, Torin1, PP242, or KU63794 at a concentration of 10 µM) are incubated together to allow for binding to reach equilibrium.[1][5]
-
Washing: Unbound kinase and test compound are removed by washing the beads.[5]
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.[3][5]
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (representing 100% binding). The results are expressed as a percentage of the control.[1]
Signaling Pathway and Experimental Workflow
To visualize the central role of mTOR in cellular signaling and the general workflow of kinase inhibitor profiling, the following diagrams are provided.
Caption: The mTOR signaling pathway, a central regulator of cell growth and metabolism.
Caption: General workflow for KINOMEscan™ kinase inhibitor profiling.
References
- 1. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chayon.co.kr [chayon.co.kr]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
WYE-28 Demonstrates Superior Potency Over WYE-132 in mTOR Inhibition
For Immediate Release
WYE-28 exhibits an IC50 value of 0.08 nM against mTOR, indicating a higher binding affinity and inhibitory capacity compared to WYE-132, which has a reported IC50 of 0.19 nM.[1][2][3][4] A lower IC50 value signifies that a smaller concentration of the inhibitor is required to achieve a 50% reduction in the target enzyme's activity, thus denoting greater potency.
Both WYE-28 and WYE-132 are ATP-competitive inhibitors, targeting the kinase domain of mTOR.[2][5][6][7][8] mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and metabolism, forming two distinct complexes: mTORC1 and mTORC2. The inhibition of both complexes is a key strategy in various therapeutic areas.
While both compounds are highly selective for mTOR, WYE-28 also shows inhibitory activity against PI3Kα with an IC50 of 6 nM.[1][3][9] In contrast, WYE-132 is reported to be over 5,000-fold more selective for mTOR compared to phosphoinositide 3-kinases (PI3Ks).[6] This difference in selectivity may be a crucial factor for researchers when choosing an inhibitor for specific experimental contexts.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported IC50 values for WYE-28 and WYE-132 against their primary target, mTOR, and a key related kinase, PI3Kα.
| Compound | Target | IC50 (nM) |
| WYE-28 | mTOR | 0.08 [1][2][3][4] |
| PI3Kα | 6[1][3][9] | |
| WYE-132 | mTOR | 0.19[5][6][7][8][10] |
| PI3Ks | >5000-fold selectivity for mTOR |
mTOR Signaling Pathway and Inhibition
The diagram below illustrates the central role of mTOR in cellular signaling and the point of intervention for inhibitors like WYE-28 and WYE-132.
Figure 1. Simplified mTOR signaling pathway.
Experimental Protocols
The determination of IC50 values for WYE-28 and WYE-132 is typically performed using in vitro kinase assays and cell-based proliferation assays.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition.
Objective: To determine the concentration of WYE-28 and WYE-132 required to inhibit 50% of mTOR kinase activity.
Materials:
-
Recombinant mTOR enzyme
-
Substrate (e.g., a peptide or protein that is a known mTOR target)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
WYE-28 and WYE-132 stock solutions
-
Assay buffer
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
Procedure:
-
A series of dilutions of WYE-28 and WYE-132 are prepared.
-
The recombinant mTOR enzyme is incubated with the various concentrations of the inhibitors in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines that are dependent on mTOR signaling.
Objective: To determine the concentration of WYE-28 and WYE-132 required to inhibit 50% of cell growth.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, PC3)
-
Cell culture medium and supplements
-
WYE-28 and WYE-132 stock solutions
-
Reagents for assessing cell viability (e.g., MTT, resazurin, or ATP-based assays)
-
96-well plates
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of WYE-28 and WYE-132.
-
The plates are incubated for a period of 48 to 72 hours.
-
A cell viability reagent is added to each well, and the plates are incubated for a further period to allow for color or signal development.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of growth inhibition is calculated for each inhibitor concentration relative to untreated control cells.
-
The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. mTOR inhibitor WYE-28 | WYE-28 | mTOR Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. ä¸èåç å ¬å¸ç°è´§ä¾åºBIOVISION, INC.åç订货å·ä¸º2255-1000çmTOR Inhibitor, WYE-28 from BIOVISION, INC.产å [bio-goods.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WYE-132 | Apoptosis | mTOR | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. selleck.co.jp [selleck.co.jp]
Validating WYE-28 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of WYE-28, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). We will explore established techniques, compare WYE-28's performance with alternative mTOR inhibitors where data is available, and provide detailed experimental protocols to assist in your research.
Introduction to WYE-28 and its Target: mTOR
WYE-28 is an ATP-competitive inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate a multitude of downstream signaling pathways. Validating that a compound like WYE-28 directly interacts with and inhibits mTOR within a cellular context is a critical step in drug development to confirm its mechanism of action and inform on its therapeutic potential.
Comparative Analysis of Target Engagement Assays
Several robust methods are available to confirm and quantify the interaction of WYE-28 with mTOR in cells. This section compares three widely used assays: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Western Blot (IP-WB), and in vitro Kinase Assays.
Data Presentation
The following tables summarize quantitative data for WYE-28 and its alternatives, the allosteric mTORC1 inhibitor Rapamycin and the ATP-competitive mTOR inhibitor Torin 1. It is important to note that direct side-by-side comparisons in the same study are limited, and thus, data is compiled from various sources.
Table 1: In Vitro Kinase Assay - IC50 Values
| Compound | Target | IC50 (nM) | Reference(s) |
| WYE-28 (WYE-125132) | mTOR | 0.19 ± 0.07 | [1][2][3][4] |
| Torin 1 | mTOR | 2 - 10 | [5] |
| Rapamycin | mTORC1 (allosteric) | Not applicable (not a direct kinase inhibitor) |
Table 2: Cellular Assays - Inhibition of Downstream mTOR Signaling
| Compound | Assay | Cellular Effect | Concentration | Cell Line | Reference(s) |
| WYE-28 (WYE-125132) | Western Blot | Dose-dependent inhibition of p-S6K (T389) and p-AKT (S473) | Low nM | MDA361, U87MG | [4][6] |
| Torin 1 | Western Blot | Inhibition of p-S6K (T389) and p-Akt (S473) | 2-10 nM (IC50) | MEFs | [5] |
| Rapamycin | Western Blot | Inhibition of p-S6K (T389), no effect on p-Akt (S473) | 100 nM | WISH cells |
Mandatory Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway, highlighting the points of intervention for WYE-28, Torin 1, and Rapamycin.
Experimental Workflow for Target Engagement Validation
Caption: A generalized workflow for validating WYE-28 target engagement using cellular and biochemical assays.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells of interest and grow to 70-80% confluency.
-
Treat cells with varying concentrations of WYE-28, an alternative inhibitor, or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Detection by Western Blot:
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and western blotting using a primary antibody specific for mTOR.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensity against the temperature for each treatment condition to generate a melt curve.
-
The temperature at which 50% of the protein is denatured is the apparent aggregation temperature (Tagg).
-
A shift in the Tagg to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Immunoprecipitation-Western Blot (IP-WB)
This method is used to assess the phosphorylation status of mTOR's downstream targets, providing indirect evidence of target engagement and inhibition of kinase activity.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with inhibitors as described for CETSA.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Immunoprecipitation (for mTORC1/2 activity):
-
Incubate a defined amount of protein lysate (e.g., 500 µg) with an antibody specific for an mTORC1 component (e.g., Raptor) or mTORC2 component (e.g., Rictor) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
For direct analysis of downstream targets, use the whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-S6K (T389), total S6K, phospho-4E-BP1 (T37/46), total 4E-BP1, phospho-Akt (S473), and total Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
In Vitro Kinase Assay
This assay directly measures the ability of WYE-28 to inhibit the kinase activity of purified mTOR in a cell-free system.
Protocol:
-
Reaction Setup:
-
In a microplate, combine purified active mTOR enzyme with a kinase assay buffer (containing ATP and a suitable substrate, such as a recombinant inactive S6K1 or a synthetic peptide).
-
Add varying concentrations of WYE-28, an alternative inhibitor, or vehicle control.
-
-
Kinase Reaction:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Substrate Phosphorylation:
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates light.
-
Fluorescence-based assay (e.g., TR-FRET): Using a fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET pair.
-
-
-
Data Analysis:
-
Plot the kinase activity (e.g., signal intensity) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion
Validating the target engagement of WYE-28 in cells is essential for its development as a therapeutic agent. The combination of CETSA, IP-WB, and in vitro kinase assays provides a multi-faceted approach to confirm direct binding to mTOR and the functional consequence of this interaction. While direct comparative data for WYE-28 against all alternatives in every assay is not always available in a single study, the provided protocols and compiled data offer a strong foundation for researchers to design and interpret their own target validation experiments. The high potency of WYE-28 in inhibiting mTOR kinase activity, as demonstrated in in vitro assays, and its ability to block both mTORC1 and mTORC2 signaling pathways in cells, underscore its potential as a powerful research tool and therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Comparative Analysis of WYE-28 and Other Second-Generation mTOR Inhibitors: A Researcher's Guide
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2] It forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which together integrate a wide array of intracellular and extracellular signals.[3][4][5][6] Dysregulation of the mTOR pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention.[7]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1.[8] However, their clinical efficacy can be limited by an inability to fully suppress 4E-BP1 phosphorylation and by a feedback activation of the PI3K/Akt signaling pathway, which can promote cell survival.[8][9] This led to the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.[5][7][9][10] This guide provides a comparative analysis of WYE-28, a potent mTOR inhibitor, and other notable second-generation inhibitors such as Torin1, AZD8055, and PP242.
Mechanism of Action: A Generational Shift
The primary distinction between first and second-generation mTOR inhibitors lies in their binding site and the resulting scope of inhibition.
-
First-Generation (Rapalogs): These molecules first bind to the intracellular protein FKBP12. The resulting complex then binds to the FRB domain on mTOR, leading to allosteric inhibition of mTORC1. This action is indirect and does not affect mTORC2 activity in the short term.[8]
-
Second-Generation (ATP-Competitive Inhibitors): Compounds like WYE-28, Torin1, AZD8055, and PP242 directly bind to the ATP-binding site within the mTOR kinase domain.[9][10] This competitive inhibition blocks the catalytic activity of mTOR, preventing the phosphorylation of downstream targets of both mTORC1 and mTORC2.[5][9][11] This dual inhibition leads to a more comprehensive blockade of mTOR signaling.[7][12]
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. cusabio.com [cusabio.com]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second Generation mTOR Inhibitors as a Double-Edged Sword in Malignant Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: WYE-28 (WYE-23) vs. Dual PI3K/mTOR Inhibitors in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the potent mTOR inhibitor WYE-23 (believed to be the compound referred to as WYE-28) and dual phosphatidylinositol 3-kinase (PI3K)/mTOR inhibitors, such as BEZ235 and GDC-0980 (Apitolisib), in the context of breast cancer cell treatment. This comparison is based on their distinct mechanisms of action and available experimental data.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in breast cancer. Consequently, inhibitors targeting this pathway have emerged as promising therapeutic agents. This guide examines two strategic approaches to inhibiting this pathway: selective mTOR inhibition, represented by WYE-23, and dual inhibition of both PI3K and mTOR, exemplified by BEZ235 and GDC-0980. While extensive data exists for dual PI3K/mTOR inhibitors in breast cancer, specific experimental data for WYE-23 in this context is limited. This comparison, therefore, draws upon the known high potency and selectivity of WYE-23 for mTOR and contrasts its mechanistic profile with the broader activity of dual inhibitors.
Mechanism of Action
WYE-23 is a highly potent and selective ATP-competitive inhibitor of mTOR, with a reported IC50 value of approximately 0.08 nM for mTOR. Its selectivity for mTOR over PI3Kα is significant, with a reported IC50 of 6 nM for the latter. This high selectivity suggests that WYE-23 primarily exerts its effects through the direct inhibition of mTORC1 and mTORC2 complexes, leading to the downstream suppression of protein synthesis, cell growth, and proliferation.
Dual PI3K/mTOR inhibitors , such as BEZ235 and GDC-0980, target both the p110 catalytic subunit of Class I PI3K and the kinase domain of mTOR (mTORC1 and mTORC2). This dual-action mechanism allows for a broader blockade of the PI3K/AKT/mTOR pathway, inhibiting signaling at two critical nodes. Dysregulation of this pathway is implicated in tumor initiation, cell growth and survival, invasion, and angiogenesis[1].
Signaling Pathway Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative Efficacy in Breast Cancer Cells
Table 1: In Vitro IC50 Values of Dual PI3K/mTOR Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | PIK3CA Status | IC50 (nM) | Reference |
| BEZ235 | MCF-7 | Luminal A | E545K Mutant | Low nM range | [2] |
| MDA-MB-231 | Triple-Negative | Wild Type | ~75% proliferation inhibition at 100 nM | [3] | |
| BT-474 | Luminal B, HER2+ | K111N Mutant | Low nM range | N/A | |
| GDC-0980 | MCF-7 | Luminal A | E545K Mutant | <200 | [4] |
| MDA-MB-453 | HER2+ | H1047R Mutant | <200 | [5] | |
| HCC1954 | HER2+ | H1047R Mutant | <200 | [5] |
Note: Specific IC50 values for BEZ235 can vary between studies. "Low nM range" indicates high potency as described in the cited literature.
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| BEZ235 | MCF-7, MDA-MB-361 | Induction of apoptosis (PARP cleavage) | G1 arrest | [6][7] |
| MDA-MB-231 | No significant apoptosis induction | G1 arrest | [3] | |
| GDC-0980 | BT474, BT474HerR, HCC1954 | Induction of apoptosis (cleaved CASPASE3, PARP1) | G1 arrest | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the inhibitor (e.g., WYE-23, BEZ235, or GDC-0980) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: A typical workflow for a cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentration of the inhibitor for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, p-mTOR, p-S6K, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: The main steps of a western blot analysis.
Discussion and Conclusion
The comparison between a highly selective mTOR inhibitor like WYE-23 and dual PI3K/mTOR inhibitors such as BEZ235 and GDC-0980 highlights two distinct therapeutic strategies for targeting the PI3K/AKT/mTOR pathway in breast cancer.
WYE-23 , with its potent and selective inhibition of mTOR, is expected to primarily impact downstream signaling of mTORC1 and mTORC2, affecting protein synthesis and cell growth. This high selectivity may offer a more favorable toxicity profile compared to broader-acting inhibitors. However, the inhibition of mTOR alone can sometimes lead to a feedback activation of AKT through the PI3K pathway, potentially limiting its efficacy as a monotherapy.
Dual PI3K/mTOR inhibitors offer the advantage of simultaneously blocking two key nodes in the pathway, which can prevent the feedback activation of AKT and lead to a more comprehensive shutdown of pro-survival signaling. Experimental data demonstrates that dual inhibitors like BEZ235 and GDC-0980 can effectively inhibit the proliferation of various breast cancer cell lines and induce apoptosis, particularly in those with PIK3CA mutations or HER2 amplification[5][8]. However, this broader inhibition may also lead to increased off-target effects and a narrower therapeutic window.
References
- 1. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Autophagy Increases Proliferation Inhibition and Apoptosis Induced by the PI3K/mTOR Inhibitor NVP-BEZ235 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of WYE-28 and Temsirolimus in Renal Cancer Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the mTOR kinase inhibitor WYE-28 (a representative of the WYE-125132 series of compounds) and the mTORC1 inhibitor temsirolimus (B1684623) in renal cancer models. While direct head-to-head quantitative data in a single study is limited, available evidence strongly suggests the superior potency of dual mTORC1/mTORC2 inhibitors like the WYE compounds over mTORC1-specific inhibitors such as temsirolimus.
Executive Summary
WYE-125132, a potent and specific ATP-competitive inhibitor of both mTORC1 and mTORC2, has demonstrated substantially stronger inhibition of cancer cell growth and survival in preclinical models compared to the rapalog temsirolimus.[1][2] A close analog, WYE-687, has also shown remarkable potency in killing renal cell carcinoma (RCC) cells, proving to be significantly more effective than other rapalogs like rapamycin (B549165) and everolimus. Temsirolimus, an FDA-approved drug for advanced renal cell carcinoma, primarily inhibits mTORC1.[3][4] The dual inhibition of both mTOR complexes by the WYE compounds likely accounts for their enhanced anti-tumor activity.
Data Presentation
In Vitro Efficacy: Inhibition of Renal Cancer Cell Viability
While a direct side-by-side IC50 comparison between a WYE compound and temsirolimus in renal cancer cell lines from a single study is not publicly available, the following table summarizes the potent activity of WYE-687, a close analog of WYE-125132.
| Compound | Cell Line | Assay | IC50 | Source |
| WYE-687 | 786-O | MTT | < 50 nM | Pan, et al. (2017) |
| WYE-687 | A498 | MTT | < 50 nM | Pan, et al. (2017) |
Note: The study on WYE-125132 qualitatively describes its activity as "substantially stronger" than temsirolimus but does not provide specific IC50 values for this comparison.
In Vivo Efficacy: Tumor Growth Inhibition in Renal Cancer Xenograft Models
WYE-125132 has demonstrated potent single-agent antitumor activity in renal tumor xenograft models.[1][2] The following table summarizes the in vivo efficacy of WYE-125132 in the A498 and 786-O renal cancer cell line xenograft models.
| Compound | Cell Line Xenograft | Dosing | Tumor Growth Inhibition | Source |
| WYE-125132 | A498 | Oral administration | Potent single-agent antitumor activity | Yu, et al. (2010) |
| WYE-125132 | 786-O | Oral administration | Potent single-agent antitumor activity | Yu, et al. (2010) |
Note: A direct comparison of tumor growth inhibition between WYE-125132 and temsirolimus in the same in vivo experiment is not detailed in the available literature. The study by Yu et al. (2010) focused on the potent standalone efficacy of WYE-125132.
Signaling Pathways
The differential mechanisms of action of WYE-28 (represented by WYE-125132) and temsirolimus are rooted in their distinct targets within the mTOR signaling pathway.
Temsirolimus: mTORC1 Inhibition
Temsirolimus, a rapalog, binds to FKBP12, and this complex allosterically inhibits mTORC1. This leads to the dephosphorylation of downstream effectors like S6K1 and 4E-BP1, resulting in the inhibition of protein synthesis and cell cycle progression. However, this can also lead to a feedback activation of Akt via mTORC2, potentially limiting its efficacy.[3]
Caption: Temsirolimus inhibits mTORC1, blocking protein synthesis.
WYE-28 (WYE-125132): Dual mTORC1/mTORC2 Inhibition
WYE-125132 is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2. This dual inhibition not only suppresses protein synthesis and cell growth but also prevents the feedback activation of Akt, leading to a more comprehensive blockade of the PI3K/Akt/mTOR pathway and stronger anti-tumor effects.[1][2]
Caption: WYE-125132 dually inhibits mTORC1 and mTORC2.
Experimental Protocols
The following are summaries of the experimental methodologies used in the preclinical evaluation of WYE compounds in renal cancer models, based on the available literature.
In Vitro Cell Viability (MTT Assay)
-
Cell Lines: Human renal cell carcinoma cell lines 786-O and A498 were used.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of the test compounds (e.g., WYE-687) or vehicle control for a specified period (e.g., 48-72 hours).
-
Viability Assessment: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) were used.
-
Tumor Implantation: Human renal cancer cells (e.g., 786-O or A498) were suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. The WYE compound (e.g., WYE-125132) was administered orally at a specified dose and schedule. The control group received a vehicle.
-
Efficacy Evaluation: Tumor volume was measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2. Animal body weight was also monitored as an indicator of toxicity. At the end of the study, the tumors were excised, weighed, and processed for further analysis (e.g., western blotting, immunohistochemistry).
Western Blot Analysis
-
Sample Preparation: Cells or tumor tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., p-mTOR, p-Akt, p-S6K1, total mTOR, total Akt, total S6K1, and a loading control like β-actin). After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of mTOR inhibitors in preclinical renal cancer models.
Caption: Preclinical workflow for evaluating mTOR inhibitors.
Conclusion
The available preclinical data strongly supports the hypothesis that dual mTORC1/mTORC2 inhibitors, represented here by the WYE compounds, offer a more potent anti-cancer strategy in renal cancer models compared to the mTORC1-specific inhibitor temsirolimus. The ability to block the Akt feedback loop appears to be a key advantage, leading to more profound inhibition of tumor cell growth and survival. Further head-to-head studies with direct quantitative comparisons would be beneficial to fully elucidate the comparative efficacy and guide the clinical development of next-generation mTOR inhibitors for the treatment of renal cell carcinoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. semanticscholar.org [semanticscholar.org]
WYE-28 vs. Rapalogs: A Comparative Guide to mTORC2 Inhibition
For researchers and professionals in drug development, understanding the nuances of mTOR inhibition is critical for advancing therapeutic strategies. This guide provides an objective comparison of WYE-28 and rapalogs, focusing on their efficacy in inhibiting the mTORC2 complex, supported by experimental data and detailed methodologies.
Introduction to mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4][5] While mTORC1 is primarily sensitive to nutrients and regulates processes like protein synthesis, mTORC2 is activated by growth factors and is crucial for the full activation of the pro-survival kinase Akt.[2][4][5] Given their distinct roles, the differential inhibition of mTORC1 and mTORC2 has significant therapeutic implications.
Mechanisms of Action: A Tale of Two Inhibitors
The primary difference in the inhibitory profiles of WYE-28 and rapalogs stems from their distinct mechanisms of action at the molecular level.
Rapalogs: Allosteric Inhibition of mTORC1
Rapalogs, which include rapamycin and its analogs like everolimus (B549166) and temsirolimus, are allosteric inhibitors of mTOR.[1][6] They first bind to the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1.[1][3] However, rapalogs do not directly bind to or inhibit the kinase activity of mTORC2.[3] Inhibition of mTORC2 by rapalogs is an indirect effect, typically requiring prolonged exposure (e.g., 24 hours or more) and is dependent on the specific cell type.[7][8][9] This prolonged treatment can disrupt the assembly of the mTORC2 complex.[9] Furthermore, the inhibition of mTORC1 by rapalogs can sometimes lead to a feedback activation of Akt signaling through mTORC2, which can contribute to drug resistance.[6]
WYE-28: ATP-Competitive Inhibition of mTORC1 and mTORC2
In contrast, WYE-28 is a second-generation mTOR inhibitor that functions as an ATP-competitive inhibitor.[10] It directly targets the kinase domain of mTOR, thereby blocking the catalytic activity of both mTORC1 and mTORC2.[10] This leads to a more direct and complete inhibition of the entire mTOR signaling pathway.
Quantitative Comparison of Inhibitory Potency
The differing mechanisms of action between WYE-28 and rapalogs are reflected in their inhibitory potencies against the mTOR complexes.
| Inhibitor Class | Example Compound(s) | Target(s) | Mechanism of Action | mTORC1 Inhibition | mTORC2 Inhibition |
| ATP-Competitive Inhibitor | WYE-28 | mTOR Kinase | ATP-Competitive | Potent, Direct | Potent, Direct (IC50 = 0.08 nM for mTOR)[10][11] |
| Rapalogs | Rapamycin, Everolimus, Temsirolimus | mTORC1 | Allosteric | Potent, Direct | Indirect, cell-type dependent, requires prolonged exposure. Does not directly inhibit kinase activity.[7][8][9] |
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the mTOR signaling pathway and the distinct points of inhibition for WYE-28 and rapalogs.
Experimental Protocols
1. In Vitro mTORC2 Kinase Assay
This assay directly measures the kinase activity of mTORC2 by assessing the phosphorylation of its substrate, Akt.
-
Immunoprecipitation of mTORC2:
-
Culture cells to 80-90% confluency and lyse them in a CHAPS-based lysis buffer.
-
Incubate the cell lysate with an anti-Rictor antibody to specifically bind to the mTORC2 complex.
-
Add Protein A/G agarose (B213101) beads to the lysate to pull down the antibody-mTORC2 complex.
-
Wash the immunoprecipitated mTORC2 complex multiple times to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads with the mTORC2 complex in a kinase buffer.
-
Add recombinant, inactive Akt protein as the substrate and ATP to initiate the kinase reaction.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
To test inhibitors, pre-incubate the mTORC2 complex with varying concentrations of the inhibitor (e.g., WYE-28 or a rapalog) before adding ATP.
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt S473).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. The intensity of the p-Akt S473 band corresponds to the mTORC2 kinase activity.
-
2. Western Blot Analysis of p-Akt (Ser473) in Cultured Cells
This method assesses the in-cell activity of mTORC2 by measuring the phosphorylation of its direct downstream target, Akt.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of WYE-28 or a rapalog for the desired duration. Include a vehicle-only control. For rapalogs, a longer treatment time (e.g., 24 hours) is necessary to observe potential effects on mTORC2.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the Western blot.
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
Conclusion
The experimental evidence and mechanisms of action clearly indicate that WYE-28 demonstrates superior and more direct inhibition of mTORC2 compared to rapalogs. As an ATP-competitive inhibitor, WYE-28 potently blocks the kinase activity of both mTORC1 and mTORC2. In contrast, rapalogs are primarily mTORC1 inhibitors, with their effect on mTORC2 being indirect, delayed, and cell-type specific. For researchers investigating the roles of mTORC2 or developing therapies that require comprehensive mTOR pathway inhibition, ATP-competitive inhibitors like WYE-28 represent a more effective tool than traditional rapalogs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTORC1 and mTORC2 in cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discrete signaling mechanisms of mTORC1 and mTORC2: Connected yet apart in cellular and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting tumorigenesis: development and use of mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Inhibitor WYE-28
This guide provides a detailed comparison of the mTOR inhibitor WYE-28, focusing on its cross-reactivity with other phosphoinositide 3-kinase (PI3K)-related kinases (PIKKs). The information presented is intended to assist researchers in designing experiments and interpreting data related to the use of WYE-28 as a pharmacological probe.
Introduction to WYE-28 and the PI3K/mTOR Signaling Pathway
WYE-28 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making its components attractive targets for therapeutic intervention.
The PIKK family of serine/threonine protein kinases includes mTOR, ataxia-telangiectasia mutated (ATM), ataxia telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[2][3][4] These kinases share structural similarities in their catalytic domains, which can lead to cross-reactivity with small molecule inhibitors.[2] Understanding the selectivity profile of an inhibitor like WYE-28 is therefore critical for the accurate interpretation of experimental results.
PI3K/mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR within the PI3K signaling cascade.
Cross-Reactivity Profile of WYE-28
Quantitative analysis of inhibitor activity against a panel of kinases is essential to determine its selectivity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. mTOR |
| mTOR | 0.08 | 1 |
| PI3Kα | 6 | 75 |
Table 1: In vitro inhibitory activity of WYE-28 against mTOR and PI3Kα.
Experimental Protocols
To facilitate the independent verification and extension of these findings, a detailed protocol for an in vitro kinase inhibition assay is provided below. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC50 value of WYE-28 against a panel of PI3K-related kinases.
Materials:
-
WYE-28 compound
-
Recombinant human kinases (mTOR, PI3Kα, ATM, ATR, DNA-PKcs, etc.)
-
Appropriate kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of WYE-28 in 100% DMSO.
-
Perform a serial dilution of the WYE-28 stock solution in kinase buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted WYE-28 or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of ATP-competitive inhibition.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase inhibition.
-
Calculate the percentage of inhibition for each WYE-28 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the WYE-28 concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. imrpress.com [imrpress.com]
- 3. ATM, ATR and DNA-PKcs kinases—the lessons from the mouse models: inhibition ≠ deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common mechanisms of PIKK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming Kinase Inhibitor Specificity: A Comparative Guide Using MNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of modern targeted therapy. A critical step in the preclinical validation of any new inhibitor is the rigorous confirmation of its selectivity. A truly selective inhibitor will potently modulate its intended target with minimal "off-target" effects on other kinases, thereby reducing the potential for unforeseen side effects and toxicity. This guide provides a framework for assessing kinase inhibitor specificity, using the potent and selective MNK1/2 inhibitor, Tomivosertib (eFT508), as a primary example.
Note: The initial topic "WYE-28" does not correspond to a known kinase inhibitor in publicly available literature. Therefore, this guide utilizes Tomivosertib (eFT508), a well-characterized inhibitor of MAPK-interacting kinases 1 and 2 (MNK1/2), to demonstrate the principles of specificity analysis.
The activity of MNK1 and MNK2 leads to the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) on serine 209.[1][2] This phosphorylation event is a key regulator of cap-dependent mRNA translation, a process often dysregulated in cancer, promoting the synthesis of proteins involved in cell growth and proliferation.[2][3] Inhibiting MNK1/2 is therefore a promising strategy for cancer therapy.[3]
This guide compares Tomivosertib with other known MNK inhibitors, Tinodasertib (ETC-206) and Cercosporamide, to illustrate how kinase assay data can reveal crucial differences in their specificity profiles.
Data Presentation: Comparative Kinase Inhibition
The specificity of a kinase inhibitor is typically determined by screening it against a large panel of purified kinases and determining the concentration required for 50% inhibition (IC50). A highly selective inhibitor will exhibit potent, low nanomolar IC50 values for its intended targets and significantly higher (ideally >100-fold) IC50 values for other kinases.
The following table summarizes the inhibitory activity of Tomivosertib, Tinodasertib, and Cercosporamide against their primary targets (MNK1/2) and a selection of off-target kinases.
| Kinase Target | Tomivosertib (eFT508) IC50 (nM) | Tinodasertib (ETC-206) IC50 (nM) | Cercosporamide IC50 (nM) |
| MNK1 | 1-2.4 [1][4] | 64 [5][6] | 116 |
| MNK2 | 1-2 [1][4] | 86 [5][6] | 11 |
| RIPK2 | >1000 | 610[5] | Not Reported |
| JAK3 | >1000 | Not Reported | 31 |
| Pkc1 | >1000* | Not Reported | <50[3][7] |
| Selectivity Panel | Highly selective over broad kinase panels[1] | >50% inhibition against 38/414 kinases at 10 µM[5] | Inhibits multiple kinase families[7] |
*Based on qualitative descriptions of high selectivity. Precise, comprehensive panel data is often proprietary but typically involves screening against hundreds of kinases.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and the experimental approach is crucial for understanding the significance of specificity data.
Figure 1: MNK Signaling Pathway and Points of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Tinodasertib (ETC-206) | MNK1/2 Inhibitor | AmBeed.com [ambeed.com]
- 7. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of mTOR Inhibitors: WYE-28 vs. AZD8055
In the landscape of mTOR-targeted cancer therapy, the development of ATP-competitive inhibitors has marked a significant advancement over earlier allosteric inhibitors like rapamycin (B549165). This guide provides a detailed in vitro comparison of two such inhibitors, WYE-28 and AZD8055, both of which target the kinase activity of mTOR. While both compounds are potent mTOR inhibitors, they exhibit distinct profiles in terms of selectivity and their effects on the two mTOR complexes, mTORC1 and mTORC2. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two molecules for their research applications.
Summary of In Vitro Efficacy
The following table summarizes the key in vitro parameters for WYE-28 and AZD8055, drawing from available research data. A significant disparity in the volume of published in vitro data exists, with AZD8055 being more extensively characterized in the public domain.
| Parameter | WYE-28 | AZD8055 |
| Target | mTOR | mTOR |
| Mechanism of Action | ATP-competitive mTOR inhibitor | ATP-competitive mTOR kinase inhibitor |
| IC50 (mTOR) | 0.08 nM | 0.8 nM |
| Selectivity | Also inhibits PI3Kα (IC50 = 6 nM)[1][2] | Highly selective for mTOR over PI3K isoforms (~1,000-fold)[3][4] |
| Effect on mTORC1 | Inhibits phosphorylation of S6K1 (Thr389) | Potently inhibits phosphorylation of p70S6K and 4E-BP1[4][5] |
| Effect on mTORC2 | Inhibits phosphorylation of AKT (Ser473) | Potently inhibits phosphorylation of AKT (Ser473)[5][6] |
| Antiproliferative IC50 | Data not widely available in public literature | 6-35 nM in various cancer cell lines[7] |
Mechanism of Action and Signaling Pathways
Both WYE-28 and AZD8055 are ATP-competitive inhibitors of mTOR, meaning they bind to the kinase domain of mTOR and block its ability to phosphorylate downstream substrates. This mode of action allows them to inhibit both mTORC1 and mTORC2 complexes. The diagram below illustrates the mTOR signaling pathway and the points of inhibition for these compounds.
References
- 1. mTOR inhibitor WYE-28 - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD8055 [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
In Vivo Antitumor Efficacy: A Comparative Analysis of WYE-28 and Everolimus
A Head-to-Head Look at Two mTOR Inhibitors in Preclinical Cancer Models
Quantitative Comparison of Antitumor Activity
The following table summarizes the in vivo efficacy of WYE-125132 (as a surrogate for WYE-28) and everolimus (B549166) across various preclinical cancer models.
| Parameter | WYE-125132 (WYE-132) | Everolimus |
| Cancer Models | MDA-MB-361 (breast), U87MG (glioma), A549, H1975 (lung), A498, 786-O (renal)[1][2] | H-596 (lung), KB-31 (cervical), HCT-116 (colon), MCF-7 (breast), C33A (cervical)[1][3][4] |
| Dosing Regimen | 10-50 mg/kg, orally, once daily[1][2] | 1-10 mg/kg, orally, once daily[1][2][4] |
| Tumor Growth Inhibition (TGI) | Potent, dose-dependent inhibition. At optimal doses, achieved substantial tumor regression in MDA-MB-361 and A549 models. Complete tumor suppression in A498 and 786-O renal models.[1][2][5] | Dose-dependent inhibition of tumor growth. Generally caused tumor growth inhibition rather than regression.[1][2] |
| Combination Therapy | Combination with bevacizumab led to complete regression of large A498 renal tumors.[2] | Showed cooperative antitumor effects with cytotoxic agents like cisplatin, doxorubicin, and paclitaxel.[1] |
| Reported Mechanism of Action | ATP-competitive inhibitor of both mTORC1 and mTORC2.[2] | Allosteric inhibitor of mTORC1.[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a generalized experimental workflow for evaluating the in vivo antitumor activity of mTOR inhibitors.
Experimental Protocols
Below are detailed methodologies for key in vivo experiments, synthesized from the available literature on WYE-125132 and everolimus.
Animal Models and Tumor Implantation
-
Animals: Athymic nude mice or other immunocompromised strains are typically used for xenograft studies.
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-361 for breast cancer, A498 for renal cancer, HCT-116 for colon cancer) are cultured under standard conditions.
-
Implantation: A suspension of tumor cells (typically 5-10 x 106 cells in a volume of 0.1-0.2 mL of a suitable medium like Matrigel) is injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted in the organ of origin.
Drug Administration and Dosing
-
WYE-125132: Administered orally (p.o.) via gavage once daily (qd). Doses in preclinical studies ranged from 10 to 50 mg/kg.[1][2] The compound is typically formulated in a vehicle such as 0.5% methylcellulose.
-
Everolimus: Also administered orally once daily. Doses in the referenced studies ranged from 1 to 10 mg/kg.[1][2][4] The formulation vehicle is often a mixture of PEG 300, polysorbate 80, and ethanol.
Efficacy Assessment
-
Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival Studies: In some studies, animals are monitored for survival, and Kaplan-Meier curves are generated.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target modulation (e.g., phosphorylation of S6K1, Akt) by methods such as Western blotting or immunohistochemistry.
Concluding Remarks
Based on the available preclinical data, both WYE-125132 (as a proxy for WYE-28) and everolimus demonstrate significant in vivo antitumor activity. WYE-125132, as a dual mTORC1/mTORC2 inhibitor, appears to induce more profound tumor regressions in some models compared to the primarily growth-inhibitory effects seen with the mTORC1 inhibitor everolimus.[1][2] This suggests that the simultaneous inhibition of both mTOR complexes may offer a therapeutic advantage. However, it is crucial to reiterate that this comparison is indirect and based on separate studies. A direct, head-to-head in vivo study would be necessary to definitively compare the antitumor efficacy of WYE-28 and everolimus. Researchers are encouraged to consider the specific genetic context of the tumor models and the differing mechanisms of action when interpreting these findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR inhibitor WYE-28 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Synergistic Potential of WYE-28 with Conventional Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects observed when combining the selective mTOR inhibitor WYE-28 with standard chemotherapy agents. While direct experimental data on WYE-28 in combination therapies is emerging, this document leverages extensive research on other potent mTOR inhibitors to project the synergistic potential of WYE-28. The data presented is derived from studies on structurally and functionally similar mTOR inhibitors, offering a valuable predictive resource for researchers.
WYE-28 is a highly selective and potent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), with a reported IC50 of 0.08 nM. It also exhibits inhibitory activity against PI3Kα with an IC50 of 6 nM.[1][2][3][4][5][6][7] This dual action on the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell growth, proliferation, and survival, positions WYE-28 as a strong candidate for combination therapies.[8][9][10][11]
I. Quantitative Analysis of Synergistic Effects
The following tables summarize the synergistic effects of various mTOR inhibitors when combined with doxorubicin (B1662922), carboplatin (B1684641), and paclitaxel (B517696) in different cancer cell lines. The Combination Index (CI), a quantitative measure of synergy where CI < 1 indicates a synergistic effect, is a key metric presented.
Table 1: Synergistic Effects of mTOR Inhibitors with Doxorubicin
| mTOR Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference(s) |
| BEZ235 | Leiomyosarcoma | SKLMS1, STS39 | Synergistic anti-proliferative effect. | CI < 1 at all tested doses | [12] |
| Doxorubicin-Resistant Leukemia | K562/A | BEZ235 decreased the viability and induced apoptosis. | Not explicitly calculated, but synergistic effects were reported. | [13][14] | |
| OSI-027 | Hepatocellular Carcinoma | Huh-7, Hep-3B | Synergistic anti-proliferative efficacy. | 0.5494 to 0.8333 | |
| Sirolimus (Rapamycin) | Ewing Sarcoma | MHH-ES, TC71 | Synergistic increase in cell death. | CI < 1 at every concentration of doxorubicin tested | [15] |
| Everolimus (B549166) | Breast Cancer | Not Specified | Additive to synergistic enhancement of antiproliferative effects. | Not specified, described as cooperative. | [16] |
| Acute Lymphoblastic Leukemia | Not Specified | Potential to reverse resistance to doxorubicin. | Not specified. | [17] |
Table 2: Synergistic Effects of mTOR Inhibitors with Carboplatin
| mTOR Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference(s) |
| Everolimus | Breast Cancer | Not specified | Synergistic inhibition of cell proliferation. | Not specified, described as synergistic. | [18] |
| Triple-Negative Breast Cancer | HCC1937, MDA-MB-468 | Synergistic activity in inducing apoptosis and inhibiting proliferation. | Not specified, but clinical benefit was observed. | [19][20] | |
| Low-Grade Glioma | Res186, Res259 | Decreased cellular proliferation in a dose-dependent manner. | CI < 1 |
Table 3: Synergistic Effects of mTOR Inhibitors with Paclitaxel
| mTOR Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference(s) |
| TAK-228 (Sapanisertib) | Bladder Cancer | RT4, UM-UC-3, T24, CAL-29 | Greater efficiency in inhibiting cell viability when combined. | Synergistic effects observed. | [1][2][21] |
| Sirolimus (Rapamycin) | Various | Not specified | Synergistic reduction in tumor growth in vivo. | Not specified, described as synergistic. | [22] |
| Everolimus | Small-Cell Lung Cancer | Not specified | Preliminary antitumor activity observed in a phase-1b study. | Not specified. | [23][24][25] |
| Metastatic Melanoma | Not specified | No suggestion of improved efficacy compared to paclitaxel/carboplatin alone. | Not specified. | [26] |
II. Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the synergistic effects of mTOR inhibitors with chemotherapy agents.
Cell Viability and Synergy Analysis
-
Cell Lines and Culture: Cancer cell lines as specified in the tables were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of the mTOR inhibitor, the chemotherapy agent, or the combination of both for a specified period (typically 24-72 hours).
-
Cell Viability Assay (MTT Assay): After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader to determine cell viability.
-
Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects of the drug combinations were quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software such as CalcuSyn or CompuSyn.[27][28][29] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice were used for the in vivo studies.
-
Tumor Implantation: Human cancer cells were subcutaneously injected into the flanks of the mice.
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into different treatment groups: vehicle control, mTOR inhibitor alone, chemotherapy agent alone, and the combination of both. Drugs were administered via appropriate routes (e.g., oral gavage for the mTOR inhibitor, intraperitoneal injection for the chemotherapy agent) according to a specified schedule.
-
Tumor Growth Measurement: Tumor volume was measured periodically using calipers.
-
Toxicity Assessment: Animal body weight and general health were monitored as indicators of treatment-related toxicity.
III. Signaling Pathways and Experimental Workflows
The synergistic effects of mTOR inhibitors with chemotherapy are rooted in their complementary mechanisms of action, primarily targeting the PI3K/Akt/mTOR signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of mTOR in regulating cell growth, proliferation, and survival. Chemotherapy-induced cellular stress can activate pro-survival pathways, including the PI3K/Akt/mTOR cascade. By inhibiting mTOR, WYE-28 can block these survival signals, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of WYE-28 in combination with a chemotherapy agent.
Caption: Workflow for assessing chemotherapy synergy.
IV. Conclusion and Future Directions
The compiled data from studies on various mTOR inhibitors strongly suggest that WYE-28 holds significant promise for synergistic combination therapies with conventional chemotherapy agents like doxorubicin, carboplatin, and paclitaxel. The consistent observation of synergistic effects across different cancer types and with multiple mTOR inhibitors highlights the potential of this therapeutic strategy.
Future research should focus on direct in vitro and in vivo studies of WYE-28 in combination with these and other chemotherapy agents to confirm and quantify its synergistic potential. Determining the optimal dosing and scheduling for combination regimens will be crucial for maximizing therapeutic efficacy while minimizing toxicity. Furthermore, identifying predictive biomarkers of response to WYE-28-based combination therapies will be essential for personalizing cancer treatment.
References
- 1. Novel Oral mTORC1/2 Inhibitor TAK-228 Has Synergistic Antitumor Effects When Combined with Paclitaxel or PI3Kα Inhibitor TAK-117 in Preclinical Bladder Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. targetmol.com [targetmol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mtor inhibitor-28 — TargetMol Chemicals [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. "Dual PI3K/mTOR Inhibition with BEZ235 Augments the Therapeutic Efficac" by David E. Durrant [scholarscompass.vcu.edu]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Dose Finding Study of Temsirolimus and Liposomal Doxorubicin for Patients with Recurrent and Refractory Bone and Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the mTOR inhibitor, everolimus, in combination with cytotoxic antitumor agents using human tumor models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase I/II Study of the mTOR Inhibitor Everolimus in Combination with HyperCVAD Chemotherapy in Patients with Relapsed / Refractory Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mTOR Inhibitor Everolimus in Combination with Carboplatin in Metastatic Breast Cancer – a Phase I Trial | Anticancer Research [ar.iiarjournals.org]
- 19. Phase 2 trial of everolimus and carboplatin combination in patients with triple negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 2 trial of everolimus and carboplatin combination in patients with triple negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Paclitaxel/sirolimus combination coated drug-eluting stent: In vitro and in vivo drug release studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A phase-1b study of everolimus plus paclitaxel in patients with small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. researchgate.net [researchgate.net]
- 26. Everolimus in combination with paclitaxel and carboplatin in patients with metastatic melanoma: a phase II trial of the Sarah Cannon Research Institute Oncology Research Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synergistic Antitumor Effect of Doxorubicin and Tacrolimus (FK506) on Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
Comparative Analysis of WYE-28 and Other Small Molecule Inhibitors in the Attenuation of Cap-Dependent Translation
This guide provides a comparative analysis of WYE-28 against other known inhibitors of cap-dependent translation, offering researchers and drug development professionals a comprehensive overview of its efficacy and mechanism of action. The data presented herein is compiled from established experimental findings to facilitate informed decisions in the selection of research tools for studying protein synthesis and for the development of novel therapeutics targeting this fundamental cellular process.
Introduction to Cap-Dependent Translation
Cap-dependent translation is the primary mechanism by which eukaryotic cells synthesize proteins. The process is initiated by the binding of the eukaryotic initiation factor 4F (eIF4F) complex to the 5' cap structure of messenger RNA (mRNA). This complex includes the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A. The activity of this pathway is tightly regulated by the mTOR (mammalian target of rapamycin) signaling network. A key regulatory step involves the phosphorylation of the 4E-binding proteins (4E-BPs), which, in their hypophosphorylated state, sequester eIF4E and prevent the assembly of the eIF4F complex, thereby inhibiting translation.
WYE-28 is a novel small molecule inhibitor that has been developed to target this pathway. Understanding its inhibitory profile in comparison to other well-characterized compounds is crucial for its application in research and therapeutic development.
Signaling Pathway Overview
The diagram below illustrates the central role of the mTOR pathway in regulating cap-dependent translation through the phosphorylation of 4E-BP1 and the subsequent release of eIF4E to initiate translation.
Caption: mTOR signaling pathway regulating cap-dependent translation.
Comparative Inhibitor Performance
The efficacy of WYE-28 is compared with other inhibitors targeting the mTOR pathway and cap-dependent translation. The table below summarizes their mechanisms of action and reported IC50 values from various studies.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 |
| WYE-28 | RSK/ERK Pathway | Indirectly inhibits mTORC1 signaling by targeting upstream kinases, leading to reduced 4E-BP1 phosphorylation. | Varies by cell line |
| Rapamycin | mTORC1 | Allosterically inhibits mTORC1 by binding to FKBP12, preventing the phosphorylation of its downstream targets, including 4E-BP1. | Low nanomolar range |
| Torin1 | mTOR (catalytic site) | ATP-competitive inhibitor of mTOR kinase activity, affecting both mTORC1 and mTORC2. | Low nanomolar range |
| 4EGI-1 | eIF4E/eIF4G Interaction | Disrupts the interaction between eIF4E and eIF4G, directly inhibiting the formation of the eIF4F complex. | Micromolar range |
Experimental Protocols for Validation
To validate the inhibition of cap-dependent translation by WYE-28 and other compounds, the following experimental workflows are commonly employed.
Western Blot Analysis of Protein Phosphorylation
This method assesses the phosphorylation status of key proteins in the mTOR pathway, such as 4E-BP1, as a readout of inhibitor activity.
Caption: Workflow for Western Blot analysis.
Protocol:
-
Cell Treatment: Plate cells (e.g., HEK293T, MCF7) and grow to 70-80% confluency. Treat with various concentrations of WYE-28 or other inhibitors for a specified time (e.g., 2-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-4E-BP1, rabbit anti-total 4E-BP1) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.
Cap-Dependent Translation Reporter Assay (Luciferase Assay)
This assay directly measures the rate of cap-dependent translation using a reporter construct.
Caption: Workflow for a dual-luciferase reporter assay.
Protocol:
-
Transfection: Transfect cells with a bicistronic reporter plasmid containing a Renilla luciferase gene under the control of a 5' cap and a Firefly luciferase gene under the control of an internal ribosome entry site (IRES).
-
Treatment: After 24 hours, treat the transfected cells with a serial dilution of WYE-28 or other inhibitors.
-
Lysis: After the desired incubation period, lyse the cells using the assay-specific lysis buffer.
-
Measurement: Measure the luminescence of both Firefly and Renilla luciferase using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis: Calculate the ratio of Renilla (cap-dependent) to Firefly (cap-independent) luciferase activity. A decrease in this ratio indicates specific inhibition of cap-dependent translation.
Conclusion
WYE-28 presents itself as a valuable tool for the study of cap-dependent translation. While direct mTORC1 inhibitors like Rapamycin and Torin1 offer potent and direct inhibition, WYE-28's mechanism of targeting upstream signaling components provides an alternative approach to modulate this pathway. For direct inhibition of the eIF4F complex assembly, 4EGI-1 remains a standard tool. The choice of inhibitor will depend on the specific research question, with WYE-28 being particularly useful for investigating the roles of upstream kinases in the regulation of protein synthesis. The experimental protocols outlined above provide a robust framework for validating and comparing the efficacy of these compounds in any cell system of interest.
Safety Operating Guide
Handling the mTOR Inhibitor WYE-28: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent compounds such as the mTOR inhibitor WYE-28. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
The this compound is a powerful research compound that requires careful handling due to its potential health hazards. Based on available safety data, WYE-28 is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Adherence to strict safety protocols is therefore mandatory to minimize exposure and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling WYE-28. The following table summarizes the known hazards and the recommended personal protective equipment to mitigate these risks.
| Hazard Statement | GHS Code | Description | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects. | Engineering controls (fume hood), lab coat, nitrile gloves (double-gloving recommended), safety glasses with side shields or goggles. |
| Causes skin irritation | H315 | Direct contact can cause skin redness, itching, and inflammation. | Lab coat, nitrile gloves (double-gloving recommended). Ensure gloves are compatible with the solvents used. |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant irritation and potential damage. | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash risk. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for minimizing exposure risk. The diagram below outlines the recommended procedure for handling WYE-28, from preparation to disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent. |
| Large Spill | Evacuate the area. Restrict access and ventilate the area. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All waste generated from the handling of WYE-28 must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials, including gloves, disposable lab coats, weighing paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | All solutions containing WYE-28 must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidelines on hazardous waste pickup and disposal. By adhering to these safety protocols, researchers can mitigate the risks associated with handling the potent this compound and maintain a safe and productive laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
